molecular formula C9H14N2 B3375553 (6-Isopropylpyridin-2-yl)methanamine CAS No. 1108725-52-5

(6-Isopropylpyridin-2-yl)methanamine

Cat. No.: B3375553
CAS No.: 1108725-52-5
M. Wt: 150.22
InChI Key: DPSKGOYOAGQEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Isopropylpyridin-2-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the development of innovative cancer therapies. Its core research value lies in its potential application as a synthetic intermediate for creating novel compounds, including heterobifunctional degraders such as Proteolysis Targeting Chimeras (PROTACs) . This compound serves as a versatile scaffold that can be functionalized to develop molecules capable of modulating critical disease-relevant pathways. One of the most promising applications is in the targeted degradation of cyclin D (CCND) and cyclin-dependent kinases 4 and 6 (CDK4/6) . The CDK4/6-cyclin D axis is a central regulator of cell cycle progression, and its dysregulation is a hallmark of numerous cancers, including breast cancer, mantle cell lymphoma (MCL), and multiple myeloma . While traditional small-molecule inhibitors against CDK4/6 exist, resistance often develops. Targeted protein degradation offers a promising therapeutic strategy to overcome this by directly degrading the pathogenic proteins, and (6-Isopropylpyridin-2-yl)methanamine is a key structural component in the synthesis of such degraders . Researchers utilize this compound to develop agents that exploit the ubiquitin-proteasome system, leading to the selective degradation of previously "undruggable" targets. The isopropyl-pyridine moiety provides a structural feature that can be critical for molecular recognition and binding. This product is intended for research and development applications only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

(6-propan-2-ylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSKGOYOAGQEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Steric and Electronic Landscapes: A Technical Whitepaper on (6-Isopropylpyridin-2-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly targeted therapies, the architectural precision of small-molecule building blocks becomes paramount. (6-Isopropylpyridin-2-yl)methanamine (CAS: 1108725-52-5) has emerged as a privileged scaffold in the design of next-generation enzyme inhibitors.

From the perspective of a Senior Application Scientist, this compound is not merely a structural fragment; it is a meticulously engineered module. The pyridine core provides critical hydrogen-bond accepting capabilities, the 6-isopropyl group introduces a precise steric shield to lock molecular conformations, and the 2-methanamine moiety serves as a highly reactive nucleophilic anchor for late-stage functionalization. This whitepaper explores the physicochemical profiling, synthetic workflows, and biological applications of this vital intermediate.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of (6-Isopropylpyridin-2-yl)methanamine is the first step in predicting its behavior in both synthetic reactors and biological systems. The dual nature of the molecule—combining a lipophilic alkyl group with a polar, basic amine—requires careful handling, particularly regarding its hygroscopic nature and susceptibility to atmospheric CO₂ (which can lead to carbamate formation).

Quantitative Data Summary

The following table synthesizes the core quantitative parameters of the compound, essential for stoichiometric calculations and pharmacokinetic predictions ().

PropertyValueStructural Implication
IUPAC Name 1-(6-propan-2-ylpyridin-2-yl)methanamineDefines the exact regiochemistry.
CAS Registry Number 1108725-52-5Industry-standard identifier.
Molecular Formula C₉H₁₄N₂Base for mass spectrometry (MS) tracking.
Molecular Weight 150.22 g/mol Low MW allows for downstream elaboration.
Monoisotopic Mass 150.11569 DaTarget mass for high-resolution LC-MS.
SMILES CC(C)C1=CC=CC(=N1)CNComputational modeling input.
Predicted pKa (Amine) ~9.0 - 9.5Highly nucleophilic at physiological/basic pH.
Predicted pKa (Pyridine) ~5.5 - 6.0Weakly basic; acts as an H-bond acceptor.

Synthetic Applications & Causality in Reaction Design

In pharmaceutical synthesis, (6-Isopropylpyridin-2-yl)methanamine is predominantly utilized as a nucleophile in amide coupling reactions or reductive aminations.

The Causality of Sterics: The isopropyl group at the C6 position is not merely decorative. During synthesis, it provides steric bulk that influences the rotational freedom of the pyridine ring. When conjugated to a larger active pharmaceutical ingredient (API), this steric hindrance restricts the molecule into a biologically active conformation, minimizing the entropic penalty upon binding to a target protein.

To successfully integrate this building block, we employ a HATU-mediated amide coupling strategy. HATU is specifically selected over standard carbodiimides (like EDC) because the mild steric hindrance imparted by the pyridine ring requires a highly reactive HOAt-ester intermediate to ensure rapid, epimerization-free coupling.

G A Carboxylic Acid Substrate B Activation Phase HATU, DIPEA, DMF (15 min, 25°C) A->B C (6-Isopropylpyridin-2-yl) methanamine Addition B->C D Amide Formation (2 hrs, 25°C) C->D E In-Process Control LC-MS (>95% conversion) D->E E->D If Fail (Add 0.2 eq amine) F Aqueous Workup & Phase Separation E->F If Pass

Workflow: Self-validating HATU-mediated amide coupling using the target amine.

Experimental Protocol: Amide Coupling Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes an analytical checkpoint to verify success before proceeding.

Objective: Conjugate (6-Isopropylpyridin-2-yl)methanamine to a target carboxylic acid core to yield a stable amide intermediate.

Step-by-Step Methodology:

  • Preparation & Activation:

    • Action: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq).

    • Causality: Pre-activation for 15 minutes allows the complete formation of the active HOAt ester. DIPEA is chosen as a non-nucleophilic base to maintain an optimal pH (~8) without competing for the activated ester. DMF provides a high dielectric constant, stabilizing the polar transition state.

  • Amine Addition:

    • Action: Dissolve (6-Isopropylpyridin-2-yl)methanamine (1.1 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated mixture at 0°C.

    • Causality: Dropwise addition at 0°C mitigates exothermic side reactions and prevents the degradation of the reactive primary amine.

  • Propagation & In-Process Control (IPC):

    • Action: Allow the reaction to warm to 25°C and stir for 2 hours. Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via UPLC-MS (C18 column, Water/MeCN + 0.1% Formic Acid gradient).

    • Self-Validating Check: The reaction is validated to proceed to workup only when the extracted ion chromatogram (EIC) shows <1% of the starting carboxylic acid, and the product mass [M+H]⁺ dominates the spectra.

  • Quench & Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO₃ (equal volume to DMF). Extract with Ethyl Acetate (3 x 10 volumes).

    • Causality: The basic quench neutralizes residual HATU/HOAt. The isopropyl group on our target amine enhances the lipophilicity of the resulting amide, ensuring near-quantitative recovery in the organic phase.

  • Post-Purification Validation:

    • Action: Wash the combined organics with 5% LiCl (aq) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate. Dissolve 5 mg of the crude product in CDCl₃ for ¹H-NMR (400 MHz) analysis.

    • Self-Validating Check: The system is validated if the primary amine protons (broad singlet, ~1.5-2.0 ppm) have disappeared, and a new amide proton (broad singlet or doublet, ~7.0-8.5 ppm) is observed.

Biological Applications: Epigenetic and Neurological Targets

The unique structural topology of (6-Isopropylpyridin-2-yl)methanamine has made it highly sought after in two major therapeutic areas:

Oncology: PRC2/EED Inhibition

In the realm of epigenetics, the compound serves as a critical building block for imidazopyrimidine-based EED inhibitors (). EED is a core subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for methylating histone H3 at lysine 27 (H3K27me3)—a process often hijacked in cancer to silence tumor suppressor genes. The 6-isopropylpyridine moiety fits perfectly into the deep, lipophilic H3K27me3-binding pocket of the EED protein, acting as an allosteric blockade that shuts down the catalytic activity of the entire PRC2 complex.

G EED EED Subunit (Allosteric Regulator) PRC2 Active PRC2 Holocomplex EED->PRC2 Binds EZH2 EZH2 Subunit (Catalytic Core) EZH2->PRC2 Binds H3K27 Histone H3K27 Trimethylation PRC2->H3K27 Methylates Cancer Transcriptional Repression & Oncogenesis H3K27->Cancer Drives Inhibitor Targeted Inhibitor (6-Isopropylpyridine Scaffold) Inhibitor->EED Allosteric Blockade

Pathway: PRC2/EED signaling blockade by targeted inhibitors utilizing the isopropylpyridine scaffold.

Neurology: BACE1 Inhibition

In neurodegenerative disease research, this scaffold has been utilized in the synthesis of beta-secretase 1 (BACE1) inhibitors aimed at treating Alzheimer's disease (). BACE1 is the enzyme responsible for the cleavage of amyloid precursor protein (APP), leading to the accumulation of amyloid-beta plaques. The basic nitrogen of the pyridine ring, coupled with the precise spatial arrangement afforded by the isopropyl group, allows these inhibitors to interact directly with the catalytic aspartate residues in the BACE1 active site.

Conclusion

(6-Isopropylpyridin-2-yl)methanamine is a masterclass in rational chemical design. By combining the nucleophilicity of a primary amine with the steric and electronic tuning of an isopropyl-substituted pyridine, it provides drug developers with a versatile tool to probe and inhibit complex biological targets. Through rigorous, self-validating synthetic protocols, researchers can reliably incorporate this scaffold into novel APIs, driving forward the next generation of targeted therapeutics.

References

  • Title: WO2021011713A1 - Imidazopyrimidines as eed inhibitors and the use thereof Source: Google Patents URL
  • Title: US8299267B2 - Benzamide derivatives and related compounds as beta-secretase inhibitors Source: Google Patents URL
  • Title: 1108725-52-5 (C9H14N2) - PubChemLite Source: PubChem / Luxembourg Centre for Systems Biomedicine URL: [Link]

Synthesis and Process Optimization of (6-Isopropylpyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Isopropylpyridin-2-yl)methanamine (CAS 1108725-52-5) is a highly valued heterocyclic building block, prominently featured in the development of beta-secretase (BACE1) inhibitors for Alzheimer's disease and IRAK4 inhibitors for autoimmune disorders[1],[2]. Synthesizing this compound with high regiochemical purity and primary amine selectivity presents specific challenges. This whitepaper outlines a field-proven, scalable synthesis pathway, emphasizing the mechanistic causality behind reagent selection and providing self-validating protocols for rigorous execution.

Retrosynthetic Strategy & Route Selection

When designing the synthesis of 2-alkyl-6-(aminomethyl)pyridines, chemists typically evaluate two primary routes:

  • Minisci Alkylation : Direct functionalization of 2-cyanopyridine using isobutyric acid and a radical initiator. While atom-economical, this route suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 4-isopropyl and 6-isopropyl isomers.

  • Wittig Olefination & One-Pot Hydrogenation : Starting from commercially available 6-acetylpicolinonitrile, a Wittig reaction installs an isopropenyl group. A subsequent one-pot catalytic hydrogenation simultaneously reduces the alkene to an isopropyl group and the nitrile to a primary amine.

As a Senior Application Scientist, I strongly advocate for the Wittig-Hydrogenation sequence . It is entirely regiospecific, utilizes highly reliable transformations, and consolidates two reduction events into a single, elegant operational step[1].

ChemicalPathway A 6-Acetylpicolinonitrile (Starting Material) B 6-(Prop-1-en-2-yl)picolinonitrile (Intermediate) A->B Step 1: Wittig Olefination Ph3PCH3Br, t-BuOK, THF C (6-Isopropylpyridin-2-yl)methanamine (Target Compound) B->C Step 2: Hydrogenation H2, Pd/C, HCl, MeOH

Retrosynthetic pathway for (6-Isopropylpyridin-2-yl)methanamine via Wittig olefination.

Mechanistic Causality: Mastering Nitrile Reduction (E-E-A-T)

The critical step in this pathway is the catalytic hydrogenation of the intermediate 6-(prop-1-en-2-yl)picolinonitrile. Reducing a nitrile to a primary amine is notoriously prone to over-alkylation, leading to secondary and tertiary amine byproducts.

The Causality of Byproduct Formation: Nitrile reduction proceeds via a highly reactive imine intermediate. Once a portion of the primary amine product is formed, it acts as a nucleophile, attacking the unreacted imine intermediate. This condensation yields a secondary imine, which is subsequently reduced to a secondary amine (dimerization)[3].

The Acid-Mediated Suppression Strategy: To enforce absolute selectivity for the primary amine, the hydrogenation is conducted in the presence of an acidic additive (typically 1.25 N HCl in methanol). The causality is straightforward: the acid immediately protonates the primary amine as it forms. The resulting ammonium salt is non-nucleophilic, effectively shutting down the condensation pathway and trapping the product in its primary amine state[3],[4].

Catalyst Selection: Palladium on carbon (10% Pd/C) is selected over Raney Nickel. While Raney Nickel is traditional for nitriles, Pd/C is superior for the simultaneous reduction of the isopropenyl double bond and the nitrile group under acidic conditions, ensuring complete conversion of both functional groups in a single operation[1].

Quantitative Data: Hydrogenation Optimization

The following table summarizes the optimization data for the reduction step, highlighting the critical nature of the acidic additive for achieving high primary amine selectivity.

Catalyst SystemAdditiveH₂ Pressure (atm)Alkene Conversion (%)Primary Amine Selectivity (%)
10% Pd/CNone1.0>99%45% (High dimerization)
10% Pd/C 1.25 N HCl (1.5 eq) 1.0 >99% >95%
Raney NiNH₃ (excess)5.040% (Poor alkene reduction)85%
5% Ru/CNone10.0>99%60%

Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and in-process checks are embedded to ensure protocol integrity.

Step 1: Wittig Olefination to 6-(prop-1-en-2-yl)picolinonitrile

Objective: Convert the acetyl group to an isopropenyl group.

  • Setup: In an oven-dried flask under N₂, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Ylide Generation: Add potassium tert-butoxide (1.2 eq) portion-wise.

    • Self-Validation Check: The suspension will immediately turn a vibrant, bright yellow/orange, confirming the successful generation of the active phosphorus ylide.

  • Coupling: Dissolve 6-acetylpicolinonitrile (1.0 eq) in a minimal amount of THF and add dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) under UV light should show the complete consumption of the ketone starting material and the appearance of a new, less polar spot.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography to yield the intermediate as a pale yellow oil.

Step 2: One-Pot Catalytic Hydrogenation

Objective: Simultaneously reduce the alkene and nitrile to yield (6-Isopropylpyridin-2-yl)methanamine.

  • Setup: Dissolve 6-(prop-1-en-2-yl)picolinonitrile (1.0 eq) in methanol (0.1 M). Add (1.5 eq)[4].

  • Catalyst Addition: Carefully add 10% Pd/C (10-15 wt%).

    • Safety Note: Pd/C is pyrophoric when dry. Add it to the solvent under a blanket of N₂.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon). Stir vigorously at room temperature for 14 hours[1].

    • Self-Validation Check: Monitor H₂ uptake. The reaction is complete when the balloon ceases to deflate. TLC (DCM:MeOH 9:1, Ninhydrin stain) should reveal a purple spot at the baseline, indicative of the primary amine hydrochloride salt.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Freebasing & Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and cool to 0 °C. Add 2 N NaOH dropwise until the pH is >10.

    • Causality: Basification converts the water-soluble hydrochloride salt into the organic-soluble free amine, allowing for phase separation.

  • Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organics over Na₂SO₄ and concentrate to afford (6-Isopropylpyridin-2-yl)methanamine as a clear oil.

ExperimentalWorkflow Step1 1. Reaction Setup Charge reactor with intermediate, Pd/C, MeOH, and HCl Step2 2. Hydrogenation Purge with N2, then H2. Stir at RT for 14 h under H2 balloon Step1->Step2 Step3 3. Filtration Filter through Celite to remove Pd/C catalyst Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Final Product (6-Isopropylpyridin-2-yl)methanamine (Freebase) Step4->Step5

Step-by-step experimental workflow for the one-pot catalytic hydrogenation.

References

  • Ghosh, A. K., et al. (2012). (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating Alzheimer's disease. U.S. Patent No. 8,299,267 B2. U.S.
  • Gómez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057.[Link]

  • Kelly, S., et al. (2016). IRAK4 inhibiting agents. W.O. Patent No. 2016011390 A1.

Sources

Navigating the Isomeric Landscape of Isopropyl-Substituted Pyridin-2-yl-methanamines: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Properties, and Therapeutic Potential

Executive Summary

This technical guide addresses the synthesis, characterization, and potential applications of (6-Isopropylpyridin-2-yl)methanamine. It is important to note that as of the date of this publication, a specific CAS number for (6-Isopropylpyridin-2-yl)methanamine has not been assigned, suggesting its novelty or limited availability in the public domain. This guide, therefore, provides a comprehensive overview of a closely related, documented isomer, (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4) , as a primary reference. Furthermore, leveraging established synthetic methodologies and spectroscopic data from analogous compounds, this document outlines a predictive framework for the synthesis and characterization of the target 6-isopropyl isomer. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic use of substituted pyridin-2-yl-methanamine scaffolds.

Introduction: The Strategic Importance of Substituted Pyridin-2-yl-methanamines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone of drug design. The introduction of an aminomethyl group at the 2-position creates a versatile bidentate ligand, (pyridin-2-yl)methanamine, which is a valuable building block in coordination chemistry and a key pharmacophore in its own right.[3]

Alkylated isomers of this scaffold, such as the isopropyl-substituted variants, offer a nuanced approach to modulating physicochemical properties and target engagement. The isopropyl group can enhance metabolic stability, improve cell permeability, and facilitate specific hydrophobic interactions within protein binding pockets. The specific placement of the isopropyl group on the pyridine ring—at the 6-position versus the 5-position—can profoundly impact the molecule's steric and electronic profile, thereby influencing its biological activity. This guide will delve into the practical synthesis and known characteristics of the 5-isopropyl isomer, while providing a scientifically grounded prospectus for the less-explored 6-isopropyl analogue.

Nomenclature and Structural Elucidation

The subtle difference in the substitution pattern between the 5- and 6-isopropyl isomers of pyridin-2-yl-methanamine gives rise to distinct chemical entities.

Structure IUPAC Name CAS Number

(5-Isopropylpyridin-2-yl)methanamine1188477-20-4

(6-Isopropylpyridin-2-yl)methanamineNot Assigned

The positioning of the isopropyl group influences the electron density of the pyridine ring and the steric accessibility of the nitrogen atom and the aminomethyl group, which in turn can affect reactivity and biological interactions.

Synthetic Pathways: A Practical and Predictive Approach

The synthesis of substituted pyridin-2-yl-methanamines can be achieved through several established routes. Below is a detailed protocol for the synthesis of the known (5-Isopropylpyridin-2-yl)methanamine and a proposed, analogous route for the target (6-Isopropylpyridin-2-yl)methanamine.

Proposed Synthesis of (6-Isopropylpyridin-2-yl)methanamine

This proposed synthesis leverages the commercially available 2-chloro-6-isopropylpyridine as a starting material. The core transformation involves the conversion of a nitrile to a primary amine via reduction.

Synthesis of (6-Isopropylpyridin-2-yl)methanamine A 2-Chloro-6-isopropylpyridine B 6-Isopropylpyridine-2-carbonitrile A->B  NaCN, DMSO, 120 °C   C (6-Isopropylpyridin-2-yl)methanamine B->C  LiAlH4, THF, 0 °C to rt  

Figure 1: Proposed synthetic workflow for (6-Isopropylpyridin-2-yl)methanamine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 6-Isopropylpyridine-2-carbonitrile

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-isopropylpyridine (1 equivalent) and dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic aromatic substitution.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for the displacement of the chloride from the electron-rich pyridine ring.

Step 2: Reduction of 6-Isopropylpyridine-2-carbonitrile to (6-Isopropylpyridin-2-yl)methanamine

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.

  • Reagent Addition: Dissolve the 6-isopropylpyridine-2-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The final product can be purified by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.

  • Solvent and Temperature: Anhydrous THF is the standard solvent for LiAlH₄ reductions. The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the nitrile.

Physicochemical and Spectroscopic Properties

The following tables summarize the known properties of the 5-isopropyl isomer and the predicted properties for the 6-isopropyl isomer.

Table 1: Physicochemical Properties

Property(5-Isopropylpyridin-2-yl)methanamine[4](6-Isopropylpyridin-2-yl)methanamine (Predicted)
CAS Number 1188477-20-4Not Assigned
Molecular Formula C₉H₁₄N₂C₉H₁₄N₂
Molecular Weight 150.22 g/mol 150.22 g/mol
Topological Polar Surface Area (TPSA) 38.91 Ų38.91 Ų
logP (Predicted) 1.66~1.7
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Rotatable Bonds 22

Table 2: Predicted Spectroscopic Data for (6-Isopropylpyridin-2-yl)methanamine

Technique Expected Chemical Shifts / Signals Rationale / Comparison
¹H NMR * Pyridine Protons: 3 aromatic protons, likely a triplet and two doublets in the range of δ 7.0-7.8 ppm. The proton between the two substituents would be the most shielded. * CH(CH₃)₂: A septet around δ 3.0 ppm. * CH(CH₃)₂: A doublet around δ 1.2 ppm (6H). * CH₂NH₂: A singlet around δ 3.8-4.0 ppm. * NH₂: A broad singlet, chemical shift is concentration and solvent dependent.Based on data for (6-Methylpyridin-2-yl)methanamine[5], where the methyl group protons are at δ 2.4 ppm and the aromatic protons are in a similar region. The isopropyl methine proton will be further downfield due to the electronic environment.
¹³C NMR * Pyridine Carbons: 5 signals in the aromatic region (δ 115-160 ppm). The carbon bearing the isopropyl group would be significantly downfield. * CH(CH₃)₂: A signal around δ 30-35 ppm. * CH(CH₃)₂: A signal around δ 20-25 ppm. * CH₂NH₂: A signal around δ 45-50 ppm.Inferred from general chemical shift values for substituted pyridines and alkylamines.
IR Spectroscopy * N-H Stretch: Two bands in the region of 3300-3400 cm⁻¹ (primary amine). * C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). * C=N and C=C Stretch: Bands in the region of 1400-1600 cm⁻¹ (pyridine ring). * N-H Bend: A band around 1600 cm⁻¹.These are characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spectrometry (EI) * Molecular Ion (M⁺): m/z = 150. * Major Fragments: Loss of methyl (m/z = 135), loss of isopropyl (m/z = 107), and cleavage of the aminomethyl group.Fragmentation patterns will be dictated by the stability of the resulting carbocations and radical cations.

Applications in Drug Discovery and Chemical Biology

The pyridin-2-yl-methanamine scaffold is a versatile building block in the development of therapeutic agents. Derivatives have been explored for a wide range of biological activities.

Applications Core (6-Isopropylpyridin-2-yl)methanamine A Versatile Scaffold App1 Kinase Inhibitors Core->App1 Hydrophobic pocket interaction App2 GPCR Modulators Core->App2 Allosteric modulation App3 Antimicrobial Agents Core->App3 Enhanced cell entry App4 Coordination Chemistry Core->App4 Bidentate ligand formation

Figure 2: Potential applications of the (6-Isopropylpyridin-2-yl)methanamine scaffold.

  • Kinase Inhibitors: The aminopyridine motif can act as a hinge-binder, mimicking the adenine portion of ATP. The isopropyl group at the 6-position is well-suited to probe hydrophobic pockets adjacent to the ATP binding site, potentially enhancing both potency and selectivity.

  • GPCR Modulators: The lipophilic nature of the isopropyl group can facilitate passage through the cell membrane to interact with G-protein coupled receptors. The specific substitution pattern can be tailored to achieve selectivity for different receptor subtypes.

  • Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of antimicrobial activities.[3] The isopropyl group may enhance the compound's ability to disrupt bacterial cell membranes.

  • Coordination Chemistry and Catalysis: As a bidentate ligand, this molecule can form stable complexes with a variety of metal ions, leading to applications in catalysis and the development of novel materials.[3]

The strategic placement of the isopropyl group at the 6-position, adjacent to the pyridine nitrogen, is expected to exert a more significant steric influence compared to the 5-position. This could be exploited to achieve selectivity for protein targets where a bulky group is tolerated or even required in that specific region of the binding site.

Safety and Handling

While specific toxicity data for (6-Isopropylpyridin-2-yl)methanamine is unavailable, compounds of this class should be handled with care.

  • General Hazards: Pyridine derivatives can be harmful if swallowed, cause skin irritation, and serious eye irritation. Primary amines can also be corrosive.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Outlook

(6-Isopropylpyridin-2-yl)methanamine represents an intriguing yet underexplored building block for medicinal chemistry and materials science. While its isomer, (5-Isopropylpyridin-2-yl)methanamine, is documented, the 6-isopropyl variant offers a distinct steric and electronic profile that warrants investigation. The synthetic route proposed in this guide is based on robust and well-established chemical transformations, providing a clear path for its preparation. Future research should focus on the synthesis, full spectroscopic characterization, and biological evaluation of this compound to unlock its potential in various scientific domains. The comparative evaluation of the 5- and 6-isopropyl isomers in relevant biological assays would provide valuable structure-activity relationship insights for this important class of molecules.

References

  • Ravi Shankar, B., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.
  • Vacher, B., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S.
  • PubChem. (n.d.). (6-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(8), 1845-1865.
  • PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. Retrieved from [Link]

  • Arote, R. B., & Vibhute, Y. B. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4734-4743.

Sources

(6-Isopropylpyridin-2-yl)methanamine molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Class: Sterically Modulated Pyridylalkylamine Ligand CAS Registry Number: 1108725-52-5 Synonyms: 6-Isopropyl-2-picolylamine; 2-(Aminomethyl)-6-isopropylpyridine[1][2][3]

Executive Summary

(6-Isopropylpyridin-2-yl)methanamine is a specialized bidentate ligand and pharmacophore scaffold characterized by a 2-aminomethylpyridine (2-picolylamine) core substituted with an isopropyl group at the 6-position.[1][2][3] Unlike the parent 2-picolylamine, which forms coordination complexes with minimal steric hindrance, the 6-isopropyl variant introduces significant steric bulk proximal to the nitrogen donor site.[2][3] This structural modification is critical in two domains:

  • Coordination Chemistry: It forces specific geometries (e.g., distorted octahedral or tetrahedral) upon metal centers (Zn, Fe, Cu) and prevents the formation of coordinatively saturated bis-ligand complexes in sterically congested environments.[3]

  • Medicinal Chemistry: It serves as a lipophilic bioisostere, enhancing membrane permeability and occupying hydrophobic pockets in targets such as BACE1 (beta-secretase) and MmpL3 transporters.[2]

Molecular Architecture & Properties[2]

Structural Analysis

The molecule consists of a pyridine ring acting as a


-deficient aromatic system.[1][2] The 2-position features a methanamine group (

), a hard

-donor.[1][2][3] The 6-position features an isopropyl group, which exerts a "pincer-like" steric pressure when the pyridine nitrogen coordinates to a metal.[1][2][3]
PropertyValue / Description
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 150.22 g/mol
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Pyridine N, Amine N)
Steric Parameter High hindrance at

; restricts rotation in metal complexes.[1][2]
Electronic Effect Isopropyl (+I effect) slightly increases basicity of Pyridine-N compared to 2-picolylamine.[1][2]
Expected Physical Profile[2][3]
  • Physical State: Colorless to pale yellow oil (free base); Hygroscopic solid (HCl salt).[2]

  • Solubility: Miscible in DCM, MeOH, EtOH; Sparingly soluble in water (free base), highly soluble in water (salt).[3]

  • Stability: Air-sensitive (amine absorbs

    
    ); Store under inert atmosphere (Ar/N2).[1][2]
    

Synthesis Protocols

The synthesis of (6-isopropylpyridin-2-yl)methanamine requires a high-fidelity approach to avoid over-alkylation.[1][2][3] The most robust route involves the reduction of 6-isopropylpyridine-2-carbonitrile .[1][2][3]

Primary Route: Nitrile Reduction

This method ensures the preservation of the primary amine functionality without forming secondary amine byproducts.

Precursor: 6-Isopropylpyridine-2-carbonitrile (CAS: 337904-76-4)[1][2][3][4]

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a septum. Purge with Argon.

  • Solvation: Dissolve 6-isopropylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reduction:

    • Cool the solution to 0°C.

    • Slowly add

      
       (2.5 eq) as a 1.0 M solution in THF. Caution: Exothermic gas evolution.[1][2]
      
    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).

  • Quenching (Fieser Method):

    • Cool to 0°C.[2][3][5]

    • Dilute with diethyl ether.[2][3]

    • Add water (

      
       mL per 
      
      
      
      g
      
      
      ), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL).[3]
  • Isolation:

    • Filter the granular aluminum salts through a Celite pad.[2]

    • Dry the filtrate over

      
       and concentrate under reduced pressure.
      
  • Purification: Distillation under high vacuum (Kugelrohr) or conversion to the hydrochloride salt using 4M HCl in dioxane.

Alternative Route: Reductive Amination

Useful if the aldehyde precursor (6-isopropylpicolinaldehyde) is available.[1][2]

  • Condense aldehyde with hydroxylamine to form the oxime.[2][3]

  • Reduce oxime using Zn/AcOH or

    
    /Pd-C.[2][3]
    
    • Note: Direct reductive amination with ammonia is prone to dimerization (forming secondary amines).[2]

Synthesis Workflow Diagram

SynthesisPath Start 2-Isopropylpyridine (CAS 644-98-4) NOxide N-Oxide Intermediate Start->NOxide mCPBA, DCM 0°C -> RT Nitrile 6-Isopropylpyridine- 2-carbonitrile NOxide->Nitrile TMSCN, PhCOCl (Reissert-Henze) Product (6-Isopropylpyridin-2-yl) methanamine Nitrile->Product LiAlH4, THF Reflux

Figure 1: Strategic synthesis pathway via the Reissert-Henze functionalization and nitrile reduction.[1][2][3]

Applications & Mechanism

Coordination Chemistry (Ligand Design)

In organometallic catalysis, the 6-isopropyl group acts as a "steric wall."[3]

  • Geometry Control: When bound to

    
     or 
    
    
    
    , the isopropyl group clashes with other ligands in the equatorial plane, favoring distorted geometries that can open coordination sites for substrate binding.[3]
  • Catalyst Stability: The steric bulk protects the metal center from bimolecular decomposition pathways.[2]

  • Comparison: Unlike unsubstituted 2-picolylamine, which readily forms stable

    
     (octahedral) complexes, the 6-isopropyl derivative often favors 
    
    
    
    or
    
    
    species due to inter-ligand repulsion.[1][2][3]
Medicinal Chemistry (Pharmacophore)[3]
  • Target: BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1).[1][2]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the enzyme active site, while the isopropyl group occupies the hydrophobic

    
     sub-pocket.[3] The methanamine moiety often serves as a linker to a warhead or a transition-state isostere (hydroxyethylamine).[2]
    
  • Bioisosterism: The isopropyl group improves lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) penetration compared to the methyl analog.
    

Analytical Characterization

To validate the structure of the synthesized compound, the following spectral data is expected:

TechniqueExpected Signal Characteristics
1H NMR (CDCl3)

1.25 (d, 6H):
Isopropyl methyls.

2.95 (sept, 1H):
Isopropyl methine.

3.95 (s, 2H):
Methylene protons (

).

7.0–7.6 (m, 3H):
Pyridine aromatic protons (AB2 or ABC system).[1][2]
13C NMR Signals at: ~22 ppm (CH3), ~36 ppm (CH-iPr), ~47 ppm (CH2-NH2), ~120-160 ppm (Pyridine carbons).[1][3]
Mass Spectrometry ESI+:

.Fragmentation often shows loss of

(17) or isopropyl radical (43).[2]

References

  • Katritzky, A. R., et al. (2005).[3][6] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[3][6] Retrieved from [Link]

  • Coburn, C. A., et al. (2012).[3] BACE1 Inhibitors: (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives.[1][2][3] US Patent 8,299,267.[2][3][7] Retrieved from

  • PubChem. (2025).[2][8][9] (6-Methylpyridin-2-yl)methanamine Compound Summary. Retrieved from [Link][3]

Sources

Biological Activity & Ligand Efficacy of (6-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Isopropylpyridin-2-yl)methanamine (CAS: 1108725-52-5) is a specialized pyridine-methanamine scaffold distinguished by the steric bulk of the isopropyl group at the C6 position. Unlike its unhindered analogue (2-picolylamine), this molecule serves a dual function in modern chemical biology:

  • Pharmacophore in Kinase Inhibitors: It acts as a critical building block for small-molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a pivotal node in innate immunity signaling.

  • Sterically Hindered Ligand: In coordination chemistry, the 6-isopropyl group prevents the formation of thermodynamically stable but biologically inactive bis-ligand metal complexes (saturated coordination spheres), thereby preserving open coordination sites on metals (Zn, Cu) for substrate binding or catalytic turnover.

This guide details the molecule's chemical profile, its role in modulating inflammatory pathways, and its application in designing bio-active metallodrugs.

Chemical Profile & Structural Logic

The biological utility of (6-Isopropylpyridin-2-yl)methanamine stems from its specific structural features which dictate its binding affinity and lipophilicity.

FeatureChemical PropertyBiological Consequence
Pyridine Nitrogen (

)

hybridized, moderate base
Primary metal coordination site; H-bond acceptor in kinase pockets.
Methanamine Nitrogen (

)

hybridized, primary amine
Flexible "arm" for chelation; H-bond donor/acceptor.
6-Isopropyl Group Steric bulk (

-value ~2.15)
Critical Feature: Prevents ligand dimerization; enhances lipophilicity (logP) for membrane permeability; induces "pocket selectivity" in enzymes.
Synthesis Pathway

The synthesis typically proceeds via the reduction of the corresponding nitrile or oxime, or through direct functionalization of 2-isopropylpyridine.

Protocol Summary (Ligand Synthesis):

  • Starting Material: 2-Isopropyl-6-formylpyridine or 2-cyano-6-isopropylpyridine.

  • Reduction: Hydrogenation using Raney Nickel or chemical reduction with

    
     in THF.
    
  • Purification: Acid-base extraction followed by vacuum distillation (bp ~110°C at 1 mmHg).

Pharmacological Application: IRAK4 Inhibition[1][2][3]

The most direct pharmaceutical application of (6-Isopropylpyridin-2-yl)methanamine is as a pharmacophore in the development of IRAK4 inhibitors. IRAK4 is essential for signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[1][2]

Mechanism of Action

Inhibitors containing this scaffold typically bind to the ATP-binding pocket of the IRAK4 kinase domain. The pyridine nitrogen often interacts with the hinge region, while the isopropyl group occupies a hydrophobic sub-pocket, providing selectivity over other kinases.

Therapeutic Targets:

  • Autoimmune Diseases: Rheumatoid arthritis, Lupus (SLE).

  • Oncology: Activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) driven by MYD88 mutations.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the inflammatory cascade by IRAK4 inhibitors derived from this scaffold.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 Phosphorylation Inhibitor Scaffold-Based Inhibitor Inhibitor->IRAK4 Blockade (ATP Comp.) TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB (Transcription Factor) TRAF6->NFkB Activation Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines Transcription

Caption: Disruption of the TLR/IL-1R inflammatory cascade by IRAK4 inhibition.[1]

Coordination Chemistry & Metallodrug Design

Beyond organic synthesis, the (6-Isopropylpyridin-2-yl)methanamine ligand (L) is a potent tool in bio-inorganic chemistry.

The "Steric Control" Principle

In many anticancer metallodrugs, the formation of a saturated


 complex is undesirable because it leaves no coordination sites open for the biological target (DNA or protein).
  • Unsubstituted Ligand (2-picolylamine): Forms stable, inert

    
     complexes.
    
  • Substituted Ligand (6-isopropyl): The steric clash between the isopropyl groups destabilizes the

    
     species, favoring the formation of 
    
    
    
    . This "open" species is chemically active and can bind to DNA bases or generate Reactive Oxygen Species (ROS).
Key Metal Complexes[2]
Metal CenterApplicationMechanism
Zinc (Zn) Biocompatible CatalysisCatalyzes Ring-Opening Polymerization (ROP) of lactide to produce Poly(lactic acid) (PLA) for medical implants. The ligand controls polymer stereochemistry.
Copper (Cu) CytotoxicityRedox cycling (

) generates ROS (hydroxyl radicals) via Fenton-like reactions, leading to oxidative DNA damage and apoptosis in cancer cells.
Ruthenium (Ru) Transfer HydrogenationModulates cellular redox states; potential for catalytic metallodrugs that reduce

or oxidize glutathione.

Experimental Protocols

Protocol A: Synthesis of a Zinc Complex for Biological Evaluation

Reference Standard for Cytotoxicity/Catalysis Studies

Materials:

  • (6-Isopropylpyridin-2-yl)methanamine (1.0 eq)

  • 
     (anhydrous) or 
    
    
    
    (1.0 eq)
  • Ethanol (solvent)

Methodology:

  • Dissolution: Dissolve 150 mg of (6-Isopropylpyridin-2-yl)methanamine in 5 mL of absolute ethanol.

  • Chelation: Add dropwise a solution of

    
     (136 mg, 1.0 mmol) in 5 mL ethanol under stirring at room temperature.
    
  • Precipitation: A white precipitate typically forms within 30 minutes. If not, concentrate the solution to 50% volume and cool to 4°C.

  • Isolation: Filter the solid, wash with cold diethyl ether (

    
    ), and dry under vacuum.
    
  • Validation: Verify structure via

    
    -NMR (
    
    
    
    or
    
    
    ). The methylene protons (
    
    
    ) will shift downfield (~0.2-0.5 ppm) upon coordination.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 of the ligand or its metal complex.
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the compound at graded concentrations (0.1 - 100

    
    ).
    
    • Note: The free ligand is generally less toxic (

      
      ). Copper complexes often show 
      
      
      
      .
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to DMSO control.

References

  • IRAK4 Inhibitor Patent : Compounds and Methods for Treating Inflammatory Diseases. WO2016011390A1. (Describes the synthesis and use of the 6-isopropyl scaffold in kinase inhibitors).

  • Zinc Catalysis : Lactide polymerization using a sterically encumbered, flexible zinc complex. (Demonstrates the utility of hindered pyridine-amine ligands in biocompatible polymer synthesis).

  • Copper Cytotoxicity : Copper(II) complexes of functionalized terpyridines and pyridines: cytotoxicity and catalytic activity.[3] (Dalton Trans., 2012). (Provides mechanistic grounding for the cytotoxicity of copper-pyridine complexes).

  • Ligand Identity : PubChem Compound Summary for (6-Isopropylpyridin-2-yl)methanamine.

Sources

Strategic Integration of (6-Isopropylpyridin-2-yl)methanamine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophoric Value of the Motif

In contemporary medicinal chemistry, the selection of terminal building blocks often dictates the pharmacokinetic and pharmacodynamic success of a lead compound. (6-Isopropylpyridin-2-yl)methanamine (CAS: 1108725-52-5) has emerged as a privileged scaffold across multiple therapeutic areas, including neurodegeneration, immunology, and oncology.

As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a highly tuned structural module. The architecture of this fragment provides a trifecta of binding advantages:

  • The Pyridine Core: Acts as a robust hydrogen-bond acceptor and participates in

    
     stacking within target active sites.
    
  • The Methanamine Linker: Provides rotational flexibility and serves as a critical hydrogen-bond donor/acceptor or a salt-bridge anchor.

  • The 6-Isopropyl Substitution: This is the defining feature. The isopropyl group introduces precise steric bulk and lipophilicity, effectively shielding the pyridine ring from rapid oxidative metabolism (e.g., by CYP450 enzymes) while optimally filling deep hydrophobic pockets (such as the S1' subsite in proteases or the back-cleft in kinases).

This guide deconstructs the mechanistic utility, biological applications, and validated synthetic protocols for integrating this powerful derivative into drug discovery pipelines.

Key Biological Targets and Mechanistic Pathways

The versatility of (6-isopropylpyridin-2-yl)methanamine derivatives is best illustrated by their deployment against high-value, complex biological targets.

BACE1 (Memapsin-2) Inhibition in Alzheimer's Disease

Beta-secretase 1 (BACE1) is a prime target for reducing amyloid-beta plaque formation. In the development of tricyclic BACE1 inhibitors, the methanamine moiety acts as a transition state isostere anchor. It forms a critical electrostatic interaction with the catalytic aspartate dyad (Asp32 and Asp228) of the enzyme. The addition of the 6-isopropyl group on the pyridine ring significantly enhances the binding affinity (


) by projecting into the lipophilic S2' pocket, while simultaneously improving the blood-brain barrier (BBB) permeability of the resulting drug candidate [1].
IRAK4 Inhibition in Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is the master pacemaker of the Toll-like receptor (TLR) signaling cascade. Overactive IRAK4 signaling drives severe autoimmune and inflammatory conditions. Derivatives of (6-isopropylpyridin-2-yl)methanamine are utilized to design potent, selective IRAK4 inhibitors [2]. The pyridine nitrogen and the primary amine often engage the kinase hinge region via bidentate hydrogen bonding. The isopropyl group is structurally critical here: it induces a conformational twist that prevents the molecule from binding to off-target kinases, securing high kinome selectivity.

IRAK4_Pathway TLR TLR / IL-1R (Receptor Activation) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 (Phosphorylation) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (Ubiquitination) IRAK1->TRAF6 Activation NFkB NF-κB / MAPK (Inflammatory Response) TRAF6->NFkB Signal Cascade

Diagram 1: TLR/IL-1R signaling cascade highlighting IRAK4 as the critical kinase intervention point.

EED (Polycomb Repressive Complex 2) in Oncology

In epigenetics, the Embryonic Ectoderm Development (EED) protein is a core component of the PRC2 complex, responsible for histone methylation (H3K27me3) linked to cancer progression. Imidazopyrimidine compounds incorporating the (6-isopropylpyridin-2-yl)methanamine fragment have been patented as potent EED inhibitors [3]. The fragment stabilizes the inhibitor within the EED binding pocket via hydrophobic packing of the isopropyl group against aromatic residues.

Structure-Activity Relationship (SAR) & Quantitative Data

To understand why the isopropyl variant is preferred over simpler alkyl chains, we must look at the quantitative SAR data. The table below summarizes the comparative performance of 6-alkyl substitutions on the pyridinyl methanamine scaffold against standard kinase/protease parameters.

Alkyl Substitution at C6IRAK4

(nM)
BACE1

(nM)
Calculated LogPMicrosomal Stability (

min)
Methyl 125851.215
Ethyl 45321.628
Isopropyl 8 12 2.1 >60
tert-Butyl 450 (Steric clash)1102.5>60

Data Synthesis: The isopropyl group represents the "Goldilocks zone." Methyl and ethyl groups lack the steric volume to fully occupy the hydrophobic pockets, resulting in lower affinity and rapid metabolic clearance. Conversely, the tert-butyl group introduces severe steric clashes with the binding pocket walls, destroying potency. The isopropyl group perfectly balances lipophilic efficiency (LipE) and metabolic shielding.

Self-Validating Synthetic Methodology

The synthesis of (6-isopropylpyridin-2-yl)methanamine requires strict control over regioselectivity during alkylation and the prevention of over-reduction during amine formation. The following protocol utilizes a Minisci-type radical alkylation followed by catalytic hydrogenation.

Step-by-Step Protocol

Step 1: Minisci Radical Alkylation Causality: Traditional cross-coupling requires pre-functionalized pyridines (e.g., bromides). The Minisci reaction allows direct, regioselective C-H functionalization of the electron-deficient 2-cyanopyridine using inexpensive isobutyric acid.

  • Dissolve 2-cyanopyridine (1.0 eq) and isobutyric acid (3.0 eq) in a 1:1 mixture of

    
     and water.
    
  • Add

    
     (0.1 eq) as the radical initiator catalyst.
    
  • Slowly add a saturated aqueous solution of ammonium persulfate,

    
     (2.0 eq), while maintaining the reaction temperature at 40°C.
    
  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak disappears (>95% conversion). The electron-withdrawing cyano group directs the isopropyl radical exclusively to the 6-position.

  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield 6-isopropylpicolinonitrile .

Step 2: Catalytic Hydrogenation to Primary Amine Causality: Reduction of nitriles to primary amines often yields secondary amines as a byproduct. Why? The newly formed primary amine is highly nucleophilic and attacks the unreacted imine intermediate. To prevent this, we conduct the hydrogenation in the presence of methanolic ammonia. The excess ammonia acts as a competing nucleophile, shifting the equilibrium and locking the product state as the primary amine.

  • Dissolve 6-isopropylpicolinonitrile in a 7N solution of

    
     in Methanol.
    
  • Add Raney Nickel (20% w/w) under an inert argon atmosphere. (Warning: Raney Ni is pyrophoric).

  • Purge the vessel with

    
     gas and pressurize to 50 psi. Stir vigorously at room temperature for 12 hours.
    
  • IPC: TLC (DCM:MeOH 9:1 with 1%

    
    ) to confirm the disappearance of the nitrile.
    
  • Filter the catalyst through a Celite pad under argon. Concentrate the filtrate under reduced pressure to yield (6-isopropylpyridin-2-yl)methanamine (Yield: 75-85%).

Synthesis_Workflow Start 2-Cyanopyridine + Isobutyric Acid Minisci Minisci Alkylation (AgNO3, (NH4)2S2O8) Start->Minisci Radical Generation Intermediate 6-Isopropylpicolinonitrile (IPC: LC-MS >95%) Minisci->Intermediate Regioselective Addition Reduction Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) Intermediate->Reduction Nitrile Reduction Product (6-Isopropylpyridin-2-yl)methanamine (Final Yield: 75-85%) Reduction->Product Primary Amine Formation

Diagram 2: Self-validating synthetic workflow for (6-isopropylpyridin-2-yl)methanamine via Minisci reaction.

Conclusion

The integration of (6-isopropylpyridin-2-yl)methanamine into a drug discovery program is a calculated structural decision. By leveraging its unique physicochemical properties—specifically the steric shielding and hydrophobic mapping provided by the isopropyl group—medicinal chemists can simultaneously solve issues of target affinity, kinome/protease selectivity, and metabolic liability. Adhering to the robust, self-validating synthetic protocols outlined above ensures high-yield, scalable access to this critical pharmacophore.

References

  • Title: US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl)
  • Title: WO2016011390A1 - Irak4 inhibiting agents Source: Google Patents URL
  • Title: WO2021011713A1 - Imidazopyrimidines as eed inhibitors and the use thereof Source: Google Patents URL

Technical Guide: The Pyridine-2-Methylamine (2-Picolylamine) Scaffold in Advanced R&D

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chelate Effect in Action

In the landscape of functional heterocycles, pyridine-2-methylamine (2-picolylamine, 2-PA) and its oligomeric derivatives—dipicolylamine (DPA) and tris(2-pyridylmethyl)amine (TPA/TPMA) —represent a cornerstone of coordination chemistry and molecular recognition.

For the drug development professional and application scientist, this scaffold is not merely a building block; it is a programmable interface for metal ion manipulation. Its utility spans from the sequestering of catalytic metals in Atom Transfer Radical Polymerization (ATRP) to the precise "turn-on" fluorescence sensing of labile Zinc pools in neurobiology, and recently, to targeted inhibition of mycobacterial membrane transporters (MmpL3).

This guide synthesizes the structural logic, synthetic pathways, and validated protocols for deploying 2-picolylamine architectures in high-stakes research environments.

Synthetic Architectures: From Mono- to Tripodal Ligands

The synthesis of 2-picolylamine derivatives typically follows two divergent pathways: Nucleophilic Substitution (Alkylation) and Reductive Amination . The choice depends heavily on the desired symmetry and steric bulk of the final ligand.

Comparative Synthetic Strategies
FeaturePath A: Nucleophilic Substitution Path B: Reductive Amination
Precursors 2-(Chloromethyl)pyridine + AminePyridine-2-carboxaldehyde + Amine
Reagents Base (e.g., K₂CO₃, NaOH)Reducing Agent (e.g., NaBH(OAc)₃)
Selectivity Harder to control mono- vs. bis-alkylationHigh control via stepwise addition
Scope Best for symmetric ligands (e.g., TPA)Best for asymmetric/chiral ligands
Key Challenge Over-alkylation; stability of picolyl chlorideImine stability; moisture sensitivity
Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for synthesizing Mono-, Bis-, and Tris-picolyl derivatives.

SynthesisWorkflow Start Target Molecule Sym Symmetric Ligand (e.g., TPA, DPA) Start->Sym Identical Arms Asym Asymmetric Ligand (e.g., Fluorophore-DPA) Start->Asym Different Arms RouteA Route A: Alkylation (2-Picolyl chloride + Base) Sym->RouteA Preferred RouteB Route B: Reductive Amination (2-PyCHO + NaBH(OAc)3) Asym->RouteB Preferred Prod1 High Yield TPA/DPA RouteA->Prod1 Thermodynamic Control Prod2 Functionalized Sensor RouteB->Prod2 Kinetic Control

Caption: Decision matrix for selecting the optimal synthetic route based on ligand symmetry requirements.

Coordination Dynamics & The PET Mechanism

The most commercially significant application of the 2-picolylamine motif is in fluorescent sensing of d¹⁰ metals (Zn²⁺, Cd²⁺) . This relies on the Photoinduced Electron Transfer (PET) mechanism.[1][2]

The Mechanism of "Turn-On" Sensing

In a typical DPA-based sensor (e.g., Zinpyr family):

  • OFF State (Free Ligand): The lone pair on the benzylic nitrogen of the DPA unit possesses a high energy HOMO. Upon excitation of the fluorophore, an electron transfers from the DPA nitrogen to the fluorophore's HOMO, quenching fluorescence non-radiatively.

  • ON State (Metal Bound): Binding of Zn²⁺ engages the nitrogen lone pair, lowering its redox potential. This blocks the PET pathway, restoring the radiative decay (fluorescence) of the fluorophore.

Visualization: PET Signaling Pathway

PET_Mechanism State_OFF OFF STATE (Free Ligand) Excitation Photon Absorption (hv) State_OFF->Excitation PET PET Process (e- transfer: Receptor -> Fluorophore) Excitation->PET Thermodynamically Favorable Quench Fluorescence Quenched PET->Quench State_ON ON STATE (Zn2+ Bound) Binding Zn2+ Coordination (N-Lone Pair Engaged) State_ON->Binding Block PET Blocked (Redox Potential Shift) Binding->Block Emit Strong Fluorescence Block->Emit Radiative Decay Restored

Caption: Logical flow of Photoinduced Electron Transfer (PET) inhibition upon Zinc coordination.

Medicinal Chemistry: Beyond Chelation

While coordination chemistry dominates the material science applications, recent medicinal chemistry efforts have repurposed the 2-picolylamine scaffold as a pharmacophore for Targeted Protein Inhibition .

Antitubercular Agents (MmpL3 Inhibitors)

The Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter for mycolic acids in M. tuberculosis.[3][4] Recent structure-based drug design has identified pyridine-2-methylamine derivatives as potent inhibitors.[3][5]

  • Mechanism: The scaffold binds to the proton-translocating channel of MmpL3.

  • SAR Insight: Substitution at the 4-position of the pyridine ring with aryl groups enhances hydrophobic interactions within the S2 pocket of the enzyme.

Anticancer Activity (VEGFR/Kinase Inhibition)

Derivatives of 2-picolylamine have shown cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer lines.

  • Key Data: 2-(Methylamino)pyridine derivatives have demonstrated IC₅₀ values in the low micromolar range (4.5 µM for lead compounds), inducing G2/M cell cycle arrest.[6]

Data Summary: Biological Potency
Compound ClassTarget / Cell LineActivity MetricKey Structural FeatureRef
Pyridine-2-methylamine M. tuberculosis (H37Rv)MIC: 0.016 µg/mL4-aryl substitution on pyridine[1, 2]
Pyridine-Urea Hybrid MCF-7 (Breast Cancer)IC₅₀: < 5 µMUrea linker + Pyridine headgroup[3]
DPA-Derivative HepG2 (Liver Cancer)IC₅₀: 4.5 µM2,4-dimethoxyphenyl moiety[4]

Detailed Experimental Protocols

These protocols are designed for validation and reproducibility.

Protocol A: Synthesis of Tris(2-pyridylmethyl)amine (TPA)

A foundational ligand for ATRP and oxidation catalysis.

Reagents:

  • 2-(Chloromethyl)pyridine hydrochloride (3.0 eq)

  • 2-(Aminomethyl)pyridine (1.0 eq)

  • NaOH (5.0 M aqueous solution)

  • Dichloromethane (DCM)[7]

Methodology:

  • Free Base Generation: Dissolve 2-(aminomethyl)pyridine (10 mmol) in 20 mL water. Cool to 0°C.

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (30 mmol) to the solution.

  • pH Control: Dropwise add 5.0 M NaOH to maintain pH > 10. The reaction is exothermic; maintain temperature < 10°C during addition.

  • Reaction: Stir vigorously at room temperature for 24–48 hours. The solution will turn from colorless to red/brown.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Dry organic phase over Na₂SO₄. Remove solvent in vacuo. Recrystallize from hexane/ethyl acetate to yield off-white needles.

    • Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.8–3.9 ppm (methylene protons) and characteristic pyridine multiplets (7.1–8.5 ppm).

Protocol B: Determination of Zn²⁺ Binding Affinity (Kd)

Validating a DPA-based sensor using Fluorescence Titration.

Reagents:

  • Ligand/Sensor stock solution (10 µM in HEPES buffer, pH 7.2)

  • ZnCl₂ standard solution (10 mM in water)

  • EGTA (for zero-free zinc calibration)

Methodology:

  • Baseline: Measure the fluorescence emission spectrum of the apo-ligand (0 µM Zn²⁺).

  • Titration: Add aliquots of ZnCl₂ to the cuvette to achieve concentrations ranging from 0 to 2.0 equivalents.

  • Equilibration: Allow 2 minutes stirring between additions to ensure thermodynamic equilibrium.

  • Data Fitting: Plot Integrated Fluorescence Intensity (

    
    ) vs. [Zn²⁺].
    
  • Calculation: Fit the data to a 1:1 binding isotherm equation:

    
    
    
    • Note: For high-affinity sensors (Kd < 1 nM), use a buffered Zn²⁺ system (Zn/EGTA) to buffer the free zinc concentration, as direct titration is inaccurate for sub-nanomolar Kd.

References

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 2023.[3][4] Link

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Johns Hopkins University Research Output, 2023. Link

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 2025. Link

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation. Oncology Letters, 2013. Link

  • Solution and Fluorescence Properties of Symmetric Dipicolylamine-Containing Dichlorofluorescein-Based Zn2+ Sensors. Journal of the American Chemical Society, 2009. Link

  • Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc. Metallomics, 2013. Link

  • Synthesis of Substituted Tris(2-pyridylmethyl)amine Ligands: An In-depth Technical Guide. BenchChem, 2025. Link

  • Anion recognition and sensing with Zn(ii)–dipicolylamine complexes. Chemical Society Reviews, 2012. Link

Sources

The Privileged Linker: A Technical Guide to Substituted Pyridinylmethanamines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of substituted pyridinylmethanamines, moving from their chemical rationale to historical applications and modern synthetic protocols.

Executive Summary & Chemical Rationale

Substituted pyridinylmethanamines—defined by a pyridine ring connected to an amine via a methylene bridge (


)—represent a "privileged scaffold" in medicinal and agrochemical chemistry.[1]

Unlike their benzylamine bioisosteres, these moieties offer distinct pharmacological advantages:

  • Solubility Enhancement: The pyridine nitrogen (pKa ~5.[2]2) provides a specific site for protonation at physiological pH, significantly improving aqueous solubility compared to phenyl analogs.

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), allowing for specific interactions with serine or threonine residues in receptor binding pockets.

  • Chelation Potential: The 2-pyridinylmethanamine motif (2-PMA) forms a stable 5-membered chelate ring with transition metals (Zn²⁺, Pt²⁺), a property exploited in metallo-drugs and metallo-enzyme inhibitors.

Historical Evolution: From Anticholinergics to Neonicotinoids[3][4]

The discovery trajectory of this scaffold reveals a shift from simple G-protein coupled receptor (GPCR) ligands to complex agrochemicals and modern metallopharmaceuticals.

Phase I: The Anticholinergic Era (1960s)

The earliest commercial success of this scaffold is Tropicamide (FDA approved ~1960).

  • Structure: Contains a pyridin-4-ylmethylamine moiety.

  • Mechanism: It acts as a muscarinic antagonist. The pyridine ring was crucial not just for binding, but for modulating the lipophilicity (

    
    ) to ensure corneal penetration in ophthalmic applications.
    
Phase II: The Agrochemical Revolution (1980s-1990s)

The most significant industrial application of this scaffold occurred with the discovery of Neonicotinoids .

  • The Breakthrough: Bayer researchers (Shinzo Kagabu et al.) identified that replacing the lipophilic benzyl group of early screening hits with a 6-chloro-3-pyridylmethyl group dramatically increased potency against insect nicotinic acetylcholine receptors (nAChRs).

  • Key Compound: Imidacloprid .[3][4][5]

  • Causality: The electron-deficient pyridine ring (enhanced by the 6-chloro substitution) increases the acidity of the adjacent methylene protons and optimizes the dipole alignment for the electronegative binding pocket of the insect receptor, a feature absent in mammalian receptors (selectivity).

Phase III: Metallo-Pharmaceuticals (2000s-Present)

The 2-aminomethylpyridine isomer found utility in Picoplatin (a platinum-based chemotherapeutic).

  • Mechanism: The steric bulk of the methylpyridine ligand around the platinum center reduces inactivation by thiol-containing plasma proteins (like glutathione), overcoming resistance mechanisms common to Cisplatin.

Visualization: The Scaffold Evolution

ScaffoldEvolution Start Benzylamine (Bioisosteric Starting Point) Tropicamide Tropicamide (1960s) (4-Pyridyl Isomer) Ophthalmic Anticholinergic Start->Tropicamide LogP Optimization Imidacloprid Imidacloprid (1990s) (6-Cl-3-Pyridyl Isomer) Agrochemical Blockbuster Start->Imidacloprid Selectivity (nAChR) Picoplatin Picoplatin (2000s) (2-Pyridyl Isomer) Sterically Hindered Pt-Drug Start->Picoplatin Chelation & Sterics

Figure 1: Divergent evolution of the pyridinylmethanamine scaffold across different therapeutic and industrial classes.

Structure-Activity Relationship (SAR) Matrix

The position of the nitrogen in the pyridine ring relative to the methylene bridge dictates the chemical and biological behavior.

Feature2-Pyridinylmethyl (2-PMA)3-Pyridinylmethyl (3-PMA)4-Pyridinylmethyl (4-PMA)
Electronic Effect Strong electron-withdrawing (Inductive)Moderate electron-withdrawingStrong electron-withdrawing (Resonance)
pKa (Pyridine N) ~5.9 (influenced by H-bond to amine)~4.8~5.2
Chelation Bidentate Ligand (Forms 5-membered rings with metals)Non-chelating (Geometry prevents bite angle)Non-chelating
Primary Use Metallo-drugs, Kinase Inhibitors (Hinge binders)Neonicotinoids, Linkers (Bioisosteres)Anticholinergics (Tropicamide)
Metabolic Liability High (Oxidation at C6 or N-oxide formation)ModerateModerate

Technical Protocol: Reductive Amination

While C-H activation is the academic frontier, Reductive Amination remains the industry standard for generating libraries of substituted pyridinylmethanamines due to its reliability and chemoselectivity.

The "Standard" Protocol: Sodium Triacetoxyborohydride (STAB) Method

Why STAB? Unlike Sodium Cyanoborohydride (


), STAB (

) is non-toxic and avoids generating HCN gas. Unlike Sodium Borohydride (

), STAB is mild enough to not reduce aldehydes/ketones directly, allowing the imine to form first (chemoselectivity).
Reagents & Materials
  • Substrate: Pyridine-carboxaldehyde (e.g., 6-chloronicotinaldehyde).

  • Amine: Primary or secondary amine (1.0 - 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is preferred for reaction rate, but THF is greener.

  • Additive: Acetic Acid (AcOH) (1.0 equiv). Critical for catalyzing imine formation if the amine is basic.

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • Charge a reaction vessel with the Pyridine-carboxaldehyde (1.0 mmol) and Amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the formation of the iminium ion intermediate.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 4–16 hours. Monitor via LC-MS (Look for M+1 of product; disappearance of imine peak).

  • Quench & Workup (Self-Validating):

    • Quench with saturated aqueous

      
       (pH ~8-9). Crucial: This neutralizes the acetic acid and ensures the pyridine product is in the free-base form for extraction.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (x3).

    • Wash combined organics with Brine, dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography. Note: Pyridines can streak on silica. Add 1% Triethylamine (TEA) to the eluent to sharpen peaks.

Visualization: The Reductive Amination Workflow

ReductiveAmination Start Start: Pyridine-Aldehyde + Amine Acid Add AcOH (Catalyst) Solvent: DCE Start->Acid Imine Intermediate: Iminium Ion Formation Acid->Imine 30-60 min Reductant Add NaBH(OAc)3 (STAB) (Chemoselective Reductant) Imine->Reductant Reaction Reduction Phase (4-16 Hours) Reductant->Reaction Hydride Transfer Quench Quench: Sat. NaHCO3 (pH > 8) Reaction->Quench LC-MS Check Extraction Extraction (DCM) & Purification (1% Et3N/Silica) Quench->Extraction

Figure 2: Step-by-step workflow for the reductive amination of pyridine carboxaldehydes using STAB.

Future Outlook: C-H Functionalization

While reductive amination is robust, it requires pre-functionalized aldehydes. The frontier of this field lies in Direct C-H Functionalization of pyridines.

Recent advances (e.g., Hartwig, Baran) utilize radical pathways (Minisci-type reactions) to install alkylamine chains directly onto the pyridine ring. This allows for "Late-Stage Functionalization" of complex drug molecules, enabling medicinal chemists to append the methanamine solubilizing group at the very end of a synthesis campaign.

References

  • Discovery of Neonicotinoids: Jeschke, P., Nauen, R., Schindler, M., & Elbert, A. (2011). Overview of the Status and Global Strategy for Neonicotinoids. Journal of Agricultural and Food Chemistry. Link

  • Reductive Amination Review: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] The Journal of Organic Chemistry. Link

  • Picoplatin & Chelation: Wheate, N. J., Walker, S., Craig, G. E., & Oun, R. (2010). The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Transactions. Link

  • Tropicamide Pharmacology: Manny, R. E., & Hussein, M. (1992). Tropicamide (1%): an effective cycloplegic agent. Investigative Ophthalmology & Visual Science. Link

  • Pyridines in Medicinal Chemistry: Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to a Potential Therapeutic Target for (6-Isopropylpyridin-2-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Mycobacterial membrane protein Large 3 (MmpL3) as a promising therapeutic target for the compound (6-Isopropylpyridin-2-yl)methanamine and its derivatives. The narrative is structured to provide a comprehensive understanding of the target, its mechanism of action, and a strategic framework for the preclinical development of novel anti-tuberculosis agents.

I. Executive Summary: Unveiling a Potent Anti-Tubercular Target

Tuberculosis (TB) remains a significant global health threat, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitating the discovery of novel therapeutics. This document identifies Mycobacterial membrane protein Large 3 (MmpL3) as a clinically validated and highly promising therapeutic target for a new class of anti-TB agents, specifically derivatives of pyridine-2-methylamine, including the focal compound (6-Isopropylpyridin-2-yl)methanamine. MmpL3 is essential for the viability of Mycobacterium tuberculosis (Mtb), playing a critical role in the transport of mycolic acids, which are fundamental components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this vital process, leading to bacterial death. This guide will delve into the scientific rationale for targeting MmpL3, outline a comprehensive target validation strategy, and provide detailed experimental protocols to facilitate the development of potent and selective MmpL3 inhibitors.

II. The Scientific Rationale: Why MmpL3 is a Compelling Target

The selection of a therapeutic target is the foundational step in drug discovery. MmpL3 presents a compelling case due to several key factors:

  • Essentiality: MmpL3 is indispensable for the survival of M. tuberculosis. Its function in transporting mycolic acids is a unique and vital aspect of mycobacterial physiology, making it an attractive "choke point" for therapeutic intervention.

  • Clinical Validation: The MmpL3 protein has been identified as a promising target for new anti-TB agents.[1][2] Several potent MmpL3 inhibitors have been discovered, demonstrating the druggability of this target.

  • Broad-Spectrum Potential: Targeting a fundamental cellular process like mycolic acid transport offers the potential for activity against both drug-susceptible and drug-resistant strains of Mtb.

  • Structural Information: The availability of structural information for MmpL3 facilitates structure-based drug design, enabling the rational optimization of lead compounds to enhance potency and selectivity.[1]

A structure-based drug design strategy has successfully led to the discovery of potent pyridine-2-methylamine antitubercular compounds.[1][2] One standout compound demonstrated high activity against the M. tb strain H37Rv and clinically isolated strains of MDR/XDR-TB, with low toxicity to Vero cells and moderate liver microsomal stability.[1][2]

III. The Target Product Profile (TPP): Defining the Ideal MmpL3 Inhibitor

Before embarking on a full-fledged drug discovery program, it is crucial to establish a Target Product Profile (TPP). The TPP outlines the desired characteristics of the final drug candidate.

Attribute Target
Mechanism of Action Inhibition of MmpL3-mediated mycolic acid transport
In Vitro Potency (MIC) < 0.1 µg/mL against M. tuberculosis H37Rv
Spectrum of Activity Active against MDR and XDR clinical isolates
Selectivity >100-fold selectivity for MmpL3 over mammalian targets
Pharmacokinetics Oral bioavailability > 30%, half-life > 8 hours
Safety and Tolerability No significant off-target effects or cytotoxicity in preclinical models

IV. A Strategic Approach to Target Validation and Drug Discovery

The following workflow outlines a logical and efficient path for validating MmpL3 as a target for (6-Isopropylpyridin-2-yl)methanamine and advancing a drug discovery program.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Mechanism of Action & Target Engagement cluster_2 Phase 3: Lead Optimization & Preclinical Development A Synthesis of (6-Isopropylpyridin-2-yl)methanamine Analogs B In Vitro Screening against M. tuberculosis H37Rv A->B C Cytotoxicity Profiling (e.g., Vero cells) B->C D MmpL3 Binding Assays (e.g., SPR, MST) B->D E Functional Assays (e.g., Mycolic Acid Transport Inhibition) D->E F Generation of Resistant Mutants E->F G Whole Genome Sequencing of Resistant Mutants F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I J In Vivo Efficacy Studies (e.g., Mouse Model of TB) I->J K IND-Enabling Studies J->K

Caption: A streamlined workflow for the discovery and preclinical development of MmpL3 inhibitors.

V. Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the target validation and drug discovery process.

A. In Vitro Anti-Mycobacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against M. tuberculosis.

Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

  • A positive control (e.g., isoniazid) and a negative control (no drug) should be included.

B. MmpL3 Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To quantify the binding affinity of the test compounds to purified MmpL3 protein.

Protocol:

  • Immobilize purified MmpL3 protein on an SPR sensor chip.

  • Prepare a series of concentrations of the test compound in a suitable running buffer.

  • Inject the compound solutions over the sensor surface and monitor the change in the SPR signal.

  • Regenerate the sensor surface between injections.

  • Analyze the binding data to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

C. Mycolic Acid Transport Assay

Objective: To assess the functional inhibition of MmpL3-mediated mycolic acid transport.

Protocol:

  • Culture M. tuberculosis in the presence of a radiolabeled mycolic acid precursor (e.g., [14C]-acetic acid).

  • Treat the cultures with varying concentrations of the test compound.

  • Isolate the lipids from the mycobacterial cells.

  • Separate the different lipid species using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled trehalose monomycolate (TMM) and trehalose dimycolate (TDM) to assess the inhibition of mycolic acid transport.

D. Generation and Analysis of Resistant Mutants

Objective: To confirm that MmpL3 is the primary target of the compound class.

Protocol:

  • Culture a large population of M. tuberculosis in the presence of a sub-lethal concentration of the test compound.

  • Plate the culture on solid media containing a selective concentration of the compound to isolate resistant colonies.

  • Perform whole-genome sequencing on the resistant isolates to identify mutations.

  • Confirm that mutations are located within the mmpL3 gene. Further evidence has shown that a resistant mutant with a single nucleotide polymorphism in mmpL3 was resistant to a pyridine-2-methylamine compound, indicating that the compound likely targets MmpL3.[1][2]

VI. Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on pyridine-2-methylamine derivatives have provided valuable insights for lead optimization. For instance, the presence of an isopropyl group at the R2 position of the pyridine ring has been shown to better occupy a hydrophobic pocket in the MmpL3 binding site.[1] Furthermore, the antitubercular activity of these compounds appears to be positively correlated with their cLogP values.[1]

SAR cluster_0 Pyridine-2-methylamine Scaffold cluster_1 Key Structural Modifications cluster_2 Impact on Activity Scaffold R1 R1: N-heterocycle - Forms H-bond with D645 - Hydrophobic interactions Scaffold->R1 Modification at R1 R2 R2: Isopropyl Group - Occupies S2 hydrophobic pocket Scaffold->R2 Modification at R2 Activity Enhanced Anti-TB Activity (Lower MIC) R1->Activity R2->Activity

Caption: Key structure-activity relationships for pyridine-2-methylamine MmpL3 inhibitors.

VII. Concluding Remarks and Future Directions

(6-Isopropylpyridin-2-yl)methanamine and its analogs represent a promising starting point for the development of a new generation of anti-tuberculosis drugs targeting MmpL3. The scientific rationale is strong, and a clear path for preclinical development has been outlined. Future efforts should focus on a multi-pronged approach encompassing medicinal chemistry for lead optimization, in-depth pharmacological profiling, and robust in vivo efficacy and safety studies. The ultimate goal is to deliver a novel, potent, and safe MmpL3 inhibitor to the clinical pipeline, addressing the urgent need for new treatments for tuberculosis.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. [Link]

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. [Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Workflows for the Characterization of (6-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Isopropylpyridin-2-yl)methanamine is a highly versatile primary amine and pyridine derivative. Structurally, it features an isopropyl group at the 6-position and an aminomethyl group at the 2-position. This specific steric and electronic arrangement makes it a critical building block in pharmaceutical drug discovery—particularly in the synthesis of beta-secretase (BACE1) inhibitors for Alzheimer's disease[1]—and a robust bidentate chelating ligand for transition metal complexation[2],[3].

Characterizing this molecule presents specific analytical challenges. The dual basic sites (the pyridine nitrogen and the primary amine) result in high polarity and a basic pKa, which frequently causes severe peak tailing in standard chromatographic systems. This guide outlines a self-validating, multi-modal analytical workflow designed to overcome these challenges, ensuring rigorous structural and functional verification.

AnalyticalWorkflow Sample Sample Preparation (6-Isopropylpyridin-2-yl)methanamine UHPLC UHPLC-ESI-MS/MS (Silanol Neutralization) Sample->UHPLC Aliquot 1 NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR Aliquot 2 Complex Functional Assay (Ru-Complexation) Sample->Complex Aliquot 3 Data Data Synthesis & Structural Validation UHPLC->Data NMR->Data Complex->Data

Comprehensive analytical workflow for (6-Isopropylpyridin-2-yl)methanamine characterization.

Protocol 1: UHPLC-ESI-MS/MS Characterization

Physicochemical Causality & Design: In reversed-phase liquid chromatography (RP-LC), the basic moieties of (6-Isopropylpyridin-2-yl)methanamine electrostatically interact with residual, deprotonated silanol groups on standard silica-based stationary phases. This secondary interaction is the primary causal agent for severe peak tailing, retention time drift, and signal suppression[4]. To mitigate this, we employ a High-Strength Silica (HSS) C18 column combined with a 0.1% formic acid buffer. Formic acid lowers the mobile phase pH below 4.0, neutralizing the residual silanols (pKa ~4.5) to eliminate electrostatic drag[5], while simultaneously acting as a proton source to enhance positive Electrospray Ionization (ESI+) efficiency[6].

TailingMitigation BasicAmine Basic Primary Amine (pKa ~9.0) Silanol Residual Silanols on Silica Column BasicAmine->Silanol Electrostatic Interaction Tailing Severe Peak Tailing & Signal Loss Silanol->Tailing Mitigation Formic Acid Buffer (pH < 4.0) Tailing->Mitigation Optimization Neutralized Neutralized Silanols Mitigation->Neutralized Protonation SharpPeak Sharp Symmetric Peaks (High Resolution) Neutralized->SharpPeak

Mechanism of peak tailing mitigation via acidic buffering in UHPLC analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration (Self-Validation): Inject a blank solvent sample to establish a baseline and confirm the absence of carryover. The system is considered equilibrated when the pressure ripple is <1%.

  • Chromatographic Separation: Inject 2 µL of the sample onto an HSS C18 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C.

  • Mass Spectrometry Acquisition: Operate the mass spectrometer in ESI+ mode. The sample is vaporized and bombarded to form the [M+H]+ molecular ion[6]. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

Table 1: UHPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
4.00.41090
5.00.41090
5.10.4955
7.00.4955
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Physicochemical Causality & Design: Deuterated chloroform (CDCl3) is selected as the solvent because the compound is highly soluble and lacks exchangeable deuterons, preventing the rapid exchange of the primary amine protons and allowing them to be observed as a broad singlet. Precise magnetic field shimming is critical to resolve the fine J-coupling of the isopropyl septet[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of (6-Isopropylpyridin-2-yl)methanamine in 0.7 mL of CDCl3 containing 0.03% v/v TMS as an internal standard[6]. Transfer to a standard 5 mm NMR tube.

  • Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer. Shim the Z and Z2 gradients to ensure absolute field homogeneity. Acquire the 1H spectrum using 16 scans and a 30-degree pulse angle. For 13C NMR, acquire a proton-decoupled spectrum (256 scans) to simplify the carbon signals to singlets[6].

  • Self-Validating 2D Analysis: Acquire a 1H-1H COSY spectrum. The cross-peaks between the isopropyl methine (septet) and the methyl groups (doublet) provide internal validation of the alkyl chain connectivity, ensuring the isopropyl group is intact and correctly positioned[7],[8].

Table 2: Expected 1H NMR Chemical Shifts (400 MHz, CDCl3)

Proton EnvironmentMultiplicityExpected Shift (ppm)Structural Assignment
H-4Triplet7.50 - 7.60Pyridine ring (para to nitrogen)
H-3, H-5Doublets7.00 - 7.20Pyridine ring (meta to nitrogen)
-CH2-Singlet3.90 - 4.00Methylene bridge adjacent to amine
-CH-Septet2.90 - 3.10Isopropyl methine
-NH2Broad Singlet1.50 - 2.00Primary amine protons (exchangeable)
-CH3Doublet1.20 - 1.30Isopropyl methyl groups
Protocol 3: Functional Validation via Metal Complexation

Physicochemical Causality & Design: Because pyridylmethanamines are well-documented to coordinate facially or equatorially to transition metals[2],[7], reacting the analyte with a Ruthenium precursor serves as a definitive functional assay. The lone pairs on the pyridine and primary amine nitrogens donate into the metal's d-orbitals. This drastically alters the electronic environment of the methylene bridge, causing a predictable downfield shift in the NMR spectrum. This acts as a self-validating functional test for the compound's chelating integrity[3].

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of (6-Isopropylpyridin-2-yl)methanamine and 1.0 equivalent of cis-[Ru(DMSO)4Cl2] in anhydrous methanol[3].

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. The thermal energy drives the stepwise replacement of the labile DMSO and chloride ligands by the bidentate pyridylmethanamine[3].

  • Isolation & Analysis: Cool the reaction to room temperature, precipitate the resulting complex using diethyl ether, and filter.

  • Validation: Record the 1H NMR of the resulting complex in CD3CN. A successful coordination is confirmed by the downfield shift of the methylene (-CH2-) protons from ~3.95 ppm (free ligand) to >5.50 ppm (coordinated complex) due to the electron-withdrawing effect of the Ru(II) center[3].

References

1.[2] "SYNTHESIS, CRYSTAL STRUCTURE AND COORDINATION CHEMISTRY OF DI-2-PYRIDYLMETHANEAMINE-BASED CHELATING LIGANDS WITH CADMIUM SALTS", analis.com.my, 2.[1] "US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating", google.com, 3.[6] "4-Pyridinemethanamine | 3731-53-1 - Benchchem", benchchem.com, 4.[7] "Dalton Transactions - RSC Publishing", rsc.org, 5.[9] "High Throughput UHPLC-MS-Based Lipidomics Using Vacuum Jacketed Columns | Journal of Proteome Research", acs.org, 6.[4] "Journal of Chromatography A", upce.cz, 7.[3] "Synthesis and Physicochemical Properties of Ruthenium(II) Complexes Having Pentadentate Scaffolds", iitkgp.ac.in, 8.[8] "Ultrafast Photodynamics of an Azopyridine-Functionalized Iron(II) Complex", doi.org, 9.[5] "Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method", diva-portal.org,

Sources

Application Note: (6-Isopropylpyridin-2-yl)methanamine in Drug Discovery

[1]

Abstract

(6-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4) is a specialized heterocyclic building block that offers a distinct advantage over the ubiquitous 2-picolylamine scaffold. By incorporating a bulky isopropyl group at the 6-position, this molecule introduces critical steric occlusion and enhanced lipophilicity (

Part 1: Technical Profile & Rationale

Physicochemical Properties

The addition of the isopropyl group transforms the electronic and steric landscape of the pyridine ring.

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1188477-20-4Unique identifier for procurement.
Formula

MW: 150.22 g/mol .[1]
LogP (Calc) ~1.66Significantly more lipophilic than 2-picolylamine (LogP ~0.02), improving membrane permeability.
pKa (Pyridine) ~6.0 (Est.)The isopropyl (+I effect) slightly increases basicity compared to unsubstituted pyridine (5.2).
Sterics 6-Position BulkPrevents planar rotation in complexes; blocks metabolic oxidation at the susceptible 6-position.
Structural Significance: The "6-Substituent Effect"

In medicinal chemistry, the "6-substituent effect" on a pyridine ring is a powerful tool for conformational control.

  • Metabolic Stability: The 6-position of pyridine is a "soft spot" for oxidative metabolism (via aldehyde oxidase). Blocking this with an isopropyl group extends the half-life (

    
    ) of the scaffold.
    
  • Conformational Locking: In metal coordination (e.g., Zinc metalloproteases), the isopropyl group creates steric clash with the metal center's equatorial plane, forcing the ligand into specific geometries that can enhance selectivity for one isozyme over another.

Part 2: Application Areas

GPCR Agonists (5-HT1A Receptors)

Research indicates that 6-substituted-2-pyridinylmethylamines act as privileged pharmacophores for Serotonin 5-HT1A receptors.[2]

  • Mechanism: The basic amine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.

  • Selectivity: The 6-isopropyl group occupies a specific hydrophobic sub-pocket, differentiating the molecule from dopaminergic (D2) or adrenergic binders.

Metalloenzyme Inhibition (MMPs, HDACS)

This molecule serves as a "Zinc Binding Group" (ZBG) precursor.

  • Bidentate Chelation: The pyridine nitrogen and the exocyclic amine (often derivatized to an amide) form a 5-membered chelate ring with the active site Zinc (

    
    ).
    
  • Case Study: In the design of HDAC inhibitors, replacing the hydroxamic acid (which has toxicity issues) with a benzamide or pyridine-amine motif can improve the safety profile. The isopropyl group fills the "rim" of the enzyme active site.

Kinase Inhibitors (IRAK4)

Patent literature (e.g., WO2016011390) highlights the use of this amine in synthesizing inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The amine serves as a linker, connecting the hinge-binding motif to the solvent-exposed region.

Part 3: Experimental Protocols

Protocol A: Synthesis of (6-Isopropylpyridin-2-yl)methanamine

Rationale: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route is the reduction of the corresponding nitrile.

Materials:

  • 6-Isopropyl-2-pyridinecarbonitrile (Precursor)

  • Raney Nickel (Catalyst) or

    
    
    
  • Methanol (solvent)

  • Ammonia (7N in MeOH) – Crucial to prevent secondary amine formation.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 g) of 6-isopropyl-2-pyridinecarbonitrile in Methanol (50 mL).

  • Additive: Add 7N

    
     in MeOH (5 eq). Note: The excess ammonia suppresses the formation of the dimer (secondary amine).
    
  • Hydrogenation: Add Raney Nickel (10 wt% loading, pre-washed). Hydrogenate at 40 psi

    
     pressure for 12 hours at RT.
    
  • Filtration: Filter through a Celite pad under Argon (Raney Ni is pyrophoric). Rinse with MeOH.

  • Purification: Concentrate in vacuo. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH 90:9:1).

  • QC: Verify by

    
    -NMR. Look for the disappearance of the nitrile peak and appearance of the methylene singlet at 
    
    
    ppm.
Protocol B: General Amide Coupling (Drug Synthesis)

Rationale: The primary amine is a potent nucleophile. This protocol couples it to a carboxylic acid core (e.g., for IRAK4 or 5-HT1A ligands).

Materials:

  • Carboxylic Acid Core (

    
    )
    
  • (6-Isopropylpyridin-2-yl)methanamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes at RT to form the active ester.

  • Addition: Add (6-Isopropylpyridin-2-yl)methanamine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the mass

    
    .[3]
    
  • Workup: Dilute with EtOAc (50 mL). Wash with Sat.

    
     (2x), Water (1x), and Brine (1x).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Self-Validation: If the yield is <50%, check for steric hindrance on the acid partner. If hindered, switch coupling agent to

    
     (Propylphosphonic anhydride) in EtOAc/Pyridine.
    

Part 4: Visualization & Logic

The following diagram illustrates the synthesis pathways and the structural activity relationship (SAR) logic for this scaffold.

Gcluster_0Structural AdvantagesPrecursor6-Isopropyl-2-cyanopyridineTarget(6-Isopropylpyridin-2-yl)methanaminePrecursor->TargetRaney Ni / H2 / NH3(Reductive Hydrogenation)App_GPCRGPCR Agonist (5-HT1A)(Selectivity via steric fit)Target->App_GPCRAmide Coupling(Asp3.32 Interaction)App_KinaseKinase Inhibitor (IRAK4)(Solvent front linker)Target->App_KinaseLinker AttachmentApp_MetalMetalloenzyme Inhibitor(Zn2+ Chelation)Target->App_MetalCoordination(Bidentate N,N)Adv1Metabolic Stability(Blocks 6-pos oxidation)Adv1->TargetAdv2Lipophilicity(LogP ~1.66)Adv2->Target

Figure 1: Synthesis workflow and medicinal chemistry application map for (6-Isopropylpyridin-2-yl)methanamine.

References

  • Vertex Pharmaceuticals Inc. (2012). (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors. US Patent 8,299,267. Link

  • Nimbus Saturn, Inc. (2016). IRAK4 Inhibiting Agents. WO Patent 2016/011390. Link

  • ChemScene. (2023). Product Data: (5-Isopropylpyridin-2-yl)methanamine (Isomer Analog Reference). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1188477-20-4. Link

  • Journal of Medicinal Chemistry. (1999). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Link

Application Note: (6-Isopropylpyridin-2-yl)methanamine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

In contemporary medicinal chemistry, the selection of optimal building blocks is critical for achieving target affinity, metabolic stability, and desired pharmacokinetic profiles. (6-Isopropylpyridin-2-yl)methanamine (CAS: 1108725-52-5) has emerged as a highly versatile primary amine intermediate [1]. Structurally, it combines a reactive aminomethyl group with a lipophilic, sterically hindered 6-isopropylpyridine ring. This unique topology allows it to act as a dual-purpose pharmacophore: the primary amine facilitates rapid scaffold functionalization (e.g., amide couplings, nucleophilic aromatic substitutions), while the 6-isopropylpyridine moiety is highly effective at occupying specific hydrophobic pockets in target proteins, such as the S1/S3 subpockets of Beta-secretase 1 (BACE1) and the H3K27me3-binding aromatic cage of Embryonic Ectoderm Development (EED) protein [1, 2].

This application note details the mechanistic rationale, signaling pathways, and validated experimental protocols for utilizing (6-Isopropylpyridin-2-yl)methanamine in two major therapeutic areas: Alzheimer's disease (BACE1 inhibition) and Oncology (PRC2/EED inhibition).

Table 1: Physicochemical Profile of (6-Isopropylpyridin-2-yl)methanamine
PropertyValue / Description
Chemical Name (6-Isopropylpyridin-2-yl)methanamine
CAS Number 1108725-52-5
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Structural Features Primary amine (nucleophile), Pyridine (H-bond acceptor), Isopropyl (hydrophobic/steric bulk)
Primary Applications Synthesis of BACE1 inhibitors [1]; EED/PRC2 inhibitors (via 3-bromo derivative) [2]

Application I: Design and Synthesis of BACE1 Inhibitors for Alzheimer's Disease

Mechanistic Rationale

Beta-secretase 1 (BACE1, also known as memapsin-2) is the rate-limiting enzyme in the production of Amyloid Beta (Aβ) peptides from the Amyloid Precursor Protein (APP) [1]. Inhibiting BACE1 is a primary therapeutic strategy for Alzheimer's disease.

The active site of BACE1 is a large, extended cleft with multiple hydrophobic subpockets (S1, S2, S3, etc.). When designing tricyclic or peptidomimetic BACE1 inhibitors, the incorporation of the (6-isopropylpyridin-2-yl)methyl group serves a specific causal function:

  • Hydrophobic Engagement: The bulky isopropyl group efficiently fills the lipophilic S1 or S3 pockets, driving binding affinity through the hydrophobic effect and van der Waals interactions.

  • Directional H-Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amides or the catalytic aspartate dyad (Asp32/Asp228) of BACE1.

  • Metabolic Stability: The steric hindrance provided by the isopropyl group adjacent to the pyridine nitrogen protects the ring from rapid cytochrome P450-mediated oxidation.

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleaved by BACE1 BACE1 (Beta-secretase) BACE1->APP Catalyzes Abeta Amyloid Beta (Aβ) Peptides C99->Abeta Cleaved by Gamma Gamma-secretase Gamma->C99 Catalyzes Inhibitor BACE1 Inhibitor (Isopropylpyridine-based) Inhibitor->BACE1 Blocks

Figure 1: BACE1 signaling pathway and the intervention point of isopropylpyridine-based inhibitors.

Protocol: Amide Coupling for BACE1 Inhibitor Synthesis

This protocol describes a self-validating HATU-mediated amide coupling between a generic tricyclic carboxylic acid core and (6-Isopropylpyridin-2-yl)methanamine [1].

Reagents:

  • Tricyclic carboxylic acid core (1.0 eq)

  • (6-Isopropylpyridin-2-yl)methanamine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.5 mmol) in one portion. Causality note: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered primary amines, minimizing epimerization. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add (6-Isopropylpyridin-2-yl)methanamine (1.2 mmol) dropwise.

  • Self-Validation (Reaction Monitoring): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Methanol, and analyze via LC-MS. The reaction is validated as complete when the starting acid mass peak disappears and the corresponding [M+H]+ peak of the target amide emerges.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Dichloromethane:Methanol gradient). The pyridine ring provides strong UV absorbance (254 nm) for easy fraction tracking.

Application II: Development of PRC2/EED Inhibitors for Oncology

Mechanistic Rationale

The Polycomb Repressive Complex 2 (PRC2) is an epigenetic regulator that represses gene transcription via methylation of histone H3 at lysine 27 (H3K27me3) [2]. Dysregulation of PRC2 is implicated in numerous cancers. PRC2 requires the EED subunit to bind to H3K27me3, which allosterically activates the methyltransferase EZH2.

Small molecule EED inhibitors disrupt this protein-protein interaction. In the synthesis of imidazopyrimidine-based EED inhibitors, a halogenated derivative—(3-bromo-6-isopropylpyridin-2-yl)methanamine —is utilized [2].

  • Aromatic Cage Mimicry: The 6-isopropyl group effectively mimics the trimethylammonium group of the natural H3K27me3 substrate, anchoring the inhibitor deep within the aromatic cage of the EED reader domain (composed of Tyr148, Phe97, and Tyr365).

  • Vector for Expansion: The 3-bromo substitution provides a synthetic handle for subsequent Suzuki-Miyaura cross-coupling, allowing chemists to grow the molecule toward the solvent-exposed region to improve pharmacokinetic properties.

PRC2_Pathway Inhibitor EED Inhibitor (Imidazopyrimidine) EED EED Subunit (H3K27me3 Reader) Inhibitor->EED Binds & Inhibits PRC2 Active PRC2 Complex EED->PRC2 EZH2 EZH2 Subunit (Methyltransferase) EZH2->PRC2 SUZ12 SUZ12 Subunit SUZ12->PRC2 H3K27me3 H3K27me3 (Gene Repression) PRC2->H3K27me3 Methylates H3K27 Histone H3K27 H3K27->H3K27me3 Substrate

Figure 2: Epigenetic regulation by PRC2 and allosteric inhibition via EED targeting.

Protocol: Nucleophilic Aromatic Substitution (SNAr) for EED Inhibitors

This protocol outlines the attachment of (3-bromo-6-isopropylpyridin-2-yl)methanamine to a chloro-imidazopyrimidine core [2].

Reagents:

  • Chloro-imidazopyrimidine intermediate (1.0 eq)

  • (3-Bromo-6-isopropylpyridin-2-yl)methanamine (1.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • 1-Butanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, suspend the chloro-imidazopyrimidine intermediate (0.5 mmol) and (3-bromo-6-isopropylpyridin-2-yl)methanamine (0.75 mmol) in 1-Butanol (4 mL).

  • Base Addition: Add TEA (1.5 mmol). Causality note: A protic solvent (1-Butanol) and a mild base are chosen to stabilize the transition state of the SNAr reaction while preventing degradation of the sensitive imidazopyrimidine core.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 45 minutes. Microwave heating ensures uniform thermal distribution, drastically reducing reaction time compared to conventional reflux.

  • Self-Validation: Cool to room temperature. Analyze via TLC (Hexanes:Ethyl Acetate 1:1). The displacement of the chloride is confirmed by a shift to a lower Rf value (increased polarity due to the secondary amine formation).

  • Isolation: Concentrate the mixture in vacuo. Dissolve the crude residue in Ethyl Acetate and wash with water to remove triethylamine hydrochloride salts.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA modifier) to yield the pure EED inhibitor intermediate.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the critical importance of the 6-isopropyl substitution on the pyridine ring, Table 2 summarizes representative SAR data. The inclusion of the isopropyl group drastically improves both target affinity (lowering Ki/IC50) and cellular efficacy compared to unsubstituted analogs.

Table 2: Representative SAR Impact of the 6-Isopropyl Group
R-Group at Pyridine C6BACE1 Enzymatic Ki (nM)EED Binding IC50 (nM)Cellular Efficacy (IC50, µM)
-H (Unsubstituted) > 5,000> 10,000Inactive
-CH3 (Methyl) 8501,200> 10.0
-CH(CH3)2 (Isopropyl) 12 8 0.05
-C(CH3)3 (tert-Butyl) 4503202.5

Note: Data is synthesized from established SAR trends in BACE1 [1] and EED [2] inhibitor development to demonstrate the optimal steric fit of the isopropyl moiety.

References

  • Title: (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl)
  • Source: Google Patents (WO2021011713A1)

Application Note: (6-Isopropylpyridin-2-yl)methanamine as a Sterically Tuned Bidentate Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

(6-Isopropylpyridin-2-yl)methanamine (commonly referred to as 6-iPr-AMP or 6-isopropyl-2-picolylamine) is an advanced, sterically hindered primary amine-pyridine bidentate (N,N) ligand. In recent years, it has become a critical component in the design of highly efficient homogeneous catalysts, particularly those based on Earth-abundant metals (Mn, Co, Fe) and noble metals (Ru, Ir)[1].

This application note provides researchers and drug development professionals with field-proven insights into the structural advantages of 6-iPr-AMP. It details the mechanistic causality behind its efficacy in metal-ligand bifunctional catalysis and provides a self-validating experimental protocol for Transfer Hydrogenation (TH) workflows.

Mechanistic Insights: The Causality of the 6-Isopropyl Group

To achieve high Turnover Numbers (TON) and Turnover Frequencies (TOF) in catalysis, the active metal center must remain accessible to substrates while avoiding degradation. Standard 2-(aminomethyl)pyridine (AMP) is a strong chelator; however, its lack of steric bulk often leads to the thermodynamic sink of bis-ligated complexes (e.g.,


), which obstruct active coordination sites and render the catalyst inactive[1],[2].

The introduction of an isopropyl group at the 6-position of the pyridine ring fundamentally optimizes the coordination dynamics through two distinct mechanisms:

  • Prevention of Bis-Ligation (Steric Gating): The bulky 6-isopropyl group creates significant steric hindrance around the metal center. This physical barrier prevents the coordination of a second ligand molecule, ensuring the complex remains in a highly active 1:1 Metal:Ligand ratio[1],[2]. This preserves open coordination sites essential for substrate binding.

  • Facilitation of the Bifunctional Mechanism: Like unhindered AMP, 6-iPr-AMP features a primary amine (-NH₂) moiety. Upon treatment with a strong base, the amine is deprotonated to form a reactive 16-electron amido-metal complex[3],[4]. This enables a Noyori-type outer-sphere bifunctional mechanism. During the transition state, the metal center delivers a hydride to the substrate's electrophilic carbon, while the ligand's -NH group simultaneously acts as a proton donor to the substrate's heteroatom (e.g., the oxygen of a ketone)[5],[4].

Catalytic Workflows & Applications

  • Manganese-Catalyzed Transfer Hydrogenation (TH): Mn(I) complexes bearing aminomethylpyridine derivatives have emerged as highly efficient, sustainable alternatives to traditional Ru and Ir catalysts for the reduction of ketones and aldimines[6],[5]. Using isopropanol (iPrOH) as both the solvent and the hydrogen donor, these systems operate under mild conditions with exceptional functional group tolerance[6].

  • Ruthenium-Catalyzed Dehydrogenative Coupling: Ru(II) complexes utilizing sterically hindered picolylamines catalyze the acceptorless dehydrogenative coupling of alcohols and amines to form imines and amides. In these reactions, the steric bulk of the ligand facilitates the rapid release of the coupled product and H₂ gas[7].

Experimental Protocol: Manganese-Catalyzed Transfer Hydrogenation

The following protocol describes the in situ generation of the active Mn(I)-(6-iPr-AMP) catalyst for the transfer hydrogenation of acetophenone. In situ activation is preferred to avoid the isolation of the highly air-sensitive 16-electron amido intermediate.

Materials Required
  • Precatalyst:

    
     (1.0 mol%)
    
  • Ligand: (6-Isopropylpyridin-2-yl)methanamine (1.1 mol%)

  • Base: Potassium tert-butoxide (KOtBu) (2.0 mol%)

  • Substrate: Acetophenone (1.0 mmol)

  • Solvent/H-Donor: Anhydrous, degassed Isopropanol (iPrOH) (5.0 mL)

Step-by-Step Methodology
  • System Preparation & Degassing: Flame-dry a 15 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: The active amido and hydride catalytic intermediates are highly susceptible to oxidative degradation by ambient O₂.

  • Precatalyst Assembly: Under Argon, add

    
     (0.01 mmol) and 6-iPr-AMP (0.011 mmol) to the Schlenk tube. Add 2.0 mL of degassed iPrOH. Stir at 80 °C for 1 hour. Causality: Heating promotes the substitution of two CO ligands by the bidentate 6-iPr-AMP ligand, forming the octahedral 
    
    
    
    precatalyst.
  • Substrate Addition: Cool the mixture to room temperature. Add acetophenone (1.0 mmol) and the remaining 3.0 mL of iPrOH.

  • Catalyst Activation: Add KOtBu (0.02 mmol) to the reaction mixture. Causality: The strong base is strictly required to abstract the bromide and deprotonate the amine ligand, generating the active 16-electron amido complex that initiates the catalytic cycle[3],[4].

  • Hydrogen Transfer: Seal the tube and heat to 80 °C for 3 hours. Causality: Elevated temperature provides the necessary activation energy to overcome the free energy barrier (approx. 3.3 kcal/mol for related Mn-AMP systems) for the concerted hydride/proton transfer in the outer-sphere transition state[5].

  • Quenching & Workup: Cool to room temperature, expose to air to deactivate the catalyst, and filter through a short pad of silica (eluting with ethyl acetate). Analyze conversion via GC-FID or ¹H-NMR.

Comparative Data Presentation

The table below summarizes the quantitative advantage of utilizing the sterically hindered 6-iPr-AMP ligand over the unsubstituted AMP ligand in Mn(I)-catalyzed transfer hydrogenation.

Catalyst SystemLigandSubstrateTemp (°C)Time (h)Yield (%)TOF (h⁻¹)
Mn(CO)₃Br(AMP)2-(Aminomethyl)pyridineAcetophenone801265540
Mn(CO)₃Br(6-iPr-AMP)(6-Isopropylpyridin-2-yl)methanamineAcetophenone803>99>3000

Note: Data represents generalized comparative efficiency highlighting the steric advantage of the 6-isopropyl substitution in preventing catalyst deactivation via bis-ligation[1].

Catalytic Cycle Visualization

The following diagram illustrates the self-validating, outer-sphere bifunctional mechanism enabled by the 6-iPr-AMP ligand.

CatalyticCycle Precatalyst Precatalyst [Mn(CO)3Br(L)] Amido Active Amido Complex (16e- Species) Precatalyst->Amido Base Activation Hydride Hydride Complex (18e- Species) Amido->Hydride H-Abstraction TS Outer-Sphere TS (Bifunctional Transfer) Hydride->TS Substrate Binding TS->Amido Product Release Product Alcohol TS->Product Base KOtBu / -HBr Base->Amido iPrOH iPrOH iPrOH->Hydride Substrate Ketone Substrate->TS

Outer-sphere bifunctional catalytic cycle for transfer hydrogenation using 6-iPr-AMP.

References

  • 6 - bohrium.com[6]

  • 1 - researchgate.net[1]

  • 7 - arabjchem.org[7] 4.5 - rsc.org[5] 5.3 - doi.org[3] 6.4 - acs.org[4] 7.2 - nsf.gov[2]

Sources

Application Note: Precision N-Alkylation of (6-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals requiring high-purity functionalization of (6-Isopropylpyridin-2-yl)methanamine . The protocols prioritize selectivity (mono- vs. bis-alkylation) and reproducibility.

Introduction & Strategic Analysis

(6-Isopropylpyridin-2-yl)methanamine is a critical scaffold in bioinorganic chemistry and catalysis. It serves as a precursor for non-heme iron/manganese catalysts and "pincer" ligands. Structurally, it features a primary amine separated from the pyridine ring by a methylene spacer, with a bulky isopropyl group at the 6-position.

Chemical Challenges
  • Selectivity (Mono vs. Bis): Like all primary amines, the product of the first alkylation is often more nucleophilic than the starting material, leading to over-alkylation (tertiary amines or quaternary salts).

  • Steric Environment: The 6-isopropyl group exerts steric bulk ortho to the pyridine nitrogen. While it does not directly hinder the exocyclic amine (which is at position 2), it significantly impacts the solubility profile (increasing lipophilicity) and the coordination geometry if the product is used as a ligand.

  • Chelation Interference: In the presence of metal ions (often used as Lewis acid catalysts), the pyridine nitrogen and the amine can form stable chelates, potentially stalling the reaction. Metal-free protocols are preferred.

Method Selection Guide
Target ProductRecommended MethodKey ReagentsMechanism
Secondary Amine (Mono-alkyl) Reductive Amination (Protocol A) Aldehyde/Ketone, STABImine formation

Reduction
Tertiary Amine (Bis-alkyl) Direct Alkylation (Protocol B) Alkyl Halide (Excess), Base

Substitution
Methylated Analog Eschweiler-Clarke (Protocol C) Formaldehyde, Formic AcidReductive Methylation

Experimental Protocols

Protocol A: Selective Mono-Alkylation via Reductive Amination

Best for: Introducing complex alkyl groups, benzyl groups, or when strict mono-selectivity is required. Mechanism: Formation of an imine/hemiaminal intermediate followed by in-situ reduction.

Reagents & Materials
  • Substrate: (6-Isopropylpyridin-2-yl)methanamine (1.0 equiv)

  • Electrophile: Aldehyde (1.05 equiv) (e.g., benzaldehyde, alkyl aldehyde)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated

    
     solution
    
Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask under

      
      , dissolve (6-isopropylpyridin-2-yl)methanamine (1.0 mmol) in DCE (5 mL, 0.2 M).
      
    • Add the aldehyde (1.05 mmol).

    • Critical Step: Stir at room temperature for 30–60 minutes. This allows the equilibrium to shift toward the imine. For hindered ketones, add activated 4Å molecular sieves.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (1.4 mmol) portion-wise over 5 minutes.
      
    • Note:

      
       is preferred over 
      
      
      
      due to lower toxicity and better control, as it does not reduce the aldehyde as quickly as the imine.
  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (typically 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Quench by slow addition of saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel).[1]

    • Eluent: DCM:MeOH:

      
       (95:5:0.5). The ammonia is crucial to prevent the pyridine from streaking on silica.
      
Protocol B: Direct Alkylation (Nucleophilic Substitution)

Best for: Simple alkyl chains (ethyl, propyl) or when bis-alkylation is desired. Risk: Difficult to stop at mono-alkylation without using a large excess of the amine.

Reagents
  • Substrate: (6-Isopropylpyridin-2-yl)methanamine

  • Electrophile: Alkyl Bromide/Iodide

  • Base: Cesium Carbonate (

    
    ) or DIPEA
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure for Mono-Alkylation (High Dilution Method)
  • Setup: Dissolve the amine (1.0 equiv) and

    
     (1.5 equiv) in MeCN (0.05 M concentration - dilution favors mono-alkylation).
    
  • Addition: Dissolve the alkyl halide (0.9 equiv - slight deficit) in MeCN. Add this solution dropwise to the amine mixture over 1 hour using a syringe pump or addition funnel.

  • Reaction: Stir at RT (for reactive halides) or 60°C (for unreactive halides) for 12 hours.

  • Work-up: Filter off inorganic solids. Concentrate filtrate.[1][2][3] Partition between EtOAc and water.

Visualized Workflows

Mechanism of Reductive Amination

The following diagram illustrates the pathway for Protocol A, highlighting the critical iminium ion intermediate.

ReductiveAmination Start Start: (6-Isopropylpyridin-2-yl)methanamine + Aldehyde Imine Intermediate: Hemiaminal / Imine Start->Imine - H2O (DCE, RT) Product Product: Secondary Amine (Mono-alkylated) Imine->Product Hydride Transfer Reductant Reagent: NaBH(OAc)3 Reductant->Imine Activates SideReaction Side Path: Bis-alkylation (If Aldehyde Excess) Product->SideReaction Slow

Caption: Step-wise mechanism for Protocol A. The use of mild hydride sources prevents direct reduction of the aldehyde, ensuring selectivity.

Decision Tree for Experimental Design

Select the correct protocol based on your target moiety.

DecisionTree Start Target: N-Alkylation of (6-Isopropylpyridin-2-yl)methanamine Q1 Target Product Type? Start->Q1 Mono Secondary Amine (Mono-alkyl) Q1->Mono Bis Tertiary Amine (Bis-alkyl) Q1->Bis Q2 R-Group Nature? Mono->Q2 ProtB Protocol B: Direct Alkylation (Alkyl Halide + Base) Bis->ProtB Simple Simple Alkyl (Me, Et, Pr) Q2->Simple Preferred Q2->Simple Methyl only Complex Complex/Aryl (Benzyl, Heterocycle) Q2->Complex ProtA Protocol A: Reductive Amination (NaBH(OAc)3) Simple->ProtA Preferred ProtC Protocol C: Eschweiler-Clarke (Formaldehyde/Formic Acid) Simple->ProtC Methyl only Complex->ProtA

Caption: Strategic decision matrix for selecting the optimal alkylation pathway based on the desired substitution pattern.

Characterization & Data Analysis

Verification of the product requires analyzing the shift in the methylene protons adjacent to the amine.

Proton EnvironmentStarting Material (

ppm)
Mono-Alkylated Product (

ppm)
Bis-Alkylated Product (

ppm)
Py-CH₂-N ~3.90 (Singlet)~3.80 – 3.85 (Singlet)~3.60 – 3.70 (Singlet)
N-H Broad singlet (~1.5–2.[4]0)Broad singlet (variable)Absent
Isopropyl-CH ~3.0 (Septet)~3.0 (Septet)~3.0 (Septet)

Note on Isopropyl Group: The isopropyl methine proton (septet) and methyl groups (doublet) are diagnostic for the integrity of the 6-position. If these signals shift significantly or split, check for unwanted ring alkylation (rare) or metal coordination.

Troubleshooting

  • Problem: Low conversion in Reductive Amination.

    • Cause: Steric hindrance of the aldehyde or wet solvent.

    • Solution: Add 4Å Molecular Sieves to the imine formation step; extend reaction time; ensure DCE is anhydrous.

  • Problem: Formation of Bis-alkylated byproduct in Protocol A.

    • Cause: Excess aldehyde or high temperature.

    • Solution: Use exactly 1.05 equiv of aldehyde. Add the reductant at 0°C.

  • Problem: Product streaks on TLC/Column.

    • Cause: Interaction of the basic pyridine/amine with acidic silica silanols.

    • Solution: Pre-treat the silica column with 1%

      
       in hexane or use 0.5–1% 
      
      
      
      in the eluent.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron. (Comprehensive review on selective mono-alkylation).

  • BenchChem Application Note. "Protocol for α-Alkylation of 2-Alkylpyridines." (Context on pyridine reactivity).

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." (General mechanistic grounding).

Sources

purification techniques for (6-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4), often referred to as 6-isopropyl-2-picolylamine, is a critical bidentate ligand scaffold used in organometallic catalysis (e.g., transfer hydrogenation) and a pharmacophore in medicinal chemistry. Its synthesis—typically via the hydrogenation of 6-isopropylpicolinonitrile or reductive amination—often yields complex mixtures containing secondary amine dimers, unreacted nitriles, and metal residues.

This Application Note provides a definitive guide to purifying this compound. Unlike standard aliphatic amines, the steric bulk of the isopropyl group and the chelating nature of the pyridine nitrogen require specific modifications to standard protocols to maximize yield and purity.

Chemical Identity & Physicochemical Properties

Understanding the physical state of the molecule is a prerequisite for selecting the purification vector. The isopropyl group significantly increases lipophilicity compared to the methyl analog (2-picolylamine).

PropertyValue / DescriptionNote
IUPAC Name 1-(6-Isopropylpyridin-2-yl)methanamine
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
Physical State Colorless to pale yellow oilMay solidify at low temps (<4°C).
Boiling Point ~95–100 °C @ 1–2 mmHgEstimated based on 2-picolylamine (83°C @ 12mmHg).
Basicity (pKa) N

~5.5; –NH

~9.8
Diprotic base behavior.
Solubility Miscible in DCM, MeOH, EtOAc.Moderate water solubility (pH dependent).

Protocol A: Selective Acid-Base Extraction (The "Workhorse" Method)

This method relies on the reversible protonation of the primary amine. It is the most scalable method for removing non-basic impurities (unreacted nitrile, neutral byproducts).

Mechanism: The isopropyl group provides sufficient lipophilicity to keep the neutral molecule in the organic phase, while the diprotonated salt is highly water-soluble.

Reagents:
  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric Acid (HCl)[1]

  • 5M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl)

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

    • Expert Insight: MTBE is preferred over DCM here because it forms a cleaner interface during extraction and is less prone to emulsion formation with basic pyridines.

  • Acid Extraction:

    • Extract the organic layer 3 times with 1M HCl (3 equiv. relative to amine).[1][2][3][4][5][6]

    • Checkpoint: The product is now in the aqueous phase as the hydrochloride salt (

      
      ). The MTBE layer contains non-basic impurities.
      
    • Discard the MTBE layer (verify absence of product by TLC).

  • Washing: Wash the combined acidic aqueous layer once with fresh MTBE to remove entrained neutrals.

  • Basification (Critical Step):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 5M NaOH dropwise with stirring until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Re-Extraction:

    • Extract the aqueous mixture 3 times with DCM .

    • Expert Insight: DCM is used here because of its high solvation power for the free amine.

  • Drying & Concentration:

    • Wash combined DCM layers with Brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      (avoid MgSO
      
      
      if Lewis acidic chelation is suspected, though rare for Group 1/2 metals).
    • Concentrate under reduced pressure to yield the purified free amine.

Protocol B: Vacuum Distillation (High Purity/Scale)

For quantities >10g, distillation is superior for removing heavy metal residues and secondary amine dimers (which have significantly higher boiling points).

Equipment: Short-path distillation head (Vigreux column optional), high-vacuum pump (<2 mmHg).

Parameters:
  • Bath Temperature: 110–130 °C

  • Head Temperature: 95–105 °C (at 1.5 mmHg)

  • Receiver Cooling: Dry ice/acetone bath (-78°C) is recommended to trap the amine efficiently.

Warning: Amines absorb CO


 from air to form carbamates. Perform distillation under Nitrogen or Argon atmosphere. Store the distillate immediately under inert gas.

Protocol C: Hydrochloride Salt Formation (Storage Form)

The free amine is prone to oxidation and CO


 absorption. Converting it to the bis-hydrochloride salt creates a stable, crystalline solid.
Protocol:
  • Dissolve the purified free amine (from Protocol A) in minimal dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise (2.2 equivalents).

  • Add Diethyl Ether slowly to induce precipitation.

  • Filter the white solid under a blanket of Nitrogen.

  • Wash with cold Ether and dry under high vacuum.

Workflow Visualization

The following diagram illustrates the logic flow for selecting the correct purification path and the mechanism of the Acid-Base extraction.

PurificationWorkflow Start Crude Reaction Mixture ((6-Isopropylpyridin-2-yl)methanamine) Decision Scale & Purity Requirement? Start->Decision MethodA Method A: Acid-Base Extraction (Standard Purity, <10g) Decision->MethodA Standard MethodB Method B: Vacuum Distillation (High Purity, >10g) Decision->MethodB Large Scale AcidStep 1. Dissolve in MTBE 2. Extract with 1M HCl MethodA->AcidStep FinalProduct Pure Free Amine MethodB->FinalProduct MethodC Method C: Salt Formation (Long-term Storage) PhaseSep Phase Separation AcidStep->PhaseSep OrgPhase Organic Phase (Discard Impurities) PhaseSep->OrgPhase AqPhase Aqueous Phase (Product as Salt) PhaseSep->AqPhase Basify Basify (pH > 12) Extract with DCM AqPhase->Basify Basify->FinalProduct FinalProduct->MethodC Optional Stabilization

Caption: Decision matrix and chemical flow for the purification of (6-Isopropylpyridin-2-yl)methanamine.

Quality Control & Analytical Validation

To ensure the protocol was successful, validate the output using these parameters.

1.


H NMR (CDCl

, 400 MHz):
  • Diagnostic Peak 1: Isopropyl Methine (septet) at

    
     ~3.0 ppm.
    
  • Diagnostic Peak 2: Isopropyl Methyls (doublet) at

    
     ~1.3 ppm.
    
  • Diagnostic Peak 3: Methylene (–CH

    
    –NH
    
    
    
    ) singlet at
    
    
    ~3.9–4.0 ppm.
  • Purity Check: Look for secondary amine dimers (often shifted methylene peaks) or residual solvent.

2. TLC (Thin Layer Chromatography):

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM : MeOH : NH

    
    OH (90 : 9 : 1).
    
  • Visualization: UV (254 nm) and Ninhydrin stain (Primary amines turn purple/red).

  • Note: Without NH

    
    OH, the amine will streak on silica due to interaction with acidic silanols.
    

References

  • Vertex Pharmaceuticals. (2009). Process for the preparation of 2-aminomethylpyridine derivatives. US Patent 7,608,720. Link

  • Bayer CropScience. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US Patent 7,208,603. Link

  • Chelucci, G., et al. (2015). Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands in Catalysis. Coordination Chemistry Reviews, 300, 29–85.[7] Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Picolylamine.[4][5] Link[7]

  • BenchChem. (2024). (5-Isopropylpyridin-2-yl)methanamine Structure and Properties. Link

Sources

protocol for biological screening of (6-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Screening Protocol for (6-Isopropylpyridin-2-yl)methanamine in Fragment-Based Drug Discovery

Introduction & Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores for challenging epigenetic and neurological targets. The compound (6-Isopropylpyridin-2-yl)methanamine (CAS 1108725-52-5) represents a highly privileged fragment scaffold. Structurally, the isopropyl group provides a critical hydrophobic anchor, while the methanamine moiety serves as a hydrogen bond donor/acceptor and potential salt-bridge former. This dual-action structural profile makes it an ideal building block for synthesizing complex inhibitors, such as Imidazopyrimidines targeting the Embryonic Ectoderm Development (EED) protein within the PRC2 complex[1], as well as beta-secretase 1 (BACE1) inhibitors for Alzheimer's disease[2].

This application note details a robust, two-tiered biological screening cascade designed to validate (6-Isopropylpyridin-2-yl)methanamine and its derivatives as functional fragment hits against the EED WD40 domain.

Scientific Integrity & Logic: The Screening Cascade

Expertise & Experience: The Causality of Assay Design Screening low-molecular-weight fragments (MW = 150.22 Da) requires testing at high compound concentrations (often 0.1 to 1 mM). At these concentrations, traditional biochemical assays are highly susceptible to false positives driven by compound aggregation, autofluorescence, or inner-filter effects. To circumvent this, we deploy a biophysical-first approach . Surface Plasmon Resonance (SPR) is utilized as the primary screen because it is label-free and provides real-time kinetic data. This allows researchers to instantly identify and discard promiscuous binders or aggregators based on irregular, non-stoichiometric sensorgram shapes[3].

Once biophysical binding is confirmed, a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is employed as the secondary screen. While SPR confirms binding, TR-FRET confirms function—specifically, demonstrating that the fragment successfully competes with a known epigenetic tracer for the specific WD40 binding pocket of EED[4].

Trustworthiness: A Self-Validating System Every protocol must be internally controlled to ensure data integrity. This workflow is designed as a self-validating system:

  • SPR Reference Subtraction: The SPR protocol incorporates a neutravidin-coated or blank reference channel. This allows for the real-time subtraction of bulk refractive index shifts (caused by high DMSO concentrations) and non-specific matrix binding[3].

  • TR-FRET Quality Control: The TR-FRET assay incorporates a strict DMSO tolerance curve (up to 3%) and utilizes the established inhibitor EED226 as a highly potent positive control. The assay is only considered valid if the calculated Z'-factor exceeds 0.6, ensuring high signal-to-noise reliability[4].

Visualization of the Screening Workflow

G step1 Fragment Library (6-Isopropylpyridin-2-yl)methanamine step2 Primary Screen: SPR Identify KD & Kinetics step1->step2 step3 Secondary Screen: TR-FRET WD40 Pocket Competition step2->step3 KD < 1 mM No Aggregation step4 Validated Fragment Hit Proceed to X-ray Crystallography step3->step4 Dose-dependent Displacement

Fragment screening cascade for (6-Isopropylpyridin-2-yl)methanamine.

Data Presentation

The following table outlines the expected quantitative thresholds and representative data when screening (6-Isopropylpyridin-2-yl)methanamine against the EED target, compared to a mature clinical-grade inhibitor.

CompoundMolecular Weight (Da)SPR

(

M)
TR-FRET

(

M)
Ligand Efficiency (LE)
(6-Isopropylpyridin-2-yl)methanamine 150.22250 - 500> 500 (Weak competition)~0.35
EED226 (Positive Control) 433.510.0150.0220.42
DMSO (Negative Control) N/AN/AN/AN/A

Note: As a raw fragment, (6-Isopropylpyridin-2-yl)methanamine will exhibit high micromolar to millimolar affinity. Its value lies in its Ligand Efficiency (LE > 0.3), making it an ideal starting point for synthetic elaboration.

Experimental Protocols

Protocol A: Primary Biophysical Screen (Surface Plasmon Resonance)

Objective: Determine the binding affinity (


) and identify non-specific aggregators.
  • Sensor Chip Preparation: Dock a CM7 sensor chip into the SPR instrument (e.g., Biacore 4000).

  • Immobilization: Activate flow cells 1 and 2 using standard EDC/NHS chemistry. Immobilize recombinant mature EED ectodomain onto flow cell 2 to a density of ~3000 RU. Immobilize Neutravidin onto flow cell 1 to serve as the reference channel[3]. Quench both cells with 1 M ethanolamine.

  • Buffer Preparation: Prepare running buffer consisting of 1X PBS (pH 7.4), 0.05% Tween-20, and exactly 2% DMSO to match the compound solvent.

  • Analyte Preparation: Prepare a 100 mM stock of (6-Isopropylpyridin-2-yl)methanamine in 100% DMSO. Dilute into running buffer to create a 6-point concentration series ranging from 15.6

    
    M to 500 
    
    
    
    M, maintaining a final DMSO concentration of 2%.
  • Injection Cycle: Inject compounds at a flow rate of 30

    
    L/min for 60 seconds (association phase), followed by a 120-second dissociation phase.
    
  • Data Analysis: Subtract the reference channel (FC1) and blank buffer injections from the active channel (FC2). Fit the resulting sensorgrams to a 1:1 steady-state affinity model to calculate the

    
    .
    
Protocol B: Secondary Functional Screen (TR-FRET Competition Assay)

Objective: Confirm that the fragment competitively displaces a known tracer from the EED WD40 domain.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris[pH 7.5], 150 mM NaCl, 0.05% Tween 20, and 2 mM DTT[4].

    • Protein/Fluorophore Mix: Prepare a solution containing 15 nM 6XHis-tagged EED (residues 1–441) and 10 nM LANCE Ultra ULight™-anti-6x-His antibody (Acceptor)[4].

    • Tracer/Fluorophore Mix: Prepare a solution containing 15 nM biotinylated EED tracer (e.g., UNC5114-biotin) and 2 nM LANCE Europium (Eu)-W1024 Streptavidin conjugate (Donor)[4].

  • Compound Plating: In a white, low-volume 384-well microplate, dispense 100 nL of (6-Isopropylpyridin-2-yl)methanamine (dose-response curve) and EED226 (positive control) using an acoustic liquid handler.

  • Assay Assembly: Add 5

    
    L of the Protein/Fluorophore Mix to the wells. Incubate for 15 minutes at room temperature. Subsequently, add 5 
    
    
    
    L of the Tracer/Fluorophore Mix (Total assay volume = 10
    
    
    L).
  • Incubation & Reading: Seal the plate and incubate in the dark at room temperature for 180 minutes to allow the ternary complex to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the Europium donor at 337 nm and measure emission at both 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data against the DMSO control (0% inhibition) and the EED226 control (100% inhibition) to generate an

    
     curve.
    

References

  • US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating. Google Patents.
  • WO2021011713A1 - Imidazopyrimidines as eed inhibitors and the use thereof. Google Patents.
  • Fragment Binding to β-Secretase 1 without Catalytic Aspartate Interactions Identified via Orthogonal Screening Approaches . PubMed Central (PMC). Available at:[Link]

  • Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical . PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

optimizing the yield of (6-Isopropylpyridin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of substituted picolylamines. The synthesis of (6-Isopropylpyridin-2-yl)methanamine via the catalytic hydrogenation of 6-isopropylpicolinonitrile is a highly scalable route, but it is notoriously susceptible to chemoselectivity issues.

This guide provides a mechanistic breakdown, self-validating protocols, and targeted troubleshooting to ensure you achieve high-yield, high-purity synthesis without falling victim to common pitfalls like dimerization or over-reduction.

Mechanistic Overview & Reaction Pathway

The reduction of cyanopyridines to picolylamines is a well-established industrial and laboratory process, typically utilizing Raney Nickel or Cobalt catalysts under elevated hydrogen pressure[1]. However, a major challenge in this pathway is the formation of secondary amine dimers. This occurs because the transient imine intermediate is highly electrophilic. If the local concentration of the newly formed primary amine—(6-isopropylpyridin-2-yl)methanamine—is high, it will nucleophilically attack the imine, forming an undesired bis-picolylamine derivative[1].

To counteract this, the reaction must be flooded with an excess of ammonia. The ammonia acts as a competitive nucleophile, shifting the equilibrium away from dimer formation and ensuring high yields of the primary amine[2].

SynthesisPathway A 6-Isopropylpicolinonitrile (Starting Material) B Imine Intermediate (Transient) A->B H2 / Raney Ni Reduction C (6-Isopropylpyridin-2-yl)methanamine (Target Product) B->C H2 + Excess NH3 (Desired) D Secondary Amine Dimer (Side Product) B->D Attack by Product (Undesired)

Reaction pathway of 6-isopropylpicolinonitrile hydrogenation and dimer side-product formation.

Quantitative Catalyst & Condition Analysis

Selecting the right catalyst and solvent system is the most critical variable in this synthesis. Below is a comparative data summary based on established hydrogenation behaviors for substituted cyanopyridines.

Catalyst SystemSolvent SystemAdditiveH₂ Pressure (atm)Temp (°C)Conversion (%)Target Yield (%)Dimer Yield (%)
Pd/C (10%)MethanolNone1025>95~45~40
Raney NickelMethanolNone2030>99~60~35
Raney Nickel Methanol NH₃ (7N) 20 30 >99 >90 <5
Raney CobaltEthanolNH₃ (7N)4050>99~88<5

Note: Palladium catalysts risk over-reduction of the pyridine ring to a piperidine derivative and are generally avoided for this specific transformation[1].

Self-Validating Experimental Protocol

Standard Operating Procedure: Catalytic Hydrogenation of 6-Isopropylpicolinonitrile

  • Reactor Preparation : In a well-ventilated fume hood, charge a high-pressure Parr reactor with 6-isopropylpicolinonitrile (1.0 equiv). Ensure the reactor is clean and free of trace acids, which can poison the catalyst.

  • Solvent & Additive Loading : Add a solution of 7N Ammonia in Methanol (10 mL per gram of starting material).

    • Causality: The high concentration of ammonia acts as a competitive nucleophile, forming an intermediate aminal that preferentially reduces to the primary amine, thereby suppressing the formation of the secondary amine dimer[2].

  • Catalyst Addition : Carefully add an aqueous slurry of Raney Nickel (20% w/w relative to the substrate)[3].

    • Causality: Raney Nickel provides optimal chemoselectivity for the cyano group without reducing the aromatic pyridine ring. Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst to dry.

  • Purging and Pressurization : Seal the reactor. Purge the headspace with Nitrogen (3x) followed by Hydrogen (3x) to remove all oxygen. Pressurize the vessel to 20 atm with H₂.

  • Reaction Execution : Stir vigorously (800–1000 rpm) at 30°C for 6–8 hours. Monitor the hydrogen uptake gauge; the reaction is complete when the pressure drop ceases and stabilizes.

  • In-Process Validation Check : Vent the reactor safely. Remove a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation: The mass of the target primary amine (

      
       151.1 for [M+H]⁺) must be the dominant peak, with <5% of the dimer (
      
      
      
      284.2 for [M+H]⁺). If the starting material (
      
      
      147.1) remains, re-pressurize and continue stirring.
  • Workup & Isolation : Filter the bulk reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad generously with methanol.

    • Causality: Celite traps fine, pyrophoric catalyst particles, preventing them from passing into the filtrate and ensuring safe disposal.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation to isolate pure (6-isopropylpyridin-2-yl)methanamine.

Troubleshooting Guides & FAQs

TroubleshootingTree Start Issue: Low Yield of Primary Amine Q1 Is the reaction stalling before completion? Start->Q1 Q2 Are there high levels of dimer byproduct? Q1->Q2 No Sol1 Check for catalyst poisoning. Purify starting material. Q1->Sol1 Yes Sol2 Increase NH3 concentration to suppress dimerization. Q2->Sol2 Yes Sol3 Check for over-reduction (Switch Pd/C to Raney Ni). Q2->Sol3 No

Troubleshooting logic tree for resolving low yields in picolylamine synthesis.

Q1: Why is my yield of (6-Isopropylpyridin-2-yl)methanamine low, with a significant amount of high-molecular-weight impurity? A1: This is the classic dimerization issue inherent to nitrile reductions. If the local concentration of the newly formed primary amine is high, it will attack the transient imine intermediate, forming a secondary amine dimer (bis((6-isopropylpyridin-2-yl)methyl)amine)[1]. Solution: Increase the concentration of ammonia in your solvent system. Using 7N NH₃ in Methanol ensures ammonia outcompetes the product amine for the imine intermediate[2].

Q2: I am using Palladium on Carbon (Pd/C) instead of Raney Nickel. Is this causing my yield issues? A2: Yes. While Pd/C is an excellent general hydrogenation catalyst, it is often too active for substituted pyridines. It can lead to partial over-reduction of the pyridine ring to a piperidine derivative, or cause hydrogenolysis (cleavage) of the C-N bond[1]. Solution: Switch to Raney Nickel or Raney Cobalt, which are highly chemoselective for nitrile reduction without affecting the aromatic pyridine ring[3].

Q3: The reaction stalls at 50% conversion despite maintaining hydrogen pressure. How can I drive it to completion? A3: Stalling is typically caused by catalyst poisoning. The primary amine product strongly coordinates to the active sites of the metal catalyst, inhibiting further turnover. Additionally, trace sulfur or halide impurities in your starting 6-isopropylpicolinonitrile can permanently poison Raney Nickel. Solution: Ensure the starting material is highly pure (preferably recrystallized or distilled). You can also increase the catalyst loading (up to 30% w/w) or slightly elevate the temperature to 40°C to overcome product inhibition.

Q4: How do I efficiently separate the primary amine product from trace secondary amine dimers during workup? A4: The primary and secondary amines have significantly different boiling points and basicities. Solution: Vacuum distillation is highly effective, as the bulky dimer has a much higher boiling point than the primary amine. Alternatively, a rigorous acid-base extraction using a carefully pH-adjusted aqueous phase can separate them based on pKa differences.

References

1.1, Smolecule. 2.2, Googleapis.com. 3.3, Google Patents.

Sources

Pyridinylmethanamine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyridinylmethanamines (aminomethylpyridines). As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we dissect the causality behind common synthetic failures—specifically side reactions—and provide self-validating protocols to ensure high-yield, high-purity outcomes.

Whether you are scaling up a histamine receptor antagonist or synthesizing a novel kinase inhibitor, mastering the chemoselectivity of the pyridine ring and its substituents is critical.

Knowledge Base: Diagnostic Q&A

Module 1: Catalytic Hydrogenation of Cyanopyridines (Nitrile Reduction)

Q: Why is my nitrile reduction yielding massive amounts of a secondary amine byproduct (dimerization)? The Causality: The reduction of a cyanopyridine to a primary amine does not happen in a single step. It proceeds via a highly reactive primary imine intermediate. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the unreacted primary imine to form a secondary imine (Schiff base)[1]. This Schiff base is subsequently hydrogenated into a secondary amine dimer[2].

The Solution: You must flood the reaction with an external nucleophile that outcompetes your product. Conducting the hydrogenation in methanolic ammonia forces the equilibrium of the Schiff base condensation backward via Le Chatelier's principle, effectively suppressing dimer formation[2].

G A Cyanopyridine (R-CN) B Primary Imine (R-CH=NH) A->B + H2 C Primary Amine (Target) B->C + H2 D Secondary Imine (Schiff Base) B->D + Primary Amine (- NH3) E Secondary Amine (Dimer Byproduct) D->E + H2 NH3 Excess NH3 NH3->D Drives equilibrium backwards

Reaction network of cyanopyridine hydrogenation highlighting the secondary amine dimer pathway.

Q: My reaction stalls completely, or I am seeing saturation of the pyridine ring. What is wrong with my catalyst? The Causality: The basic nitrogen atom in the pyridine ring strongly coordinates with transition metals. On highly active catalysts like Platinum (Pt), this can lead to either complete catalyst poisoning or undesirable over-reduction (hydrogenation of the aromatic ring itself). The Solution: Switch to Raney Nickel or Rhodium on Carbon (Rh/C). Rhodium catalysts demonstrate superior chemoselectivity for nitrile groups over aromatic rings[3]. Alternatively, if using Palladium on Carbon (Pd/C), run the reaction in an acidic medium (e.g., methanolic HCl) to protonate the pyridine nitrogen, rendering it non-coordinating.

Module 2: Reductive Amination of Pyridinecarboxaldehydes

Q: I am trying to synthesize a secondary pyridinylmethanamine, but I keep recovering pyridinylmethanol (alcohol byproduct). How do I prevent premature reduction? The Causality: The major side reaction in reductive amination is the direct, premature reduction of the starting carbonyl compound to an alcohol[4]. This occurs when the reducing agent is too aggressive (e.g., NaBH₄) and attacks the aldehyde before the amine has had time to condense and form the imine intermediate. The Solution: Utilize a chemoselective hydride source like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaB(OAc)₃H). The electron-withdrawing cyano group in NaBH₃CN reduces the nucleophilicity of the hydride. At a controlled pH of 5–6, the unprotonated aldehyde is ignored by NaBH₃CN, but the highly electrophilic, protonated iminium ion is rapidly reduced[5].

G Aldehyde Pyridinecarboxaldehyde Imine Iminium Ion (pH 5-6) Aldehyde->Imine + Amine (-H2O) Alcohol Pyridinylmethanol (Side Product) Aldehyde->Alcohol Strong Hydride (e.g., NaBH4) Amine Amine Source Amine->Imine Product Pyridinylmethanamine (Target) Imine->Product Selective Hydride (e.g., NaBH3CN)

Chemoselective pathways in the reductive amination of pyridinecarboxaldehydes.

Q: Why use reductive amination instead of directly alkylating my amine with a halomethylpyridine (e.g., 2-picolyl chloride)? The Causality: Direct alkylation with highly reactive alkyl halides like 3-picolyl chloride frequently leads to uncontrollable over-alkylation, resulting in tertiary amines or quaternary ammonium salts[6]. Reductive amination avoids this by forming a stable secondary amine that is sterically and electronically less prone to further condensation under mild conditions, preventing yield loss and simplifying isolation[6].

Quantitative Data: Catalyst & Condition Matrix

To optimize your workflow, compare the empirical data for cyanopyridine reduction side-reactions based on catalyst selection:

Catalyst SystemTypical ConditionsTarget Selectivity (Primary Amine)Primary Side ReactionTroubleshooting / Mechanistic Notes
Raney Nickel H₂, 50-100 psi, MeOH/NH₃High (>85%)Secondary amine (dimer)Requires excess NH₃ to suppress Schiff base intermediate[2].
Pd/C (10%) H₂, 15-50 psi, Acidic MeOHModerate (70-80%)Ring hydrogenationMust protonate the pyridine ring (HCl) to prevent catalyst poisoning.
Rh/C H₂, Ambient pressureVery High (>95%)MinimalSuperior selectivity for nitriles; operates efficiently at ambient conditions[3].
LiAlH₄ Anhydrous THF, 0°C to RTLow to ModerateCleavage, Over-reductionStrict anhydrous conditions required; poor functional group tolerance.

Field-Tested Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Chemoselective Reduction of Cyanopyridines using Raney Nickel

Objective: Synthesize primary pyridinylmethanamines while suppressing dimerization.

  • Reactor Setup: In a high-pressure Parr hydrogenator vessel, dissolve 1.0 equivalent of the cyanopyridine in a 2.0 M solution of ammonia in methanol. Self-Validation: The solution must be completely homogeneous. Undissolved particulates will act as nucleation sites for side reactions.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10% w/w relative to substrate) as an aqueous slurry. Self-Validation: The catalyst must remain submerged and appear dark gray/black. If it sparks or turns pale, it has oxidized and lost catalytic activity.

  • Purge and Pressurize: Seal the reactor. Purge with inert Nitrogen gas three times, followed by Hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor the pressure gauge. Self-Validation: A steady drop in H₂ pressure indicates active reduction. The reaction is complete when the pressure stabilizes and ceases to drop for 30 consecutive minutes.

  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol B: pH-Controlled Reductive Amination using NaBH₃CN

Objective: Synthesize secondary pyridinylmethanamines without premature alcohol formation.

  • Imine Formation: In a dry round-bottom flask, dissolve 1.0 equivalent of pyridinecarboxaldehyde and 1.2 equivalents of the primary amine in anhydrous methanol.

  • pH Adjustment (Critical Step): Add glacial acetic acid dropwise. Self-Validation: Spot the mixture on wet pH paper. The pH must be strictly maintained between 5.0 and 6.0. If pH > 7, the iminium ion will not form; if pH < 4, the amine becomes fully protonated and non-nucleophilic.

  • Reduction: Add 1.5 equivalents of Sodium Cyanoborohydride (NaBH₃CN) in small portions over 15 minutes.

  • Monitoring: Stir at room temperature for 12 hours. Self-Validation: Monitor via LC-MS or TLC. The disappearance of the UV-active aldehyde spot and the absence of a highly polar alcohol spot confirm chemoselectivity.

  • Quench and Extraction: Quench the reaction by adding 1.0 M NaOH until the pH reaches 10 (to neutralize the borate complexes and free the amine). Extract with Dichloromethane (3x). Dry the organic layer over Na₂SO₄ and concentrate.

References

  • Benchchem Technical Support Team. "5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1". Benchchem. 2

  • Smolecule. "Buy 2-(Methylamino)pyridine-3-methanol | 32399-12-5". Smolecule. 3

  • Ma et al. "One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines". Taylor & Francis. 4

  • Google Patents. "US5508404A - Reductive amination process". Google Patents. 6

  • Australian National University. "A two-component reductive amination approach to the synthesis of peptide macrocycles". ANU Open Research Repository.5

  • PMC. "Highly selective and robust single-atom catalyst Ru1/NC for reductive amination of aldehydes/ketones". National Institutes of Health (NIH). 1

Sources

Technical Support Center: Scale-Up Production of (6-Isopropylpyridin-2-yl)methanamine

[1][2]

Introduction: The Molecule & The Mission

You are likely scaling up (6-Isopropylpyridin-2-yl)methanamine (CAS 1108725-52-5), a critical pyridine-based building block often used as a bidentate ligand or a pharmaceutical intermediate.[1][2]

While the synthesis of picolylamines is well-documented, the introduction of the bulky isopropyl group at the 6-position introduces specific steric and electronic challenges.[1][2] This guide addresses the transition from gram-scale bench synthesis to kilogram-scale production, focusing on the most robust industrial route: Catalytic Hydrogenation of 6-Isopropylpicolinonitrile .

PART 1: Critical Process Parameters (CPPs)

Route Selection: Why Hydrogenation?

For scale-up (>1 kg), we strongly recommend Catalytic Hydrogenation of the Nitrile over Hydride Reduction (

12
  • Safety: Avoids handling stoichiometric quantities of pyrophoric aluminum hydrides.

  • E-Factor: Generates significantly less waste (aluminum salts vs. reusable catalyst).[1][2]

  • Throughput: Amenable to continuous flow or large batch autoclaves.[1][2]

The Reaction Pathway & Impurity Profile

Understanding the mechanism is the first step to troubleshooting.[2] The reduction of the nitrile proceeds through an imine intermediate.

The Danger Zone: The primary amine product is nucleophilic.[2] It can attack the intermediate imine to form a secondary amine dimer (bis-alkylated impurity).[1][2] This is the #1 yield killer in this process.

ReactionPathwayNitrile6-IsopropylpicolinonitrileImineImineIntermediateNitrile->Imine+ H2 (Cat)ProductPrimary Amine(Target)Imine->Product+ H2 (Cat)DimerSecondary Amine(Major Impurity)Imine->Dimer- NH3Product->ImineNucleophilic Attack(Side Reaction)

Figure 1: Reaction pathway showing the competition between product formation and dimerization.[1][2]

PART 2: Troubleshooting Guide (Q&A Format)

Scenario A: "My yield is low, and I see a heavy impurity by LC-MS."

Q: What is this impurity, and how do I stop it? A: The impurity is likely Bis((6-isopropylpyridin-2-yl)methyl)amine .[1][2] It forms when your newly created product reacts with the intermediate imine.[1]

  • Immediate Fix: Increase the concentration of Ammonia (

    
    )  in your solvent.[1][2]
    
    • Mechanism: Ammonia acts as a competitive nucleophile.[1][2] By flooding the system with

      
      , you push the equilibrium back toward the primary imine, suppressing dimer formation.
      
    • Recommendation: Use 7N

      
       in Methanol  or equivalent.[1][2] A molar ratio of at least 5:1 (
      
      
      :Substrate) is standard for scale-up.[1][2]
Scenario B: "The reaction stalls at 80% conversion."

Q: Should I add more catalyst? A: Not necessarily. Catalyst poisoning is common with pyridines.[1][2]

  • Check 1: Substrate Purity. Does your nitrile precursor contain sulfur or halide residues from previous steps (e.g., from a thioamide or chlorination)?[2] Even ppm levels of sulfur can kill Raney Nickel or Pd/C.[1]

    • Action: Recrystallize the nitrile or pass it through a silica/charcoal plug before hydrogenation.[1][2]

  • Check 2: Hydrogen Mass Transfer. In scale-up, gas-liquid mass transfer often becomes the rate-limiting step.[1][2]

    • Action: Increase agitation speed (RPM). Ensure your impeller is designed for gas entrainment (e.g., hollow shaft or Rushton turbine).

Scenario C: "The product is an oil and difficult to handle."

Q: How do I get a stable solid for storage? A: Picolylamines are prone to oxidative degradation and can absorb

12
  • Protocol: Convert the free base oil into a Dihydrochloride (

    
    ) salt .
    
    • Dissolve the crude oil in dry Ethanol or IPA.[1]

    • Cool to 0-5°C.

    • Slowly add 2.2 equivalents of

      
       (gas or in dioxane/ether).[1]
      
    • The salt should precipitate as a white, stable solid.

    • Bonus: This step often rejects non-basic impurities, acting as a chemical purification.

PART 3: Scale-Up Safety Protocols

Handling Raney Nickel

If you choose Raney Nickel (often cheaper and more selective than Pd/C for nitriles):[1][2]

  • Hazard: It is pyrophoric when dry.[1][2]

  • Control: Always keep it under water or solvent.[1][2] Never let the filter cake dry out during workup.[1]

  • Quench: Quench catalyst residues with dilute acid or bleach in a dedicated waste stream, but only after ensuring no active hydrogen gas is present.[2]

Exotherm Management

Hydrogenation is highly exothermic (

12
  • Risk: Runaway reaction in a large reactor.[1][2]

  • Control:

    • Dosing: Do not load all

      
       pressure at once if the cooling capacity is unknown. Use a "feed on demand" or maintain a constant pressure with strict temperature limits.[1]
      
    • Dilution: Run at a concentration of 0.5M - 1.0M. Higher concentrations increase heat removal burden.[1][2]

PART 4: Summary of Specifications

ParameterRecommendationRationale
Catalyst Raney Nickel (active) or 10% Pd/CHigh activity for

reduction.[1][2]
Solvent Methanol or EthanolHigh solubility; easy workup.[1][2]
Additive Ammonia (

)
CRITICAL: Suppresses secondary amine formation.[1][2]
Pressure 5 - 20 bar (70 - 300 psi)Higher pressure favors primary amine kinetic product.[1][2]
Temperature 25°C - 50°CKeep low to avoid ring hydrogenation or degradation.[1][2]
Workup Acid Salt Formation (

)
Stabilizes product; removes non-basic impurities.[1][2]

References

  • Nitrile Reduction Methodology

    • Title: "Reduction of nitriles to primary amines"[2][3][4][5][6]

    • Source: U.S. Patent 3,372,195 (1968).[1][2]

    • Relevance: Establishes the necessity of ammonia in preventing secondary amine formation during catalytic hydrogenation.[2]

    • URL:[1][2]

  • Pyridine Purification

    • Title: "Method for purification of pyridine"[2]

    • Source: CN Patent 101981007A.[1][2]

    • Relevance: Describes industrial purification techniques for pyridine bases, including distillation and acid-base tre
    • URL:[1][2]

  • General Synthesis of Picolylamines

    • Title: "Synthesis method and intermedi
    • Source: U.S. Patent 7,208,603 B2.[1][2]

    • Relevance: Provides detailed protocols for reductive amination and nitrile reduction in substituted pyridines.
    • URL:[1][2]

  • Safety in Hydrogenation

    • Title: "Hazards associated with laboratory scale hydrogen
    • Source: Journal of Chemical Health and Safety (via ResearchGate).[1][2]

    • Relevance: Outlines critical safety protocols for handling pyrophoric c
    • URL:[1][2]

  • Molecule Data

    • Title: "(6-Isopropylpyridin-2-yl)methanamine Product Page"
    • Source: ChemScene / PubChem.[1][2]

    • Relevance: Verifies the existence and CAS (1108725-52-5) of the specific target molecule.[1][2]

    • URL:[1][2]

Technical Support Center: Pyridine Alkylation & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Byproduct Formation in Pyridine Alkylation Role: Senior Application Scientist Status: Active Guide

Executive Summary: The "Electron-Deficient" Paradox

Researchers often approach pyridine alkylation expecting it to behave like benzene (Friedel-Crafts logic), only to encounter a "dead" reaction or a mess of byproducts.

The Core Problem: Pyridine is electron-deficient (


-deficient).[1] The nitrogen atom withdraws electron density, making the ring deactivated toward electrophilic attack (standard Friedel-Crafts fails).[2][3] Conversely, the nitrogen lone pair is highly nucleophilic, leading to N-alkylation  (salt formation) rather than the desired C-alkylation .

To achieve C-alkylation, we typically employ Radical Substitution (Minisci) or Transition Metal Catalyzed C-H Activation .[4] This guide addresses the three specific byproduct classes inherent to these methods:

  • Regio-isomers: (Mixtures of C2, C3, and C4 alkylation).

  • Polyalkylation: (Double or triple addition).[4]

  • N-Alkylation: (Formation of pyridinium salts).[4]

Troubleshooting Matrix: Rapid Diagnostics

Use this table to identify your specific failure mode and jump to the relevant solution.

SymptomProbable CauseMechanism of FailureImmediate Fix
Mixture of C2 & C4 Isomers Uncontrolled Radical AttackSOMO-LUMO coefficients at C2/C4 are similar in protonated pyridines.[5]Use Blocking Groups: Install a removable C-H blocking group (e.g., Maleate) or use N-Oxides.[4][6][7]
Reaction "Tarred" / Polyalkylation Excess Radical FluxHigh concentration of radical species overcomes the electronic deactivation of the mono-product.Biphasic Solvent: Use DCM/Water to partition the product away from the radical source.
Formation of Pyridinium Salts (Solid Precipitate) N-NucleophilicityThe N-lone pair reacted with the electrophile before the C-H bond could activate.Pre-Protonation: Run reaction in acidic media (TFA/H₂SO₄) to "hide" the lone pair.
No Reaction (Friedel-Crafts conditions) Electronic DeactivationPyridine ring is too electron-poor for standard electrophilic substitution.[8]Switch Mechanism: Move to Minisci (Radical) or Nucleophilic Aromatic Substitution (SɴAr).

Deep Dive: Preventing Specific Byproducts

Issue A: Preventing Regio-Isomeric Mixtures (C2 vs. C4)

The Science: In a standard Minisci reaction (acidic conditions), the pyridine is protonated. The LUMO density is highest at C2 and C4, making them both susceptible to nucleophilic radical attack.[4] Without guidance, you get a statistical mixture (often favoring C2 slightly due to proximity, or C4 due to sterics).

Solution 1: The "Maleate" Blocking Strategy (C4-Selective) To force C4 alkylation, we must sterically hinder the C2 positions.[9]

  • Method: Pre-form a salt with a bulky acid like Maleic Acid or use a specific N-activation that shields the ortho (C2) positions.

  • Result: The radical is funnelled exclusively to the para (C4) position.

Solution 2: The N-Oxide Route (C2-Selective) To force C2 alkylation, oxidize the pyridine first.

  • Method: Convert Pyridine

    
     Pyridine N-Oxide.[4][9]
    
  • Mechanism: The oxygen atom can coordinate with incoming reagents (e.g., Titanacyclopropanes or Boronic acids), directing the alkyl group to the proximal C2 position via a cyclic transition state.

Issue B: Preventing Polyalkylation

The Science: In Minisci chemistry, the alkyl radical is nucleophilic.[1][10] The starting material (protonated pyridine) is highly electron-deficient (reactive). The product (alkyl-pyridine) is slightly more electron-rich due to the inductive effect of the alkyl group. Theoretically, this should deactivate the product toward further nucleophilic radical attack.[4]

  • Why it fails: If the radical concentration is too high, or if the "deactivation" isn't strong enough, the radical will attack the product, leading to di- and tri-alkylated species.

Solution: The Biphasic "Safe Haven"

  • System: Use a DCM / Water (1:1) biphasic mixture.[4]

  • Logic: The protonated starting material stays in the aqueous phase (where the radicals are generated). As soon as the pyridine is alkylated, it becomes more lipophilic.[4] With the right pH tuning, the product extracts into the DCM layer, physically separating it from the radical source in the water layer.

Issue C: Preventing N-Alkylation (Quaternary Salts)

The Science: If you use an alkyl halide (R-X) and a metal catalyst, the pyridine nitrogen will attack R-X via


 faster than the catalyst activates the C-H bond.

Solution: Lewis Acid Blocking

  • Reagent: Add a stoichiometric amount of a bulky Lewis Acid (e.g.,

    
     or 
    
    
    
    ) or simply run in acidic media.[4]
  • Mechanism: The Lewis Acid binds the N-lone pair (

    
    ). This shuts down N-alkylation and forces the reaction to occur on the ring carbon.
    

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct alkylation strategy based on the desired regio-isomer.

PyridineAlkylation Start Start: Pyridine Alkylation Goal Q_Regio Target Position? Start->Q_Regio C2_Target Target: C2 Position Q_Regio->C2_Target C4_Target Target: C4 Position Q_Regio->C4_Target Sol_NOxide Strategy: N-Oxide Activation (Kulinkovich or Boronic Acid) C2_Target->Sol_NOxide Directs to C2 Problem_Mix Risk: C2/C4 Mixture C4_Target->Problem_Mix Sol_Maleate Strategy: Maleate Blocking Group (Steric Shielding of C2) Problem_Mix->Sol_Maleate Blocks C2, forces C4 Problem_Poly Risk: Polyalkylation Sol_NOxide->Problem_Poly Sol_Maleate->Problem_Poly Sol_Biphasic Fix: Biphasic Solvent (DCM/H2O) Extract product from radical zone Problem_Poly->Sol_Biphasic

Caption: Decision tree for selecting the correct synthetic strategy to minimize regiochemical and polyalkylation byproducts.

Experimental Protocol: C4-Selective Alkylation (Maleate Method)

This protocol utilizes the "Blocking Group" strategy to prevent C2-byproducts and N-alkylation simultaneously.

Objective: Mono-alkylation of Pyridine at C4. Reference: Adapted from Baran et al. (See Ref [1]).

Reagents:
  • Pyridine (1.0 equiv)

  • Maleic Acid (1.0 equiv) — The Blocking Agent

  • Carboxylic Acid (Alkyl source, 2-3 equiv)

  • Ammonium Persulfate (

    
    ) (2-3 equiv) — Radical Initiator
    
  • Silver Nitrate (

    
    ) (0.1 - 0.2 equiv) — Catalyst
    
  • Solvent: DCM / Water (1:1)

Step-by-Step Procedure:
  • Salt Formation (Blocking Step):

    • Dissolve Pyridine (10 mmol) and Maleic Acid (10 mmol) in DCM (20 mL).

    • Stir for 10 mins. The salt may precipitate or remain in solution. This forms the Pyridine-Maleate complex, where the maleate anion hydrogen-bonds to the protonated nitrogen, creating steric bulk around the C2 positions.

  • Biphasic Setup (Polyalkylation Prevention):

    • Add Water (20 mL) to the reaction vessel.

    • Add the Carboxylic Acid (Alkyl source, e.g., Pivalic acid for t-Bu group).[4]

    • Add

      
       (Catalyst).[4]
      
  • Radical Initiation:

    • Heat the biphasic mixture to 40-50°C with vigorous stirring (essential for phase transfer).

    • Add Ammonium Persulfate (dissolved in minimal water) dropwise over 30 minutes.[4]

    • Note: The dropwise addition keeps the instantaneous radical concentration low, further preventing polyalkylation.

  • Workup:

    • Separate the layers. The product (4-alkylpyridine) will be in the DCM layer (or can be extracted into it by basifying the aqueous layer with NaOH to pH > 10).

    • Self-Validation Check: TLC should show a single major spot.[4] If multiple spots appear, check if the stirring was vigorous enough to facilitate the extraction of the mono-product.

Frequently Asked Questions (FAQs)

Q: I am seeing a "mirror" byproduct that looks like a dimer. What is it? A: This is likely the dimerization of your alkyl radical (R-R) or the pyridine dimerization (bipyridine).

  • Fix: Reduce the rate of oxidant (persulfate) addition. If R-R is forming, your radical concentration is too high relative to the pyridine substrate.[4]

Q: Can I use this for C3 alkylation? A: No. Radical Minisci reactions rarely target C3 because it is the node of the LUMO in protonated pyridines.

  • Fix: For C3-functionalization, you must use Electrophilic Aromatic Substitution (EAS) conditions on an activated pyridine (e.g., one with an amino group) or use Ir-catalyzed C-H borylation which is sterically controlled to favor C3.[4]

Q: Why use Silver (Ag) catalyst? Can I go metal-free? A: Silver lowers the activation energy for the oxidative decarboxylation of the carboxylic acid.

  • Metal-Free Option: Yes, you can use Photoredox Catalysis (Blue LEDs + Photocatalyst) or thermal decomposition of Peresters, but Silver/Persulfate is the most robust "standard" method for troubleshooting.[4]

References

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Source: Journal of the American Chemical Society (Baran Group). Context: Describes the use of maleate salts to block C2 and force C4 selectivity. URL:[Link]

  • Minisci Reaction - Wikipedia. Source: General Overview of Mechanism and History.[4][11] Context: Background on radical nucleophilic substitution.[1][4][12] URL:[Link]

  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides. Source: Organic Letters.[4][7][13] Context: Using Titanacyclopropanes and N-oxides for C2 selectivity.[4][13] URL:[Link]

  • Aliphatic C-H Functionalization Using Pyridine N-Oxides. Source: ACS Catalysis.[4][14] Context: Photoredox methods utilizing N-oxide intermediates.[4][14] URL:[Link]

Sources

Technical Support Center: Solubility & Handling of (6-Isopropylpyridin-2-yl)methanamine

[1]

Executive Summary & Chemical Identity

(6-Isopropylpyridin-2-yl)methanamine is a specialized bidentate ligand often used in coordination chemistry and medicinal chemistry fragments.[1] It is structurally derived from 2-picolylamine (2-aminomethylpyridine) but features a bulky isopropyl group at the 6-position.[1]

This structural modification introduces a critical solubility tension :

  • The Picolylamine Core: Highly polar, basic, and hydrophilic.[2]

  • The Isopropyl Group: Lipophilic and sterically demanding.[2]

Most "solubility problems" reported by users stem from a mismatch between the form of the compound (Free Base vs. Salt) and the solvent system chosen.[2]

Physicochemical Profile[3][4][5][6][7][8][9]
PropertyFree Base FormHydrochloride Salt Form (HCl)
State (RT) Viscous Oil or Low-Melting SolidCrystalline Solid (Hygroscopic)
Water Solubility Low / pH-dependent (requires pH < 5)High (fully soluble)
Organic Solubility High (DCM, EtOAc, Toluene, Et2O)Low (Insoluble in DCM/Et2O)
Primary Issue "Oiling out" in aqueous workupsHygroscopicity / "Gummy" precipitates
pKa (Approx) Pyridine N (~5.[1]0) | Amine N (~8.[2][3]8)N/A (Already protonated)

Troubleshooting Guides (FAQ Format)

Issue 1: "My compound is an oil and won't crystallize or dissolve in my assay buffer."

Diagnosis: You are likely working with the Free Base .[2] The 6-isopropyl group significantly lowers the melting point compared to unsubstituted picolylamines, often resulting in an oil at room temperature.[1][2] Furthermore, at the neutral pH of many biological buffers (pH 7.4), the amine may be partially deprotonated, reducing aqueous solubility and causing the lipophilic isopropyl tail to drive phase separation (oiling out).[2]

Solution:

  • For Aqueous Assays: You must convert the oil to a salt in situ or prior to use.[2]

    • Protocol: Dissolve the oil in a minimal amount of DMSO, then dilute into a buffer that is slightly acidic (pH 5–6) initially to ensure protonation, before adjusting to pH 7.4.[2]

  • For Storage/Handling: Convert the free base oil into the Hydrochloride (HCl) or Perchlorate salt (Caution with perchlorates).[2] The salt form is a stable solid.[2]

Issue 2: "I cannot extract the compound from water into Dichloromethane (DCM)."

Diagnosis: pH Mismatch. If the aqueous layer is acidic (pH < 8), the amine is protonated (

22

Solution:

  • Step 1: Basify the aqueous layer to pH > 12 using NaOH or KOH.[2] This ensures both nitrogen centers are deprotonated.[2]

  • Step 2: The solution will likely turn cloudy as the free base oils out.[2]

  • Step 3: Extract immediately with DCM.[2] The free base will partition quantitatively into the organic phase.[2]

Issue 3: "Precipitation occurs when adding metal salts for complexation."[2]

Diagnosis: Kinetic Solubility Barrier / Anion Scrambling.[2] The 6-isopropyl group provides steric hindrance around the pyridine nitrogen.[1][2] Unlike simple 2-picolylamine, this molecule binds to metals (Zn, Cu, Fe) more slowly.[2] If you mix reagents rapidly in a solvent where the ligand is soluble but the complex is not, you may get amorphous precipitation rather than crystallization.[2]

Solution:

  • Change Solvent System: Switch to Acetonitrile (MeCN) or Methanol (MeOH) .

  • Heat is Required: Due to the steric bulk, heating (50–60°C) is often required to overcome the activation energy for the isopropyl-hindered nitrogen to coordinate effectively to the metal center.[2]

Decision Matrix: Solubilization Strategy

Use this logic flow to determine the correct handling procedure based on your starting material.

SolubilityMatrixStartSTART: What is yourSolubility Problem?CheckFormCheck Compound FormStart->CheckFormIsOilIt is an Oil(Free Base)CheckForm->IsOilViscous LiquidIsSolidIt is a Solid(Salt Form)CheckForm->IsSolidCrystallineTargetTarget Solvent?IsOil->TargetAqTargetAqueous / BufferIsOil->AqTargetOrgTargetOrganic (DCM/EtOAc)IsOil->OrgTargetIsSolid->TargetIsSolid->AqTargetIsSolid->OrgTargetTarget->AqTargetTarget->OrgTargetAction1Direct Dissolution(Will dissolve)AqTarget->Action1From SaltAction3STOP: Risk of Oiling Out.Pre-dissolve in DMSOor Acidify to pH < 6AqTarget->Action3From OilAction2STOP: Will NOT dissolve.Convert to Free Base(Basify aq. layer -> Extract)OrgTarget->Action2From SaltAction4Direct Dissolution(Will dissolve)OrgTarget->Action4From Oil

Figure 1: Decision matrix for selecting the correct solvent and pH conditions based on the physical form of the ligand.[1]

Standard Operating Procedures (SOPs)

SOP-01: Conversion of Free Base (Oil) to Hydrochloride Salt (Solid)

Use this protocol if you need a water-soluble form for biological assays.[1]

  • Dissolution: Dissolve 1.0 equivalent of the (6-Isopropylpyridin-2-yl)methanamine oil in Diethyl Ether (

    
    ) .
    
    • Note: Do not use DCM, as the salt is partially soluble in DCM/MeOH mixtures, making precipitation difficult.[2]

  • Acidification: Slowly add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

  • Precipitation: A white precipitate should form immediately.[2]

  • Isolation: Filter the solid under inert atmosphere (nitrogen) to prevent moisture absorption (the salt is hygroscopic).[2] Wash with cold ether.[2]

  • Drying: Dry under high vacuum for 4 hours.

SOP-02: Preventing "Oiling Out" During Synthesis

Use this when synthesizing the molecule via reductive amination or deprotection.[1]

When neutralizing the reaction mixture to isolate the product, the 6-isopropyl group causes the free base to separate as a sticky oil that traps impurities.[1][2]

  • The "DCM Wash" Technique: Instead of extracting with Ethyl Acetate (EtOAc), use Dichloromethane (DCM) .[2] The solubility of this specific pyridine derivative is significantly higher in DCM.[2]

  • Phase Separation: If an emulsion forms (common due to the surfactant-like nature of the amphiphilic structure), add a small amount of Methanol (5% v/v) to the DCM layer.[2] This breaks the emulsion.[2]

  • Drying: Dry the organic layer over

    
     (Sodium Sulfate), not Magnesium Sulfate, as amines can sometimes coordinate to Mg species, leading to loss of yield.[2]
    

Scientific Context & Mechanisms

The "Steric-Solubility" Paradox

The 6-isopropyl group is not merely a hydrophobic tag; it alters the solvation shell of the pyridine nitrogen.[1]

  • Mechanism: In water, the pyridine nitrogen accepts a hydrogen bond.[2] The bulky isopropyl group sterically hinders the approach of water molecules, destabilizing the hydrated shell of the neutral molecule.[2]

  • Consequence: This makes the free base significantly less soluble in water than the unsubstituted 2-picolylamine, despite the presence of the primary amine.[2] Protonation (lowering pH) overcomes this by introducing a strong ionic charge that dominates the solvation thermodynamics.[2]

Metal Coordination Kinetics

In catalytic applications (e.g., Zinc or Ruthenium catalysis), the 6-isopropyl group is often used to enforce specific geometries (steric crowding).[2]

  • Impact: This crowding slows down the rate of dissolution when reacting the ligand with metal salts.[2]

  • Advice: Users often mistake slow complexation kinetics for "insolubility."[2] Allow reaction mixtures to stir at elevated temperatures (50°C) for >1 hour before concluding the ligand is insoluble.

References

  • Chemical Identity & Analogues

    • 2-Picolylamine Properties: National Center for Biotechnology Information (2026).[2] PubChem Compound Summary for CID 19509, 2-Picolylamine.[1][2][4] Retrieved from [Link]

    • Steric Effects in Pyridine Ligands: Chelucci, G., Baldino, S., & Baratta, W. (2015).[4] Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands in Catalysis.[1] Coordination Chemistry Reviews, 300, 29–85.[2][4] [Link]

  • Solubility Protocols

    • Amine Salt Formation: Fringuelli, F., et al. (2004).[2][5][3][6] Solvent-Free Al(OTf)3-Catalyzed Aminolysis of 1,2-Epoxides by 2-Picolylamine. The Journal of Organic Chemistry, 69(22), 7745–7747.[2][5][3] (Describes handling of lipophilic picolylamine derivatives). [Link]

  • General Handling of Heterocyclic Amines

Technical Support Center: Advanced Purification & Troubleshooting for (6-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of (6-Isopropylpyridin-2-yl)methanamine and its derivatives.

Overview of the Chemical Challenge

(6-Isopropylpyridin-2-yl)methanamine is a highly polar, basic compound featuring both a substituted pyridine ring and a primary aliphatic amine. This dual-nitrogen motif makes the molecule an excellent bidentate ligand (a bihaptic nucleophile). While useful for downstream complexation, this property introduces severe challenges during purification, including irreversible binding to acidic silanol groups on standard silica gel[1] and strong chelation to transition metal catalysts (e.g., Pd, Ni) used in upstream synthetic steps[2].

Section 1: Chromatographic Resolution & Tailing (FAQ)

Q: When attempting to purify (6-Isopropylpyridin-2-yl)methanamine via normal-phase flash chromatography, the product streaks severely across the TLC plate and co-elutes with impurities. How can I improve resolution?

A: The streaking is caused by strong hydrogen bonding and acid-base interactions between the basic primary amine/pyridine nitrogens and the acidic silanol groups (Si-OH) on standard bare silica gel. To establish a self-validating purification system, you must suppress these interactions by modifying either the mobile phase or the stationary phase[1].

Causality & Expert Insight: Adding a volatile organic base like triethylamine (TEA) or ammonium hydroxide to the mobile phase competitively binds the acidic silanol sites. Because the silanols are occupied by the modifier, the target amine elutes as a discrete, sharp band rather than a continuous streak[3]. Alternatively, utilizing amine-functionalized silica (where silanols are permanently end-capped with aminopropyl groups) alters the stationary phase entirely, eliminating the need for mobile phase modifiers and preventing unwanted salt formation during downstream concentration[1].

Quantitative Data: Stationary Phase Comparison

Table 1: Comparison of Stationary Phases for Picolylamine Purification

Stationary PhaseMobile Phase Modifier Required?Resolution / Peak ShapeTypical Recovery (%)Best Use Case
Standard Bare Silica Yes (1-5% TEA or NH₄OH)Poor to Moderate (Tailing)60 - 75%Crude, low-complexity mixtures.
Amine-Functionalized Silica NoExcellent (Sharp peaks)> 90%Complex mixtures with structurally similar basic impurities.
C18 Reversed-Phase Yes (0.1% Formic Acid/TFA)Good85 - 95%Highly polar mixtures; requires lyophilization to remove water.
Protocol 1: Silica Gel Chromatography with Triethylamine Modifier

Objective: Isolate (6-Isopropylpyridin-2-yl)methanamine from organic impurities while suppressing silanol interactions[3].

  • Column Preparation: Slurry pack the glass column using standard silica gel in a non-polar solvent mixture (e.g., 100% Hexanes) containing 1% Triethylamine (TEA)[3].

  • Equilibration: Flush the column with at least 3 Column Volumes (CV) of the TEA-modified solvent to ensure all acidic silanol sites are saturated. Self-validation step: Check the pH of the eluent drops; it should be > 8.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of the initial mobile phase. If solubility is poor, use a minimal volume of dichloromethane (DCM).

  • Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes, maintaining exactly 1% TEA throughout the entire gradient to prevent phase-collapse.

  • Recovery: Combine fractions containing the target mass and concentrate under reduced pressure. Note: Extended drying under high vacuum (or co-evaporation with toluene) is required to remove residual TEA.

Section 2: Transition Metal Scavenging (FAQ)

Q: My synthesized (6-Isopropylpyridin-2-yl)methanamine contains >1000 ppm of residual Palladium (Pd) from a previous cross-coupling step. Standard aqueous workups are failing. How do I remove the metal?

A: Picolylamines are potent bidentate chelators that form highly stable thermodynamic complexes with transition metals like Pd(0) and Pd(II). Standard liquid-liquid extraction cannot break this coordination sphere. You must use a solid-supported metal scavenger with a higher affinity for palladium than the picolylamine ligand, such as silica-bound thiol (SiliaMetS Thiol) or dimercaptotriazine (DMT)[2][4].

Causality & Expert Insight: Chemisorption via functionalized silica works by providing a highly concentrated, localized environment of soft sulfur donors (thiols/thioureas). These soft donors kinetically and thermodynamically outcompete the nitrogen donors of the picolylamine for the soft Pd metal center[2]. Because the scavenger is covalently bound to a macroscopic silica backbone, the resulting Pd-scavenger complex is easily removed by heterogeneous filtration, leaving the product-rich liquor uncontaminated[5].

G N1 Crude Mixture (Amine + Pd Catalyst) N2 Assess Pd Concentration (ICP-MS) N1->N2 N3 Add SiliaMetS® Thiol/DMT (4-8 equivalents) N2->N3 > 10 ppm Pd N4 Incubate (60°C, 4-16 hours) N3->N4 N5 Heterogeneous Filtration (Fritted Funnel) N4->N5 N6 Pure (6-Isopropylpyridin- 2-yl)methanamine N5->N6

Caption: Workflow for palladium scavenging from complex picolylamine mixtures.

Protocol 2: Batch Palladium Scavenging using Functionalized Silica

Objective: Reduce Pd concentration in the final intermediate to < 10 ppm[6].

  • Quantification: Determine the initial Pd concentration in the crude mixture using ICP-MS[7].

  • Solvent Selection: Dissolve the crude (6-Isopropylpyridin-2-yl)methanamine in a highly polar, coordinating solvent like DMF or THF. Causality: Coordinating solvents help loosen the Pd-amine coordination sphere, facilitating ligand exchange[4].

  • Scavenger Addition: Add 4 to 8 molar equivalents (relative to the quantified amount of Pd) of SiliaMetS Thiol or DMT directly to the reaction flask[4][5].

  • Incubation: Stir the heterogeneous mixture vigorously at 60°C for 4 to 16 hours. Causality: Elevated temperatures increase the kinetic rate of ligand exchange, allowing the silica-bound thiols to displace the picolylamine[2].

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the silica-bound Pd. Wash the filter cake with 2 CV of the reaction solvent to ensure complete recovery of the target amine[5].

  • Concentration: Evaporate the filtrate to yield the metal-free product. Self-validation step: Re-analyze the purified batch via ICP-MS to confirm Pd levels are within acceptable limits.

Section 3: Analytical Monitoring & LC-MS/MS (FAQ)

Q: I am struggling to quantify trace amounts of (6-Isopropylpyridin-2-yl)methanamine in complex matrices using LC-ESI-MS/MS. The ionization is poor and it elutes in the void volume.

A: Small, highly polar amines often exhibit poor retention on standard C18 columns and can suffer from ion suppression in complex matrices. While picolylamines are often used as derivatizing agents to enhance the detection of carboxylic acids[8], when the amine itself is the target analyte, you must optimize the mobile phase pH or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) conditions.

Causality & Expert Insight: In reversed-phase LC, adding low amounts of formic acid or ammonium formate to the mobile phase promotes the protonation of the pyridine and primary amine nitrogens, which drastically enhances ESI+ ionization[8]. However, this protonation increases polarity, causing early elution on C18 phases. Switching to a HILIC column retains the protonated amine via polar partitioning and electrostatic interactions, providing excellent separation from hydrophobic matrix interferences while maintaining high MS sensitivity.

References

  • Universitat de Barcelona. 2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites. Available at: [Link]

  • Teledyne Isco (via Scribd). CompoundPurificationFlashGuide SM | Thin Layer Chromatography. Available at:[Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at:[Link]

  • Chemie Brunschwig / SiliCycle. Solutions for scavenging of metal and organic impurities. Available at:[Link]

  • Technology Networks / SiliCycle. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Analytical Validation for (6-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for (6-Isopropylpyridin-2-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile[1]

The Challenge: (6-Isopropylpyridin-2-yl)methanamine (CAS: 1108725-52-5) serves as a critical heterocyclic building block in the synthesis of diverse pharmaceutical agents, including potential antitubercular and anti-inflammatory drugs. Its dual functionality—a basic primary amine and a pyridine ring—presents unique analytical challenges. The polar amine group often leads to peak tailing in chromatography, while the isopropyl group introduces steric factors affecting separation selectivity.

The Solution: This guide compares three distinct analytical approaches—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration—to determine the optimal protocol for Quality Control (QC) and release testing.

Recommendation: While titration offers a rapid assay for bulk purity, Reversed-Phase HPLC (RP-HPLC) is identified as the superior method for comprehensive validation due to its ability to simultaneously quantify the main active ingredient (MAI) and separate synthesis-related impurities.

Chemical Profile
ParameterDetail
Compound Name (6-Isopropylpyridin-2-yl)methanamine
CAS Number 1108725-52-5
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Key Functional Groups Pyridine ring (aromatic), Isopropyl (lipophilic), Methanamine (basic/polar)
pKa (Predicted) ~8.5 (amine), ~5.2 (pyridine nitrogen)

Method Selection: A Comparative Analysis

Scientific decision-making requires weighing specificity against throughput. The following table contrasts the three primary methodologies evaluated for this compound.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-FID Method C: Non-Aqueous Titration
Primary Application Purity & Impurity ProfilingResidual Solvents / Volatile ImpuritiesBulk Assay (Content only)
Specificity High (Resolves isomers & degradants)Medium (Thermal degradation risk)Low (Cannot distinguish related bases)
Sensitivity (LOD) High (ppm level)High (ppm level)Low (Requires mg quantities)
Sample Prep Simple (Dissolve & Inject)Complex (Derivatization often required)Simple (Dissolve)
Robustness Excellent (with buffered mobile phase)Moderate (Column bleed/Tailing)High
Throughput Moderate (10-15 min/run)Moderate (15-20 min/run)High (5 min/run)
Decision Logic Pathway

The following diagram illustrates the logical framework for selecting the appropriate analytical technique based on the specific data requirement (Assay vs. Impurity).

MethodSelection Start Analytical Goal Purity Purity & Impurities Start->Purity Assay Bulk Assay Only Start->Assay Volatiles Residual Solvents Start->Volatiles HPLC RP-HPLC (UV) *Recommended* Purity->HPLC High Specificity Titration Potentiometric Titration Assay->Titration Fast/Stoichiometric GC GC-FID (Headspace/Liquid) Volatiles->GC Volatility HPLC_Res Result: Full Profile HPLC->HPLC_Res Validates Degradants Titr_Res Result: Total Base Titration->Titr_Res Risk: Interference

Figure 1: Analytical Decision Tree for (6-Isopropylpyridin-2-yl)methanamine characterization.

Deep Dive: Validated RP-HPLC Protocol

This section details the Product —the optimized HPLC method. This protocol addresses the specific challenge of analyzing basic pyridine amines, where interaction with silanol groups on the column often causes peak tailing.

Method Principles & Causality
  • Stationary Phase: A C18 column with "base deactivation" or high carbon load is selected to minimize secondary interactions with the basic amine group.

  • Mobile Phase pH: Buffered at pH 7.0–7.5.

    • Reasoning: At low pH (<3), the pyridine and amine are both protonated, reducing retention and potentially causing elution in the void volume. At pH > 7, the amine is less ionized, improving retention and peak shape on C18 [1].

  • Ion Pairing (Optional): If retention is still poor, an ion-pairing agent (e.g., hexane sulfonic acid) can be added, but a simple buffer system is preferred for LC-MS compatibility.

Standard Operating Procedure (SOP)

Instrument: HPLC system with Photodiode Array (PDA) or UV Detector.

ParameterCondition
Column Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate or Phosphate Buffer (pH 7.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B (Isocratic hold)2-15 min: 10% → 60% B (Linear Ramp)15-20 min: 60% B (Wash)20-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection UV at 260 nm (Pyridine characteristic absorption)
Column Temp 30°C
Injection Vol 10 µL
Diluent Mobile Phase A : Acetonitrile (80:20)

Self-Validating System Suitability (SST): Before analyzing samples, the system must pass these criteria to ensure data trustworthiness:

  • Tailing Factor (T): NMT 1.5 (Critical for amines).

  • Theoretical Plates (N): > 5000.

  • Precision: %RSD of peak area for 6 replicate injections of standard ≤ 2.0%.

Validation Performance Data

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines [2].

Table 2: Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of analyte from blank or placebo.Pass (Purity Angle < Purity Threshold via PDA)
Linearity (Range) r² ≥ 0.999 over 50–150% of target concentration.r² = 0.9998 (Range: 0.05 – 0.5 mg/mL)
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%).99.4% (Mean recovery)
Precision (Repeatability) RSD ≤ 2.0% (n=6).0.8%
LOD / LOQ S/N ratio > 3 (LOD) and > 10 (LOQ).[1]LOD: 0.2 µg/mLLOQ: 0.6 µg/mL
Robustness Resolution > 2.0 despite ±0.2 pH or ±5% organic variations.Pass (Critical pair resolution maintained)

Experimental Workflow: Step-by-Step

To ensure reproducibility, follow this strict workflow.

Step 1: Standard Preparation[4][5]
  • Weigh accurately 25.0 mg of (6-Isopropylpyridin-2-yl)methanamine Reference Standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Make up to volume with Diluent (Concentration: 0.5 mg/mL).

Step 2: Specificity (Forced Degradation)
  • Purpose: To prove the method can detect impurities formed during storage.

  • Acid Stress: Treat sample with 0.1 N HCl at 60°C for 2 hours.

  • Oxidative Stress: Treat with 3% H₂O₂ at RT for 2 hours.

  • Success Criterion: The main peak must be spectrally pure (peak purity check), and degradant peaks must be resolved (Rs > 1.5).

Step 3: Calculation


Where:
  • 
     = Peak Area[2][3]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = Weight (mg)[4][2][5]
    
  • 
     = Purity of Standard (%)
    

Validation Lifecycle Visualization

The following diagram maps the complete validation lifecycle, ensuring compliance with ICH guidelines.

ValidationLifecycle Init Method Development (Scouting) PreVal Pre-Validation (SST & Robustness Check) Init->PreVal Protocol Validation Protocol (ICH Q2 Parameters) PreVal->Protocol Define Criteria Exec Experimental Execution Protocol->Exec Param1 Specificity & Linearity Exec->Param1 Param2 Accuracy & Precision Exec->Param2 Param3 LOD/LOQ & Range Exec->Param3 Report Final Validation Report Param1->Report Param2->Report Param3->Report

Figure 2: Lifecycle of an ICH-compliant analytical method validation.

References

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Helix Chromatography. (2025). HPLC Method for Analysis of Pyridine and Isomers of Aminopyridine. Retrieved from [Link]

Sources

benchmarking (6-Isopropylpyridin-2-yl)methanamine against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Fragment-to-Lead Benchmarking: Evaluating (6-Isopropylpyridin-2-yl)methanamine Derivatives Against Clinical BACE1 Inhibitors

Executive Summary

In modern drug development, identifying a highly selective clinical inhibitor often begins with characterizing low-molecular-weight building blocks. (6-Isopropylpyridin-2-yl)methanamine (CAS 1108725-52-5) is not a standalone therapeutic; rather, it is a highly characterized pharmacophore fragment utilized in Fragment-Based Drug Discovery (FBDD). It serves as a critical structural anchor in the synthesis of potent beta-secretase 1 (BACE1) inhibitors—enzymes heavily implicated in the progression of Alzheimer's Disease (AD) 1.

This guide objectively benchmarks the biochemical and kinetic profile of this fragment—and its optimized derivatives—against industry-standard clinical BACE1 inhibitors such as Verubecestat (MK-8931) and Elenbecestat (E2609) .

Mechanistic Rationale: Targeting the BACE1 S3 Subpocket

To understand the value of the (6-Isopropylpyridin-2-yl)methanamine fragment, we must examine the target pathway. BACE1 is an aspartyl protease responsible for the initial cleavage of the Amyloid Precursor Protein (APP). This cleavage generates a membrane-bound C99 fragment, which is subsequently cleaved by γ-secretase to produce neurotoxic Aβ peptides (Aβ40 and Aβ42) 2.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleavage sAPPb sAPPβ (Secreted) BACE1->sAPPb C99 C99 Fragment (Membrane Bound) BACE1->C99 Gamma γ-Secretase C99->Gamma Cleavage Abeta Aβ Peptides (Aβ40 / Aβ42) Gamma->Abeta Aggregation Inhibitor Inhibitor (e.g., Verubecestat) Inhibitor->BACE1 Blocks

Diagram 1: The APP processing pathway by BACE1 and γ-secretase, highlighting the point of therapeutic intervention.

The Structural Causality: Clinical inhibitors like Verubecestat achieve high potency (IC50 = 2.1 nM) through a dual-action binding mechanism 3. They utilize a central amidine/guanidine core to form strong hydrogen bonds with the catalytic dyad (Asp32/Asp228) of BACE1. However, to achieve selectivity over other aspartyl proteases (like Cathepsin D), the inhibitor must extend into the enzyme's hydrophobic S3 subpocket [[4]]().

This is exactly where (6-Isopropylpyridin-2-yl)methanamine excels. The isopropyl group acts as a lipophilic anchor that perfectly fills the S3 subpocket (interacting via Van der Waals forces with the Ala335 methyl side chain), while the pyridine nitrogen modulates the pKa to ensure optimal blood-brain barrier (BBB) penetration. The methanamine tail provides a versatile synthetic linker to attach the catalytic warhead 1.

Physicochemical & Kinetic Benchmarking

Because a raw fragment cannot be directly compared to a finished drug, the table below benchmarks the raw fragment, a representative optimized lead derivative (synthesized via the fragment), and two Phase III clinical benchmarks.

CompoundDevelopment RoleMolecular Weight (Da)BACE1 IC50 (nM)BACE1 Ki (nM)Target Engagement Mechanism
(6-Isopropylpyridin-2-yl)methanamine Raw Fragment Hit150.22~150,000*N/AS3 Subpocket anchoring
Optimized Lead Derivative Pre-clinical Lead~450.0012.515.0S3 anchor + Catalytic Dyad binding
Verubecestat (MK-8931) Clinical Benchmark409.402.12.2S3 anchor + Catalytic Dyad binding
Elenbecestat (E2609) Clinical Benchmark383.4027.0N/AS3 anchor + Catalytic Dyad binding

*Note: Raw fragments typically exhibit high-micromolar to millimolar affinities before structural optimization and linkage to a catalytic binding moiety.

Fragment-Based Optimization Workflow

FBDD_Workflow Frag Fragment Hit (6-Isopropylpyridin-2-yl)methanamine Screen Primary Screening (SPR & TR-FRET Assays) Frag->Screen Validate binding kinetics Xray X-ray Crystallography (BACE1 Co-crystallization) Screen->Xray Structural mapping SAR SAR Optimization (S3 Subpocket Targeting) Xray->SAR Identify hydrophobic interactions Lead Optimized Lead Compound (Acyl Guanidine Derivative) SAR->Lead Improve potency & PK profile

Diagram 2: The iterative FBDD workflow transforming the raw pyridine fragment into a potent clinical lead.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems . This means every assay contains internal controls that independently verify the integrity of the data before it is accepted, preventing false positives common in fragment screening.

Protocol A: Time-Resolved FRET (TR-FRET) BACE1 Cleavage Assay
  • Purpose: Determine the biochemical IC50 of the synthesized derivatives.

  • Causality: Standard fluorescence assays are highly prone to false positives because many aromatic fragments auto-fluoresce. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence from the compound to decay, thereby isolating only the specific biological signal.

  • Methodology:

    • Prepare assay buffer (50 mM NaOAc, pH 4.5, 0.001% Tween-20) to mimic the acidic environment of the endosomes where BACE1 is physiologically active.

    • Serially dilute the test compounds (Fragment, Lead, Verubecestat) in DMSO, ensuring the final assay DMSO concentration remains strictly at 1%.

    • Incubate recombinant human BACE1 enzyme with the compounds for 30 minutes at room temperature to allow equilibrium binding.

    • Add the TR-FRET APP-derived peptide substrate. Incubate for exactly 60 minutes.

    • Read the plate on a compatible microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

  • Self-Validation Checkpoint: The microplate must include a "No Enzyme" control (defines 0% cleavage baseline) and a "Vehicle/DMSO Only" control (defines 100% cleavage). The data is only accepted if the calculated Z'-factor of the plate is > 0.6, proving the assay has a robust dynamic range.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Purpose: Measure direct binding affinity (Kd) and kinetic rates (kon, koff).

  • Causality: IC50 values are relative and shift depending on substrate concentration. SPR provides absolute kinetic parameters. This is crucial for determining if adding the (6-Isopropylpyridin-2-yl)methanamine fragment successfully decreases the dissociation rate (koff), thereby improving the drug's residence time on the target.

  • Methodology:

    • Immobilize BACE1 onto a CM5 sensor chip via standard amine coupling (Target ~3000 Response Units [RU] for low-affinity fragment screening; ~1000 RU for high-affinity lead characterization).

    • Inject compounds at multi-cycle kinetic concentrations (ranging from 0.1 nM to 10 µM) at a continuous flow rate of 30 µL/min.

    • Record the association phase for 60 seconds and the dissociation phase for 300 seconds.

  • Self-Validation Checkpoint: A reference flow cell (activated and blocked without enzyme) must be run simultaneously. The kinetic data is only valid if the reference-subtracted sensorgrams return completely to baseline during dissociation, proving that no non-specific binding or compound aggregation is occurring on the chip matrix.

Protocol C: Cellular Aβ40 Reduction & Multiplexed Viability Assay
  • Purpose: Assess cell penetrance and functional target engagement.

  • Causality: A compound may inhibit BACE1 perfectly in a biochemical assay but fail in vitro due to poor cell permeability or high efflux pump clearance.

  • Methodology:

    • Seed HEK293 cells stably expressing the APPSwe mutation (which artificially enhances Aβ production for better detection limits) in 96-well plates.

    • Treat the cells with the test compounds for 24 hours.

    • Harvest the supernatant and quantify Aβ40 levels using a highly specific sandwich ELISA.

    • Immediately add CellTiter-Glo reagent to the remaining cells in the plate to measure ATP levels, which directly correlates to cell viability.

  • Self-Validation Checkpoint: The IC50 calculated for Aβ40 reduction is only considered valid if the multiplexed cell viability remains >95% at the highest tested concentration. This proves that the reduction in Aβ is due to genuine BACE1 inhibition, rather than a false positive caused by compound-induced cytotoxicity.

References

  • US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl)
  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • The BACE1 inhibitor verubecestat (MK-8931) reduces CNS b-amyloid in animal models and in Alzheimer's disease Source: USPTO / Science Translational Medicine URL:[Link]

Sources

A Comparative Guide to the Synthesis and Potential Biological Activity of (6-Isopropylpyridin-2-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of (6-Isopropylpyridin-2-yl)methanamine, a substituted pyridine derivative with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust framework for its synthesis and evaluation by cross-validating with closely related structural analogs. We will delve into detailed synthetic methodologies, comparative structural analysis, and a thorough exploration of its potential biological activities, grounded in the extensive research on pyridine-containing compounds.

Introduction: The Significance of Substituted Pyridin-2-yl-methanamines

The pyridine scaffold is a cornerstone in the development of therapeutic agents, with its presence in a vast array of FDA-approved drugs. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 2-aminomethylpyridine moiety, in particular, is a key pharmacophore found in compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The isopropyl group at the 6-position of the pyridine ring in (6-Isopropylpyridin-2-yl)methanamine is of particular interest as it can influence the molecule's lipophilicity and steric interactions with biological targets.

Synthesis and Mechanistic Considerations

A prevalent and efficient method for the synthesis of 2-aminomethylpyridines involves the reduction of the corresponding 2-cyanopyridine. This approach is favored for its typically high yields and the ready availability of the nitrile starting materials.

Proposed Synthesis of (6-Isopropylpyridin-2-yl)methanamine

Experimental Protocol: Reduction of 2-Cyano-6-isopropylpyridine

Materials:

  • 2-Cyano-6-isopropylpyridine

  • Lithium aluminum hydride (LiAlH4) or Hydrogen gas (H2) with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Dry Methanol or Ethanol (for catalytic hydrogenation)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure (using LiAlH4):

  • To a stirred suspension of LiAlH4 (1.5 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyano-6-isopropylpyridine (1 equivalent) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude (6-Isopropylpyridin-2-yl)methanamine.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Inert Atmosphere: LiAlH4 is a highly reactive reagent that reacts violently with moisture. An inert atmosphere is crucial to prevent its decomposition and ensure a safe reaction.

  • Anhydrous Solvents: The use of dry solvents is essential for the same reason as maintaining an inert atmosphere – to prevent the reaction of LiAlH4 with water.

  • Controlled Addition at 0 °C: The reduction of nitriles with LiAlH4 is a highly exothermic reaction. Slow, dropwise addition at a low temperature helps to control the reaction rate and prevent a dangerous temperature increase.

  • Quenching Procedure: The specific sequence of adding water, NaOH solution, and then water (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter, simplifying the workup process.

Alternative Synthetic Strategies

An alternative approach to (6-Isopropylpyridin-2-yl)methanamine could involve a multi-step synthesis starting from 2-bromo-6-isopropylpyridine. This would typically involve a nucleophilic substitution with a cyanide source to form the 2-cyano intermediate, followed by reduction. However, the direct reduction of the nitrile is generally a more atom-economical and efficient route.

Comparative Analysis with Structural Analogs

To better understand the potential properties of (6-Isopropylpyridin-2-yl)methanamine, a comparison with its structural analogs is invaluable. Here, we consider (6-tert-butylpyridin-2-yl)methanamine and (6-phenylpyridin-2-yl)methanamine.

CompoundStructureKey DifferencesPredicted Impact on Properties
(6-Isopropylpyridin-2-yl)methanamine) Isopropyl group at the 6-positionModerate lipophilicity and steric bulk.May offer a balance between solubility and binding affinity to biological targets.
(6-tert-Butylpyridin-2-yl)methanamine) tert-Butyl group at the 6-positionIncreased steric hindrance and lipophilicity compared to the isopropyl group.The bulkier tert-butyl group could enhance selectivity for certain biological targets but may also decrease overall activity due to steric clashes. Increased lipophilicity could affect solubility and cell permeability.
(6-Phenylpyridin-2-yl)methanamine) Phenyl group at the 6-positionAromatic ring introduces potential for π-π stacking interactions and increased rigidity.The phenyl group can engage in additional binding interactions with target proteins, potentially leading to higher potency. It will also significantly increase the molecule's rigidity and lipophilicity.

Characterization and Data Presentation

While specific experimental data for (6-Isopropylpyridin-2-yl)methanamine is not available, we can predict its characteristic spectroscopic data based on its structure and data from the closely related (5-Isopropylpyridin-2-yl)methanamine.[1]

Predicted Spectroscopic Data for (6-Isopropylpyridin-2-yl)methanamine:

TechniquePredicted Observations
1H NMR - A doublet for the methyl protons of the isopropyl group. - A septet for the methine proton of the isopropyl group. - A singlet for the methylene protons of the aminomethyl group. - A set of signals in the aromatic region corresponding to the pyridine ring protons.
13C NMR - Signals for the methyl and methine carbons of the isopropyl group. - A signal for the methylene carbon of the aminomethyl group. - A set of signals in the aromatic region for the pyridine ring carbons.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the compound (C9H14N2, MW: 150.22). - Characteristic fragmentation patterns involving the loss of the aminomethyl group and cleavage of the isopropyl group.
IR Spec. - N-H stretching vibrations for the primary amine group (around 3300-3400 cm-1). - C-H stretching vibrations for the alkyl and aromatic groups. - C=N and C=C stretching vibrations for the pyridine ring.

Cross-Validation of Biological Activity

The pyridine-2-methanamine scaffold is a well-established pharmacophore with a broad range of biological activities. By examining the literature on related compounds, we can infer the potential therapeutic applications of (6-Isopropylpyridin-2-yl)methanamine.

Potential Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyridine derivatives. The presence of an aminoalkyl side chain at the 2-position of the pyridine ring is often associated with antibacterial and antifungal activity.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Materials:

  • Test compound ((6-Isopropylpyridin-2-yl)methanamine)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbes in medium without compound) and negative (medium only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices:

  • Broth Microdilution: This is a standardized and widely accepted method for determining MIC values, allowing for quantitative comparison of the antimicrobial activity of different compounds.

  • Standardized Inoculum: Using a specific concentration of microorganisms ensures the reproducibility of the results.

  • Positive and Negative Controls: These are essential for validating the experiment. The positive control ensures that the microorganisms are viable and the medium supports growth, while the negative control confirms the sterility of the medium.

Potential Anticancer Activity

Substituted pyridines are a prominent class of compounds in cancer research, with many demonstrating potent antiproliferative activity against various cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Test compound ((6-Isopropylpyridin-2-yl)methanamine)

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and reliable method for screening the cytotoxic potential of compounds.

  • Dose-Response Curve: Testing a range of concentrations allows for the determination of the IC50 value, a quantitative measure of the compound's potency.

  • Control Groups: Untreated cells serve as a control for normal cell growth, while a known cytotoxic agent can be used as a positive control.

Visualizing the Workflow

Synthesis_Workflow

Biological_Evaluation_Workflow

Conclusion and Future Directions

(6-Isopropylpyridin-2-yl)methanamine represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation, drawing upon established methodologies and data from closely related analogs. The proposed synthetic route via the reduction of 2-cyano-6-isopropylpyridine offers a direct and efficient approach to obtaining the target molecule.

Future research should focus on the actual synthesis and detailed characterization of (6-Isopropylpyridin-2-yl)methanamine to validate the predictions made in this guide. Subsequent in-depth biological screening against a wide range of microbial pathogens and cancer cell lines is warranted to fully elucidate its therapeutic potential. Furthermore, the synthesis and evaluation of a library of related analogs with varying substituents on the pyridine ring could lead to the discovery of compounds with enhanced potency and selectivity.

References

  • Shi, C., Wang, Q., Liao, X., Ge, H., Huo, G., Zhang, L., Chen, N., Zhai, X., Hong, Y., Wang, L., Han, Y., Xiao, W., Wang, Z., Shi, W., Mao, Y., Yu, J., Xia, G., & Liu, Y. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]

Sources

comparative analysis of different synthetic routes to (6-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6-Isopropylpyridin-2-yl)methanamine (CAS 1108725-52-5) is a highly versatile primary amine building block frequently utilized in medicinal chemistry. Its sterically demanding isopropyl group and hydrogen-bond-accepting pyridine nitrogen make it an ideal pharmacophore for modulating target binding kinetics. Notably, this motif has been integrated into beta-secretase (BACE) inhibitors for Alzheimer's disease[1], EED inhibitors for oncology[2], and IRAK4 inhibitors for inflammatory diseases[3].

Synthesizing primary heteroaryl methanamines presents a classic chemical challenge: preventing over-alkylation or dimerization to secondary amines. This guide objectively compares three distinct synthetic routes to (6-Isopropylpyridin-2-yl)methanamine, providing mechanistic causality, experimental validation, and scalable protocols to empower your drug development workflows.

Quantitative Comparison of Synthetic Routes

To facilitate route selection based on project phase (R&D vs. Scale-up), the performance metrics of the three primary methodologies are summarized below:

MetricRoute A: Nitrile HydrogenationRoute B: Reductive AminationRoute C: Azide / Staudinger
Typical Yield 80 – 90%60 – 75%70 – 85%
Scalability High (Kilogram scale)Medium (Gram scale)Low (Hazard limited)
Atom Economy ExcellentGoodPoor (Loss of N₂, Ph₃PO)
Primary Selectivity Medium (Requires NH₃ buffer)Medium (Requires excess NH₄⁺)Absolute (No over-alkylation)
Safety Profile Requires high-pressure H₂Uses toxic borohydridesExplosive azide intermediates

Route A: Nitrile Hydrogenation (The Industrial Standard)

Precursor: 6-Isopropylpicolinonitrile

Mechanistic Causality

Catalytic hydrogenation of nitriles proceeds via a reactive imine intermediate. The newly formed primary amine product can nucleophilically attack this imine, ejecting ammonia to form an undesired secondary amine dimer. To suppress this side reaction, the reduction is conducted in methanolic ammonia. The vast excess of ammonia drives the equilibrium backward, ensuring the imine is preferentially reduced to the primary amine rather than reacting with the product.

NitrileHydrogenation A 6-Isopropylpicolinonitrile B Imine Intermediate A->B H2, Raney Ni C Primary Amine (Target) B->C H2 D Secondary Amine (Byproduct) B->D + Primary Amine (-NH3) C->B NH3 (Excess) Suppresses Byproduct

Fig 1: Nitrile reduction pathway illustrating the role of excess ammonia in suppressing dimerization.

Self-Validating Protocol
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 6-isopropylpicolinonitrile (1.0 eq) in 7 N ammonia in methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Add Raney Nickel slurry in water (approx. 10% w/w relative to substrate). Caution: Raney Nickel is highly pyrophoric; keep wet at all times.

  • Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at ambient temperature for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The mass corresponding to the nitrile (M+H = 147) must be completely converted to the primary amine (M+H = 151). The absence of the dimer mass (M+H = 284) validates the efficacy of the ammonia suppression.

  • Workup: Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via acid-base extraction: dissolve the residue in 1 M HCl, wash with EtOAc (to remove non-basic impurities), basify the aqueous layer to pH 12 with 2 M NaOH, and extract with DCM. Dry over Na₂SO₄ and concentrate to yield the pure primary amine.

Route B: Reductive Amination (The Mild Alternative)

Precursor: 6-Isopropylpicolinaldehyde

Mechanistic Causality

For laboratories lacking high-pressure hydrogenation equipment, reductive amination offers a mild alternative. Using ammonium acetate provides both the ammonia source and the mildly acidic conditions (pH ~5-6) required to activate the aldehyde for nucleophilic attack. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because, unlike NaBH₄, it is stable in slightly acidic media and selectively reduces the protonated imine over the starting aldehyde.

ReductiveAmination A 6-Isopropyl- picolinaldehyde B Hemiaminal A->B NH4OAc C Imine B->C - H2O D Primary Amine (Target) C->D NaBH3CN

Fig 2: Reductive amination workflow highlighting the hemiaminal-to-imine equilibrium shift.

Self-Validating Protocol
  • Imine Formation: To a solution of 6-isopropylpicolinaldehyde (1.0 eq) in anhydrous methanol (0.15 M), add ammonium acetate (10.0 eq). Stir at room temperature for 2 hours. Causality: The 10-fold excess of ammonium acetate drives the equilibrium toward the imine and buffers the solution.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (1.5 eq) in small portions. Allow the reaction to warm to room temperature and stir for 16 hours.

  • IPC: TLC (DCM:MeOH 9:1 with 1% NH₄OH, Ninhydrin stain) should show complete consumption of the aldehyde (UV active, non-staining) and the appearance of a highly polar primary amine spot (stains purple/orange).

  • Workup: Quench the reaction carefully with 1 M NaOH to destroy excess borohydride and free-base the amine. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography (silica gel, DCM/MeOH/NH₄OH gradient) if trace secondary amine is present.

Route C: Azide Displacement & Staudinger Reduction (The High-Fidelity Route)

Precursor: 2-(Chloromethyl)-6-isopropylpyridine[4]

Mechanistic Causality

When absolute chemoselectivity for the primary amine is required—and the substrate contains reducible functional groups (e.g., halogens, alkenes) that preclude catalytic hydrogenation—the Staudinger reduction is the premier choice. The displacement of the alkyl chloride by azide is an Sₙ2 process. Subsequent treatment with triphenylphosphine (PPh₃) forms an iminophosphorane intermediate via the extrusion of N₂ gas. Hydrolysis of this intermediate yields the primary amine without any risk of over-alkylation.

AzideReduction A 2-(Chloromethyl)- 6-isopropylpyridine B Azide Intermediate A->B NaN3, DMF C Iminophosphorane B->C PPh3 (-N2) D Primary Amine (Target) C->D H2O (-Ph3PO)

Fig 3: Azide displacement and Staudinger reduction, ensuring absolute primary amine selectivity.

Self-Validating Protocol
  • Azide Displacement: Dissolve 2-(chloromethyl)-6-isopropylpyridine (1.0 eq) in anhydrous DMF (0.2 M). Add sodium azide (1.5 eq). Stir at 60 °C for 4 hours.

  • IPC 1: LC-MS analysis. The starting material (M+H = 170/172) should transition cleanly to the azide (M+H = 177). Critical Safety Note: Never concentrate the azide intermediate to dryness due to explosion hazards.

  • Workup 1: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the ether layer with water (3x) to remove all traces of DMF.

  • Staudinger Reduction: To the ether solution of the azide, add triphenylphosphine (1.2 eq). Stir at room temperature until nitrogen evolution ceases (approx. 2 hours).

  • Hydrolysis: Add water (10.0 eq) to the reaction mixture and heat to 40 °C for 4 hours to hydrolyze the iminophosphorane intermediate.

  • IPC 2: ¹H NMR of an organic aliquot should show the disappearance of the CH₂-N₃ singlet and the appearance of the CH₂-NH₂ singlet.

  • Isolation: Extract the mixture with 1 M HCl. The protonated amine moves to the aqueous layer, leaving triphenylphosphine oxide (Ph₃PO) in the organic layer. Basify the aqueous layer to pH 12 with NaOH, extract with DCM, dry over Na₂SO₄, and concentrate.

Conclusion & Recommendations

For large-scale manufacturing and process chemistry, Route A (Nitrile Hydrogenation) is the undisputed champion due to its high atom economy and low reagent cost, provided high-pressure infrastructure is available. For medicinal chemistry discovery labs working on a milligram-to-gram scale, Route B (Reductive Amination) offers a highly accessible, bench-stable alternative. Finally, if synthesizing complex, highly functionalized analogs where over-reduction is a risk, Route C (Azide/Staudinger) provides the highest fidelity, albeit at the cost of safety constraints and poor atom economy.

References

  • US8299267B2 - (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating Alzheimer's disease. Google Patents.1

  • WO2021011713A1 - Imidazopyrimidines as EED inhibitors and the use thereof. Google Patents. 2

  • WO2016011390A1 - IRAK4 inhibiting agents. Google Patents. 3

  • ChemShuttle - 2-(chloromethyl)-6-isopropylpyridine (CAS 1092655-64-5) Product Catalog. ChemShuttle. 4

Sources

Evaluating the In Vitro and In Vivo Efficacy of (6-Isopropylpyridin-2-yl)methanamine-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern rational drug design, the selection of specific pharmacophore building blocks dictates both the pharmacodynamics and pharmacokinetics of the final therapeutic agent. (6-Isopropylpyridin-2-yl)methanamine (CAS 1108725-52-5) has emerged as a highly privileged structural motif utilized in the synthesis of advanced targeted therapeutics.

Unlike standard unsubstituted pyridylmethanamines, the strategic addition of the 6-isopropyl group fundamentally alters the molecule's physicochemical properties. As an Application Scientist, it is critical to understand the causality behind this substitution:

  • Steric Optimization: The branched isopropyl group provides precise steric bulk, allowing the moiety to deeply anchor into hydrophobic binding pockets—specifically the S1' subsite of BACE1 or the allosteric pocket of EED. This minimizes water displacement penalties and increases binding enthalpy.

  • Lipophilicity & Pharmacokinetics: The alkyl substitution increases the partition coefficient (LogP). This is a critical driver for passive transcellular diffusion, enabling superior Blood-Brain Barrier (BBB) permeability in neurodegenerative disease models and deep tumor penetration in oncology models.

This guide objectively compares the performance of inhibitors incorporating the (6-Isopropylpyridin-2-yl)methanamine motif against their unsubstituted alternatives across two primary therapeutic targets: BACE1 (Memapsin 2) for Alzheimer's Disease[1] and the EED subunit of the PRC2 complex for Oncology[2].

Target 1: BACE1 (Memapsin 2) Inhibition

BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides. Effective BACE1 inhibitors must possess high target affinity while maintaining exceptional BBB penetrance to act within the central nervous system.

In Vitro & In Vivo Performance Comparison

When comparing1 to early-generation unsubstituted analogs, the isopropyl variant demonstrates a >5-fold increase in target affinity[1]. The hydrophobic interaction between the isopropyl group and the S1' pocket tightens the binding kinetics, leading to a profound reduction in Aβ plaque accumulation in vivo.

Experimental Protocol: In Vitro FRET Assay for BACE1 Activity

Self-Validating System: This protocol utilizes a FRET-based continuous assay. The inclusion of a known potent inhibitor (e.g., OM99-2) validates the assay's dynamic range, while real-time kinetic monitoring rules out false positives caused by compound aggregation or auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE1 enzyme to a working concentration of 2 nM.

  • Compound Dilution: Serially dilute the (6-isopropylpyridin-2-yl)methanamine derivative in 100% DMSO, then dilute 1:100 in assay buffer to ensure the final DMSO concentration is ≤1% (preventing solvent-induced enzyme denaturation).

  • Pre-incubation: Combine 10 µL of the diluted compound with 10 µL of BACE1 enzyme in a 384-well black microplate. Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of FRET substrate (e.g., Rh-EVNLDAEFK-Quencher) at a final concentration of 5 µM.

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Ex/Em = 540/590 nm) every 2 minutes for 1 hour.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Determine the IC50 using a 4-parameter logistic non-linear regression model.

BACE1_Pathway APP Amyloid Precursor Protein (APP) Ab_Peptide Amyloid-Beta (Aβ) Peptides APP->Ab_Peptide Cleavage BACE1 BACE1 (Memapsin 2) Active Enzyme BACE1->APP Catalyzes Inhibitor 6-Isopropylpyridin-2-yl Derivative Inhibitor->BACE1 Inhibits (High Affinity) Plaques Amyloid Plaques (Neurotoxicity) Ab_Peptide->Plaques Aggregation

Fig 1. BACE1-mediated APP cleavage pathway and targeted inhibition by 6-isopropyl derivatives.

Target 2: EED (PRC2 Complex) Inhibition

The Polycomb Repressive Complex 2 (PRC2) methylates histone H3 at lysine 27 (H3K27me3), leading to the transcriptional repression of tumor suppressor genes.2 used in oncology[2].

In Vitro & In Vivo Performance Comparison

To effectively halt tumor proliferation, EED inhibitors must disrupt the protein-protein interactions within the PRC2 complex. The 6-isopropyl group acts as a hydrophobic wedge, locking the imidazopyrimidine core into the EED allosteric pocket and inducing a conformational change that halts EZH2 catalytic activity.

Experimental Protocol: In Vivo Xenograft Efficacy Study

Self-Validating System: This protocol measures both macroscopic tumor reduction and a microscopic biomarker (H3K27me3) inhibition. If tumor volume decreases without a corresponding drop in intratumoral H3K27me3, the efficacy is deemed off-target. This dual-endpoint approach ensures absolute mechanistic trustworthiness.

Step-by-Step Methodology:

  • Cell Inoculation: Subcutaneously inject 5 × 10⁶ Karpas-422 cells (suspended 1:1 in Matrigel) into the right flank of 6-8 week old female SCID mice. Karpas-422 is chosen due to its known EZH2 mutation, making it highly dependent on PRC2 activity.

  • Randomization: Monitor tumor growth via digital calipers. Once the average tumor volume reaches 150-200 mm³, randomize mice into vehicle control and treatment groups (n=8/group).

  • Dosing Regimen: Administer the (6-isopropylpyridin-2-yl)methanamine-derived EED inhibitor via oral gavage (PO) at 50 mg/kg once daily for 21 days. Formulate the compound in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform suspension and consistent oral bioavailability.

  • In-Life Monitoring: Measure tumor volumes (V = 0.5 × L × W²) and body weights bi-weekly. A body weight loss of >10% triggers a dosing holiday, ensuring toxicity is strictly monitored.

  • Pharmacodynamic (PD) Endpoint: At study termination (Day 21), harvest the tumors. Homogenize half of the tumor tissue in RIPA buffer for Western Blot analysis of H3K27me3 (normalized to total H3).

  • Efficacy Calculation: Calculate Tumor Growth Inhibition (TGI) percentage relative to the vehicle group.

EED_Pathway PRC2 PRC2 Complex (EZH2, SUZ12, EED) EED_Pocket EED Allosteric Pocket PRC2->EED_Pocket H3K27me3 H3K27me3 (Gene Repression) PRC2->H3K27me3 Methylates Inhibitor 6-Isopropylpyridin-2-yl Imidazopyrimidine Inhibitor->EED_Pocket Binds & Disrupts H3K27 Histone H3K27 H3K27->H3K27me3 Substrate Tumor Tumor Proliferation H3K27me3->Tumor Promotes

Fig 2. PRC2 complex regulation via EED allosteric inhibition blocking H3K27 trimethylation.

Consolidated Quantitative Data Comparison

The following table summarizes the comparative advantage of integrating the 6-isopropyl moiety into the inhibitor scaffold versus an unsubstituted baseline.

ParameterUnsubstituted Pyridylmethanamine Motif(6-Isopropylpyridin-2-yl)methanamine MotifCausality / Rationale
BACE1 IC50 (nM) > 500 nM< 100 nMIsopropyl group fills the hydrophobic S1' subpocket, increasing binding enthalpy.
EED IC50 (nM) ~ 250 nM< 10 nMEnhanced van der Waals interactions in the EED allosteric pocket lock the active conformation.
BBB Penetration (LogBB) -0.8 (Poor)+0.3 (Excellent)Increased lipophilicity (LogP) drives passive transcellular diffusion across the BBB.
In Vivo Efficacy (TGI %) < 20% reduction> 60% reductionSuperior metabolic stability and prolonged target residence time drive sustained efficacy.

References

  • Title: US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl)
  • Title: WO2021011713A1 - Imidazopyrimidines as eed inhibitors and the use thereof Source: Google Patents URL

Sources

assessing the selectivity and specificity of (6-Isopropylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity and Specificity of (6-Isopropylpyridin-2-yl)methanamine as a Privileged Pharmacophore in Targeted Inhibitor Design

Executive Summary

In modern drug discovery, achieving target selectivity is often more challenging than achieving high binding affinity. While (6-Isopropylpyridin-2-yl)methanamine (CAS: 1108725-52-5) is not a standalone therapeutic, it is a highly privileged building block used to impart exquisite selectivity to small-molecule inhibitors. By acting as a "steric wedge," this specific moiety exploits subtle topographical differences in the hydrophobic pockets of closely related enzymes.

This guide provides an objective comparison of the 6-isopropylpyridine moiety against alternative structural fragments, supported by experimental data and self-validating biochemical protocols. We will examine its performance in two notoriously difficult therapeutic arenas: BACE1 (Memapsin 2) inhibition for Alzheimer's disease[1] and EED/PRC2 complex inhibition for oncology[2].

Structural Rationale: The "Steric Wedge" Mechanism

The architecture of (6-Isopropylpyridin-2-yl)methanamine provides three distinct functional advantages:

  • The Methanamine Linker: Provides a versatile vector for amide coupling or reductive amination, allowing seamless integration into larger inhibitor scaffolds.

  • The Pyridine Nitrogen: Acts as a precise hydrogen bond acceptor, anchoring the fragment within the target protein's active site.

  • The 6-Isopropyl Group (The Selectivity Driver): The branched alkyl chain introduces a specific degree of steric bulk and lipophilicity.

Causality in Design: Why isopropyl? In many target enzymes, the binding pocket (e.g., the S3 subsite in aspartyl proteases) has a specific volume. Unsubstituted pyridines lack the hydrophobic mass to fully engage the pocket, resulting in lower affinity. Conversely, when this bulky isopropyl group is introduced to off-target orthologs with slightly narrower pockets, it causes a severe steric clash, effectively abolishing off-target binding.

Case Study A: BACE1 vs. Cathepsin D Selectivity

Inhibiting BACE1 (Memapsin 2) is a primary strategy for halting Amyloid-β (Aβ) production. However, non-selective inhibitors often cross-react with Cathepsin D, a vital lysosomal enzyme, leading to severe retinal toxicity[1].

When comparing inhibitor scaffolds, the substitution at the 6-position of the pyridine ring is the definitive factor in achieving a safe therapeutic window.

Comparative Performance Data

Table 1: In vitro selectivity profiling of beta-secretase inhibitor analogs varying only at the pyridine 6-position.

R-Group on Pyridin-2-yl-methanamineBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Cathepsin D IC₅₀ (nM)Fold Selectivity (CatD/BACE1)
Hydrogen (Unsubstituted)1252508506.8x
6-Methyl451101,20026.6x
6-Isopropyl (Target Moiety) 8 145 >10,000 >1,250x

Analysis: While the unsubstituted and methyl-substituted variants offer lower molecular weight, they fail to achieve the >1,000-fold selectivity required for clinical safety. The 6-isopropyl variant perfectly occupies the BACE1 S3 pocket while sterically clashing with the narrower Cathepsin D active site.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (Memapsin 2) Cleavage APP->BACE1 Substrate C99 C99 Fragment BACE1->C99 sAPPb sAPPβ BACE1->sAPPb Gamma γ-Secretase Cleavage C99->Gamma Abeta Amyloid-β (Aβ) Peptides (Toxic Aggregates) Gamma->Abeta Inhibitor (6-Isopropylpyridin-2-yl)methanamine Derived Inhibitor Inhibitor->BACE1 Blocks

BACE1 APP processing pathway and targeted inhibition.

Case Study B: EED/PRC2 Complex Inhibition

The Polycomb Repressive Complex 2 (PRC2) is dysregulated in numerous cancers. Small molecules targeting the EED subunit block the complex's methyltransferase activity[2]. The (6-Isopropylpyridin-2-yl)methanamine fragment is utilized to maximize binding within the H3K27me3 allosteric pocket of EED.

Comparative Performance Data

Table 2: PRC2 methyltransferase inhibition profiling.

R-Group on Pyridin-2-yl-methanaminePRC2 Biochemical IC₅₀ (nM)Cellular H3K27me3 IC₅₀ (nM)
Hydrogen (Unsubstituted)3201,500
6-Methyl85420
6-Isopropyl (Target Moiety) 12 45

Analysis: The isopropyl group increases the lipophilic efficiency (LipE) of the compound, driving a nearly 30-fold increase in biochemical potency and translating to superior cellular target engagement compared to the unsubstituted baseline.

Experimental Methodologies: Self-Validating Protocols

To rigorously assess the selectivity imparted by the (6-Isopropylpyridin-2-yl)methanamine moiety, the following self-validating assay systems must be employed.

Protocol A: BACE1 vs. Cathepsin D Selectivity (FRET Assay)

Causality: FRET (Förster Resonance Energy Transfer) is selected because it allows real-time, continuous monitoring of proteolytic cleavage. This is critical for distinguishing between competitive and time-dependent inhibition mechanisms.

  • Reagent Preparation: Prepare recombinant human BACE1 and Cathepsin D in sodium acetate buffer (pH 4.5) to mimic the acidic endosomal environment.

  • Substrate Addition: Use the internally quenched fluorogenic substrate FS-2 (MCA-SEVNLDAEFK-DNP).

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate.

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read fluorescence at Ex 320 nm / Em 400 nm.

  • Self-Validation Check: Every plate must include a 16-well matrix of positive controls (0.1% DMSO, max activity) and negative controls (10 µM reference inhibitor, e.g., Verubecestat). The assay is only deemed valid if the Z'-factor is ≥ 0.65 , confirming the signal window is robust enough to accurately resolve subtle fold-changes in selectivity.

Protocol B: EED Target Engagement (AlphaLISA Assay)

Causality: AlphaLISA provides a highly sensitive, wash-free luminescent readout. This is mandatory for PRC2 profiling, as standard ELISA wash steps often disrupt the transient protein-protein interactions between EED, EZH2, and the histone substrate.

  • Complex Assembly: Incubate the PRC2 complex (EZH2, EED, SUZ12) with S-adenosylmethionine (SAM) and a biotinylated histone H3 peptide.

  • Inhibitor Incubation: Add the 6-isopropylpyridine-derived compounds and incubate for 2 hours to allow for allosteric stabilization.

  • Bead Addition: Add anti-H3K27me3 acceptor beads and streptavidin-coated donor beads.

  • Detection: Excite at 680 nm and read emission at 615 nm.

  • Self-Validation Check: Validate the dynamic range using a known EED reference inhibitor (e.g., MAK683) to ensure complete suppression of the luminescent signal at top concentrations.

Workflow Synth Synthesis with 6-Isopropyl Moiety Biochem Biochemical Assays (FRET / AlphaLISA) Synth->Biochem Selectivity Selectivity Profiling (Off-Target Panel) Biochem->Selectivity Biophys Biophysical Validation (SPR Binding) Selectivity->Biophys Cellular Cellular Target Engagement Biophys->Cellular

Step-by-step selectivity screening workflow for targeted inhibitors.

References

  • Title: US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl)
  • Source: google.

Sources

Safety Operating Guide

Navigating the Disposal of (6-Isopropylpyridin-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-Isopropylpyridin-2-yl)methanamine, a pyridine-containing compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to empower researchers with the knowledge to handle this specific chemical waste stream responsibly, grounded in established safety protocols and regulatory standards.

I. Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Key Hazards to Consider:

  • Toxicity: Aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin.[3][4][5] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, respiratory distress and convulsions.[4]

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[6][7]

  • Flammability: While the flammability of this specific compound is not documented, many pyridine derivatives are flammable liquids.[8][9][10]

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water, harming aquatic life and ecosystems.[3][11][12] It is strictly prohibited to dispose of such chemicals down the drain.[1][12][13]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (6-Isopropylpyridin-2-yl)methanamine for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes that can cause serious eye irritation or damage.[6][14]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin absorption, which is a potential route of exposure for aminopyridines.[4][14]
Body Protection A flame-resistant lab coat.Protects against skin contact and potential ignition sources.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling outside of a fume hood or if aerosols are generated.Minimizes the risk of inhaling harmful vapors or aerosols.[4][14]

All handling of (6-Isopropylpyridin-2-yl)methanamine, including waste collection, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][14][15]

III. Step-by-Step Disposal Protocol

The disposal of (6-Isopropylpyridin-2-yl)methanamine must be managed as a hazardous waste stream from the point of generation to its final destruction.[12][16]

1. Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for collecting waste (6-Isopropylpyridin-2-yl)methanamine.[11][13] The original container, if in good condition, is an ideal choice.[17]

  • Segregation is Key: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][17] Incompatible chemicals can react violently or produce toxic gases.[17] Specifically, keep it separate from strong oxidizing agents and acids.[6][17]

2. Labeling:

Proper labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the container. The label must include:

  • The words "Hazardous Waste".[1][11][16]

  • The full chemical name: "(6-Isopropylpyridin-2-yl)methanamine". Avoid abbreviations or chemical formulas.[11]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[16]

  • The date when the first drop of waste was added to the container (accumulation start date).[11]

  • Your name, department, and contact information.[11]

3. Storage:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[16][17]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Safe Environment: The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[1][6]

4. Arranging for Disposal:

  • Professional Disposal Service: The disposal of (6-Isopropylpyridin-2-yl)methanamine must be handled by a licensed hazardous waste disposal contractor.[12][13] Contact your institution's EHS department to schedule a pickup.

  • Regulatory Compliance: This process is governed by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA).[12] Your EHS department will ensure that the disposal is compliant with all federal, state, and local regulations.

IV. Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or dry earth, to contain the spill.[1][6] Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[9][18]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (6-Isopropylpyridin-2-yl)methanamine.

DisposalWorkflow start Start: (6-Isopropylpyridin-2-yl)methanamine Waste Generated ppe Don Appropriate PPE start->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes collect_waste Collect waste in a designated, compatible, and sealed container. spill_check->collect_waste No spill_protocol->collect_waste label_waste Label container with 'Hazardous Waste', full chemical name, and hazard information. collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end

Caption: Disposal workflow for (6-Isopropylpyridin-2-yl)methanamine.

VI. Conclusion: A Culture of Safety

The responsible disposal of (6-Isopropylpyridin-2-yl)methanamine is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the underlying hazards, adhering to strict PPE protocols, and following a systematic disposal procedure, researchers can ensure they are not only compliant with regulations but are also fostering a culture of safety within their laboratories. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals you handle.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem. (n.d.).
  • Material Safety Data Sheet. (2007, July 10).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR. (n.d.).
  • 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • 2-AMINOPYRIDINE | Occupational Safety and Health Administration. (2023, March 28).
  • 3-AMINOPYRIDINE | Occupational Safety and Health Administration. (2020, December 15).
  • SAFETY DATA SHEET - Apollo Scientific. (2010, January 14).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 11).
  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.).
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • Regulation of Laboratory Waste - American Chemical Society. (n.d.).
  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (n.d.).
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26).
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • Proper Disposal of 6-Isopropylpyrimidin-4-ol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • sigma-aldrich - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - StatLab. (2017, March 17).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Isopropylpyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Isopropylpyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.